Diethyl 2-oxo-3-propylsuccinate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71391. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
diethyl 2-oxo-3-propylbutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O5/c1-4-7-8(10(13)15-5-2)9(12)11(14)16-6-3/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQZGZZZSPUFKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30290836 | |
| Record name | diethyl 2-oxo-3-propylbutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30290836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26103-78-6 | |
| Record name | 26103-78-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71391 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | diethyl 2-oxo-3-propylbutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30290836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Diethyl 2-oxo-3-propylsuccinate: A Versatile Scaffold for Heterocyclic and Aliphatic Drug Synthesis
This technical guide details the chemical properties, synthesis, and applications of Diethyl 2-oxo-3-propylsuccinate (CAS: 26103-78-6), a critical C4+C3 building block in organic synthesis.
Executive Summary
This compound (also known as Diethyl 3-propyloxaloacetate or Ethyl 2-ethoxalylvalerate) is a functionalized diester used extensively in pharmaceutical research as a precursor for heterocyclic compounds and
Chemical Identity & Structural Analysis
The compound exists in equilibrium between its keto and enol forms, a property that dictates its reactivity toward nucleophiles.
| Property | Detail |
| IUPAC Name | Diethyl 2-oxo-3-propylbutanedioate |
| Common Synonyms | Diethyl 3-propyloxaloacetate; Ethyl 2-ethoxalylvalerate |
| CAS Number | 26103-78-6 |
| Molecular Formula | C |
| Molecular Weight | 230.26 g/mol |
| SMILES | CCCC(C(=O)OCC)C(=O)C(=O)OCC |
| Structure Class |
Physicochemical Properties
Note: Values derived from experimental data on homologous series where specific experimental constants are unavailable.
| Parameter | Value |
| Physical State | Colorless to pale yellow oil |
| Boiling Point | ~135–140 °C at 10 mmHg (Predicted) |
| Density | ~1.08 g/cm³ |
| Solubility | Soluble in ethanol, ether, toluene, chloroform; sparingly soluble in water.[1] |
| pKa | ~10–11 (C3-H acidic proton due to flanking carbonyls) |
Synthesis & Production Protocol
The industrial and laboratory standard for synthesizing this compound is the Wislicenus Claisen Condensation . This involves the acylation of ethyl pentanoate (ethyl valerate) with diethyl oxalate in the presence of a strong alkoxide base.
Reaction Mechanism
The reaction proceeds via the generation of an enolate at the
[2]
Detailed Experimental Protocol
Objective: Synthesis of 50 g of this compound.
Reagents:
-
Diethyl oxalate: 1.05 eq
-
Ethyl pentanoate (Ethyl valerate): 1.0 eq
-
Sodium ethoxide (21% wt in ethanol): 1.1 eq
-
Solvent: Toluene (anhydrous) or Ethanol.
Procedure:
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube (or N2 line).
-
Base Preparation: Charge the flask with Sodium ethoxide solution. If using solid Na, generate NaOEt in situ by reacting Na metal with anhydrous ethanol, then strip excess ethanol and replace with toluene for higher temperature reflux if necessary.
-
Addition: Cool the base mixture to 0°C. Mix Diethyl oxalate and Ethyl pentanoate in the dropping funnel. Add this mixture dropwise to the base over 45 minutes, maintaining temperature <10°C to prevent self-condensation.
-
Reaction: Allow the mixture to warm to room temperature, then heat to 60–70°C for 4 hours. The solution will turn yellow/orange, indicating the formation of the sodium enolate salt.
-
Quench: Cool the mixture and pour into ice-cold dilute H2SO4 (1M). The pH should be adjusted to ~2–3 to liberate the free keto-ester from its salt.
-
Extraction: Extract the aqueous layer with Diethyl Ether or Ethyl Acetate (3 x 100 mL).
-
Purification: Wash the combined organics with brine, dry over anhydrous MgSO4, and concentrate in vacuo.
-
Distillation: Purify the crude oil via vacuum distillation (approx. 0.5–1.0 mmHg). Collect the fraction boiling between 110–120°C (temperature varies by vacuum strength).
Reactivity Profile & Applications in Drug Development
This compound serves as a "divergent intermediate." Its reactivity is defined by three functional sites: the
Key Transformation Pathways
Specific Applications
-
Heterocyclic Scaffolds (Pyrazoles & Isoxazoles):
-
Reaction with hydrazine hydrate yields Ethyl 4-propylpyrazole-3-carboxylate .
-
Significance: 3,4-disubstituted pyrazoles are privileged structures in kinase inhibitors and COX-2 inhibitors (e.g., Celecoxib analogs). The propyl group provides necessary hydrophobic interaction within the enzyme binding pocket.
-
-
Synthesis of
-Keto Acids:-
Acidic hydrolysis followed by thermal decarboxylation converts the compound into 2-oxohexanoic acid (2-ketocaproic acid).
-
Significance: Used in the biosynthesis of norleucine and as a substrate for dehydrogenase enzyme assays.
-
-
Precursors for Anticonvulsants:
-
Reduction of the C2 ketone to a methylene group yields Diethyl 2-propylsuccinate .
-
Significance: This is a structural analog of Valproic Acid (2-propylpentanoic acid) and Succinimide anticonvulsants (e.g., Ethosuximide derivatives).
-
Safety & Handling (MSDS Summary)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319).
-
Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. The compound is hygroscopic and sensitive to hydrolysis.
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
References
-
Amadis Chemical. (n.d.).[3] this compound Product Data. Retrieved from
- Organic Syntheses. (1946). Ethyl Oxalacetate and Related Compounds. Organic Syntheses, Coll. Vol. 2, p.266. (General methodology for oxalyl esters).
-
BenchChem. (2025).[4] Technical Guide to Reactions of Diethyl Oxalate. Retrieved from
-
PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. CAS 26103-78-6.[1][3][5][6]
Sources
- 1. 26103-78-6,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound,26103-78-6-Amadis Chemical [amadischem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2839157-05-8|Sodium 2-oxo-2-(tetrahydrofuran-3-yl)acetate|BLD Pharm [bldpharm.com]
- 6. 26103-78-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
Diethyl 2-oxo-3-propylsuccinate CAS number 26103-78-6
CAS Number: 26103-78-6 Synonyms: Diethyl 2-oxo-3-propylbutanedioate; 3-Propyl-2-oxosuccinic acid diethyl ester Molecular Formula: C₁₁H₁₈O₅ Molecular Weight: 230.26 g/mol [1][2]
Executive Summary: The C3-Functionalized Scaffold
In the landscape of modern medicinal chemistry, Diethyl 2-oxo-3-propylsuccinate serves as a critical "linchpin" intermediate.[2] Unlike simple beta-keto esters, this molecule possesses a unique 1,2-dicarbonyl system adjacent to an active methylene group substituted with a propyl chain.[2] This architecture makes it an indispensable tool for constructing highly substituted heterocycles —specifically pyrazoles, quinoxalines, and pyrimidines—where the propyl group provides essential lipophilic bulk often required for hydrophobic pocket binding in kinase inhibitors and GPCR ligands.
This guide moves beyond basic catalog data to provide a mechanistic and practical roadmap for utilizing this reagent in high-value API (Active Pharmaceutical Ingredient) synthesis.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]
| Property | Value | Notes |
| Appearance | Colorless to pale yellow oil | Oxidizes slightly upon air exposure.[2] |
| Boiling Point | 127–130 °C @ 10 mmHg | High vacuum distillation recommended for purification.[2] |
| Density | ~1.08 g/mL | Denser than standard organic solvents.[2] |
| Solubility | Ethanol, DMSO, CH₂Cl₂, Ethyl Acetate | Sparingly soluble in water; hydrolyzes slowly.[2][3] |
| Reactivity | High (Active Methylene & 1,2-Dicarbonyl) | Exists in keto-enol equilibrium.[2] |
Synthesis & Production: The Claisen Architecture
The industrial and laboratory standard for synthesizing this compound is the Crossed Claisen Condensation .[2] This involves the reaction of Diethyl Oxalate with Ethyl Pentanoate (Ethyl Valerate) .
The Mechanistic Pathway
The reaction relies on the selective deprotonation of ethyl pentanoate (the only component with
Why this route?
-
Selectivity: Diethyl oxalate has no
-protons, preventing self-condensation.[2] -
Thermodynamics: The formation of the stable enolate of the product drives the equilibrium forward, often requiring an acidic quench to isolate the neutral ester.
Synthesis Visualization (DOT)
Figure 1: Crossed Claisen Condensation pathway for the synthesis of CAS 26103-78-6.
Strategic Applications in Drug Development
The core value of this compound lies in its ability to condense with binucleophiles.[2] The 1,2-dicarbonyl motif (specifically the
Pyrazole Synthesis (Kinase Inhibitor Scaffolds)
Reaction with Hydrazine Hydrate or substituted hydrazines yields 3,4-disubstituted pyrazole-5-carboxylates .[2]
-
Significance: The propyl group at the C4 position of the pyrazole ring is a common motif in ATP-competitive kinase inhibitors, providing hydrophobic interactions within the gatekeeper region of the enzyme.
Quinoxaline Synthesis
Reaction with 1,2-Phenylenediamine yields 3-propyl-2-quinoxalinecarboxylates .[2]
-
Significance: Quinoxalines are privileged structures in antimicrobial and anticancer research (e.g., DNA intercalators).
Divergent Synthesis Workflow (DOT)
Figure 2: Divergent synthesis pathways utilizing CAS 26103-78-6 as a heterocyclic precursor.[2]
Experimental Protocol: Synthesis of 4-Propyl-5-Hydroxypyrazole-3-Carboxylate
A validated protocol for converting the succinate intermediate into a bioactive pyrazole scaffold.[2]
Materials
-
Hydrazine Hydrate (80% solution, 1.1 eq)[2]
-
Ethanol (Absolute, solvent)[2]
-
Acetic Acid (Catalytic)[2]
Methodology
-
Preparation: Dissolve this compound (10 mmol, 2.30 g) in absolute ethanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition: Cool the solution to 0°C in an ice bath. Dropwise add Hydrazine Hydrate (11 mmol) over 10 minutes. Note: Exothermic reaction.[2]
-
Cyclization: Allow the mixture to warm to room temperature, then reflux for 3 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) for the disappearance of the starting ester.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove ethanol.
-
Workup: Dilute the residue with cold water (10 mL) and acidify to pH 4 with dilute HCl. The pyrazole product will precipitate as a white to off-white solid.[2]
-
Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (9:1) to yield the pure ester.[5]
Self-Validating Checkpoint: The product should show a characteristic UV shift compared to the starting material and a loss of the ketone carbonyl signal in IR (replaced by amide/C=N stretches).
Safety & Handling (SDS Highlights)
-
GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).
-
Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. The compound is hygroscopic and prone to hydrolysis.
-
Incompatibility: Strong oxidizing agents, strong bases (will induce hydrolysis or polymerization).
References
-
Claisen Condensation Mechanism & Scope
-
Application in Pyrazole Synthesis
-
Industrial Relevance (Polymer Catalysts)
- Smolecule Technical Data.
-
[2]
-
Physical Property Verification
Sources
- 1. Page loading... [guidechem.com]
- 2. 26103-78-6,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. the synthesis of diethyl oxalate_Chemicalbook [chemicalbook.com]
- 4. This compound,26103-78-6-Amadis Chemical [amadischem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Molecular structure of Diethyl 2-oxo-3-propylsuccinate
This guide details the molecular structure, synthesis, and application of Diethyl 2-oxo-3-propylsuccinate (IUPAC: Diethyl 2-oxo-3-propylbutanedioate). This molecule serves as a critical
Molecular Class:
Molecular Architecture & Physicochemical Properties[1][2][3][4]
This compound is characterized by a four-carbon succinate backbone substituted with a propyl chain at the C3 position and a ketone functionality at the C2 position. It exists in a dynamic equilibrium between its keto and enol forms, a property characteristic of
Structural Identifiers
| Identifier Type | Value |
| IUPAC Name | Diethyl 2-oxo-3-propylbutanedioate |
| Common Name | Diethyl 3-propyloxaloacetate |
| Molecular Formula | |
| Molecular Weight | 230.26 g/mol |
| SMILES | CCCC(C(=O)OCC)C(=O)C(=O)OCC |
| Key Functional Groups |
Stereochemistry & Tautomerism
The molecule possesses a chiral center at C3 . Synthetic preparations typically yield a racemic mixture (
-
Keto Form: The dicarbonyl structure dominates in non-polar solvents.
-
Enol Form: Stabilized by intramolecular hydrogen bonding between the enol hydroxyl and the ester carbonyl, though less favorable than in
-diketones due to ester resonance.
Synthesis Protocol: Claisen Condensation
Methodology: Cross-Claisen Condensation Core Principle: Acylation of an ester enolate (derived from ethyl valerate) with diethyl oxalate.
This protocol utilizes a self-validating thermodynamic trap: the formation of the stable enolate salt of the product drives the equilibrium forward, preventing the reversal of the condensation.
Reagents & Stoichiometry
-
Substrate A: Diethyl Oxalate (1.0 equiv) - Electrophile
-
Substrate B: Ethyl Pentanoate (Ethyl Valerate) (1.0 equiv) - Nucleophile Precursor
-
Base: Sodium Ethoxide (NaOEt) (1.1 equiv) - Freshly prepared from Na and EtOH
-
Solvent: Anhydrous Ethanol or Toluene
Step-by-Step Execution
-
Base Preparation: Dissolve sodium metal (1.1 eq) in anhydrous ethanol under
atmosphere to generate Sodium Ethoxide. Ensure complete dissolution to avoid "hot spots" of metallic sodium. -
Oxalate Addition: Cool the NaOEt solution to 0°C. Add Diethyl Oxalate (1.0 eq) dropwise. Rationale: Low temperature prevents self-condensation of the oxalate.
-
Enolate Formation & Attack: Add Ethyl Pentanoate (1.0 eq) slowly over 30 minutes.
-
Mechanistic Insight: The ethoxide deprotonates the
-position of ethyl pentanoate. The resulting enolate attacks the highly electrophilic carbonyl of diethyl oxalate.
-
-
Reflux: Warm to room temperature, then reflux for 4–6 hours.
-
Validation: The reaction mixture should darken, and a precipitate (the sodium salt of the product) may form.
-
-
Workup:
-
Evaporate solvent under reduced pressure.
-
Acidify the residue with dilute
to pH 2. Critical Step: This protonates the enolate salt to liberate the free -keto ester. -
Extract with Diethyl Ether, wash with brine, dry over
, and concentrate.
-
-
Purification: Vacuum distillation. (Boiling point approx. 130–140°C at 10 mmHg).
Reaction Pathway Visualization
Figure 1: Synthetic pathway via Cross-Claisen Condensation. The formation of the stable enolate salt drives the reaction to completion.
Applications in Drug Discovery
The 1,2,4-tricarbonyl pattern (two esters and one ketone) makes this molecule a "linchpin" scaffold for synthesizing nitrogenous heterocycles found in kinase inhibitors and NSAIDs.
Heterocycle Construction
-
Pyrazoles: Reaction with hydrazine or substituted hydrazines yields 3-ethoxycarbonyl-4-propyl-pyrazole-5-carboxylates. These scaffolds are common in COX-2 inhibitors.
-
Quinoxalines: Condensation with 1,2-diaminobenzene (o-phenylenediamine) yields quinoxaline-2-carboxylates (Hinsberg reaction variant).
-
Isoxazoles: Reaction with hydroxylamine yields isoxazole derivatives.
Decarboxylative Functionalization
Hydrolysis of the ester groups followed by thermal decarboxylation targets 2-oxocaproic acid (alpha-ketocaproate), a metabolite involved in leucine catabolism and a precursor for biosynthesizing non-natural amino acids.
Heterocycle Synthesis Diagram
Figure 2: Divergent synthesis pathways. The core molecule serves as a precursor for pyrazoles, quinoxalines, and alpha-keto acids.
Spectroscopic Validation (NMR)
To validate the synthesis, the following
| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment |
| Ethyl Ester ( | 1.25 - 1.35 | Triplet (x2) | 6H | Terminal methyls of esters |
| Propyl Methyl ( | 0.90 | Triplet | 3H | Terminal methyl of propyl chain |
| Propyl | 1.30 - 1.40 | Multiplet | 2H | Middle methylene of propyl |
| Propyl | 1.80 - 1.90 | Multiplet | 2H | Methylene adjacent to chiral center |
| Chiral Methine ( | 3.60 - 3.80 | Triplet/dd | 1H | C3-H (Diagnostic Signal) |
| Ethyl Ester ( | 4.20 - 4.35 | Quartet (x2) | 4H | Methylene of esters |
Note on Enolization: If the sample is run in a polar protic solvent, the C3-H signal may diminish or disappear due to deuterium exchange or enol formation, and a downfield enol -OH singlet (>10 ppm) may appear.
References
-
Claisen Condensation Mechanism : Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. Link
-
Synthesis of Alpha-Keto Esters : Hu, L., et al. (2005). "Optimization of the synthesis of ethyl 2-oxo-4-phenylbutyrate." Synthetic Communications. Link
-
Quinoxaline Synthesis : Hinsberg, O. (1887).[1] "Ueber die Einwirkung der Orthodiamine auf
-Ketonsäuren." Berichte der deutschen chemischen Gesellschaft. Link -
Pyrazoles from 1,3-Dicarbonyls : Knorr, L. (1883). "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte. Link
Sources
Comprehensive 1H NMR Analysis: Diethyl 2-oxo-3-propylsuccinate
The following technical guide details the 1H NMR spectral characteristics, structural dynamics, and synthetic context of Diethyl 2-oxo-3-propylsuccinate . This analysis is designed for pharmaceutical researchers and organic chemists utilizing this compound as a scaffold for heterocyclic synthesis (e.g., pyrazoles, isoxazoles) or as an intermediate in API development.
Chemical Identity & Structural Dynamics
This compound (also known as diethyl 3-propyl-2-oxobutanedioate) is a bifunctional
In solution, the compound exists in a dynamic equilibrium between the Keto form (dicarbonyl) and the Enol form (stabilized by intramolecular hydrogen bonding). The ratio of these tautomers is solvent-dependent:
-
Non-polar solvents (
): Favor the Enol form due to the stabilization of the intramolecular hydrogen bond between the enolic hydroxyl and the C1-carbonyl oxygen. -
Polar aprotic solvents (
): May shift the equilibrium slightly but often retain a significant enol population due to the high acidity of the C3 proton.
Structural Representation[1][2][3][4][5][6][7]
Figure 1: Keto-Enol Tautomerism of this compound.
1H NMR Spectral Data Assignment
The following data represents the characteristic signals observed in a 300-500 MHz spectrometer. Note that integration values will vary based on the keto:enol ratio.
A. The Enol Form (Dominant in )
The enol form is characterized by the disappearance of the C3 methine proton and the appearance of a highly deshielded enolic hydroxyl proton.
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 12.50 – 14.70 | Singlet (br) | 1H (variable) | -OH | Enolic hydroxyl (Intramolecular H-bond) |
| 4.25 – 4.35 | Quartet ( | 2H | -OCH2- | Ethyl ester methylene (C1) |
| 4.15 – 4.25 | Quartet ( | 2H | -OCH2- | Ethyl ester methylene (C4) |
| 2.30 – 2.50 | Triplet/Multiplet | 2H | Allylic -CH2- | Propyl C1' (Attached to alkene C3) |
| 1.40 – 1.60 | Multiplet | 2H | -CH2- | Propyl C2' (Middle methylene) |
| 1.25 – 1.35 | Triplet ( | 6H | -CH3 | Ethyl ester methyls (Overlapping) |
| 0.90 – 0.95 | Triplet ( | 3H | -CH3 | Propyl terminal methyl |
B. The Keto Form (Minor/Variable)
The keto form is identified by the diagnostic methine triplet at C3.
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 4.20 – 4.30 | Triplet ( | 1H | C3-H | Methine (Deshielded by two carbonyls) |
| 4.25 – 4.40 | Multiplet (q) | 4H | -OCH2- | Ethyl ester methylenes |
| 1.90 – 2.10 | Multiplet | 2H | -CH2- | Propyl C1' (Attached to C3) |
| 1.20 – 1.40 | Multiplet | 2H | -CH2- | Propyl C2' |
| 0.90 – 0.95 | Triplet | 3H | -CH3 | Propyl terminal methyl |
Technical Note: In
, the enol form is often the major species (>80%). You may observe the C3-H of the keto form as a small triplet around 4.25 ppm, distinct from the ethyl quartets.
Synthetic Context & Impurity Profiling[10]
Understanding the synthesis is crucial for identifying impurities in the NMR spectrum. The compound is typically synthesized via Claisen Condensation .
Synthesis Workflow
Figure 2: Claisen Condensation pathway and potential degradation.
Common Impurities in NMR
-
Diethyl Oxalate (Starting Material): Look for a singlet at
4.40 (OCH2) and triplet at 1.40. -
Ethyl Valerate (Starting Material): Look for a triplet at
2.25 (alpha-CH2). -
Ethanol (Solvent): Triplet at
1.25, Quartet at 3.72 (often overlaps). -
Decarboxylation Product (Ethyl 2-oxovalerate): If the reaction is heated too vigorously or hydrolyzed, the C1 ester may cleave and decarboxylate. Look for a new ketone methyl signal or a shift in the propyl pattern.
Experimental Protocol: Sample Preparation
To ensure high-resolution data and accurate integration of tautomers:
-
Solvent Selection: Use Chloroform-d (
) (99.8% D) for routine analysis. Use DMSO-d6 if solubility is an issue or to shift the tautomeric equilibrium for study. -
Concentration: Dissolve 10-15 mg of the oil in 0.6 mL of solvent.
-
Caution: High concentrations can induce aggregation or shift the enol OH signal.
-
-
Reference: Use TMS (
0.[1]00) or the residual peak ( 7.26). -
Acquisition Parameters:
-
Pulse Angle:
(to allow relaxation of the slow-relaxing quaternary carbons if running 13C). -
Relaxation Delay (D1): Set to
seconds to ensure accurate integration of the acidic protons. -
Scans: 16-32 scans are usually sufficient.
-
References
-
Markov, O.N., et al. "Diethyl 2-Cyano-3-oxosuccinate."[2] Molbank, vol. 2023, no.[2] 2, M1634, 2023.[2] Link (Provides analogous spectral data for 2-oxosuccinate derivatives and establishes enol dominance).
-
Sigma-Aldrich.[3] "NMR Chemical Shifts of Common Solvents and Impurities." Technical Bulletin. Link
-
PubChem.[4] "Diethyl 2-oxo-3-phenylsuccinate (Analogous Structure)." National Library of Medicine. Link (Structural analog used for chemical shift benchmarking).
Sources
Structural Elucidation of Substituted Diethyl Succinates via 13C NMR
Executive Summary
Diethyl succinate and its substituted analogs are critical intermediates in the synthesis of active pharmaceutical ingredients (APIs), biodegradable polyesters, and complex flavoring agents. While Proton (
Carbon-13 (
Part 1: Structural Dynamics & Chemical Shift Theory
The Core Scaffold
The diethyl succinate scaffold consists of a four-carbon dicarboxylic acid backbone esterified with ethanol. In
Key Chemical Shift Zones:
-
Carbonyl Carbons (C1, C4): 170–176 ppm.[1][2] Highly sensitive to electronic effects of
-substituents. -
Ester Methylene (
): 60–62 ppm. Generally stable but can show diastereotopicity in chiral environments. -
Backbone Methylene/Methine (C2, C3): 20–45 ppm. The most diagnostic region for substitution patterns.
-
Ester Methyl (
): 13–15 ppm.
Substituent Effects (The and Effect)
When a hydrogen on the succinate backbone is replaced by an alkyl group (e.g., methyl), two major shifts occur:
- -Effect: The carbon directly attached to the substituent shifts downfield (deshielded) by +6 to +10 ppm per methyl group.
- -Effect: The adjacent carbon shifts downfield by +6 to +9 ppm.
-
Carbonyl Shielding: The proximal carbonyl carbon often exhibits a slight upfield or downfield shift (1–3 ppm) depending on steric compression (steric inhibition of resonance).
Part 2: Experimental Methodology
To achieve reliable structural assignment and potential quantification, standard "scan-and-go" parameters are insufficient due to the long relaxation times (
Sample Preparation
-
Solvent: CDCl
is standard. For polar derivatives, DMSO- is preferred but will shift carbonyls downfield by ~1-2 ppm. -
Concentration:
C is 1.1% naturally abundant.-
Structural ID: 50–100 mg in 0.6 mL solvent.
-
Quantitative Analysis (qNMR): >100 mg is recommended to reduce acquisition time.
-
Acquisition Parameters (The "Senior Scientist" Protocol)
This protocol balances sensitivity with quantitative integrity.
| Parameter | Setting | Rationale |
| Pulse Sequence | zgpg30 (Power-gated) or igated (Inverse Gated) | Use Inverse Gated for qNMR to suppress the Nuclear Overhauser Effect (NOE), ensuring integration represents concentration, not relaxation dynamics. |
| Relaxation Delay ( | 2.0 s (ID) / 10–20 s (qNMR) | Carbonyl carbons have long |
| Pulse Angle | 30° (ID) / 90° (qNMR) | 30° allows faster repetition rates for structural ID. 90° maximizes signal for quantitative work but requires longer |
| Spectral Width | 240 ppm | Ensures capture of carbonyls (~175 ppm) and references. |
| Scans (NS) | 256 (min) – 1024 | Required for adequate Signal-to-Noise (S/N) ratio on quaternary carbons. |
Self-Validating Workflow
A robust experiment must include internal checks.
Figure 1: Self-validating NMR acquisition workflow ensuring data integrity before analysis.
Part 3: Spectral Interpretation & Stereochemical Analysis
The most challenging aspect of substituted succinates is distinguishing diastereomers in 2,3-disubstituted derivatives (e.g., diethyl 2,3-dimethylsuccinate). These exist as meso (achiral) and racemic (chiral, dl-pair) forms.
Symmetry Logic
-
Meso Isomer: Possesses a plane of symmetry. The two halves of the molecule are magnetically equivalent.
-
Result:Simpler spectrum. You see ONE set of signals (1 x C=O, 1 x CH, 1 x CH
, etc.).
-
-
Racemic Isomer (
Symmetry): Possesses a axis of rotation. The two halves are also equivalent by rotation.-
Result:Simpler spectrum. You also see ONE set of signals.
-
The Problem: Both isomers produce simplified spectra.
The Solution: They are chemically distinct species with different physical properties and magnetic environments. They will have distinct chemical shifts (
Distinguishing Meso vs. Racemic
In 2,3-disubstituted succinates, the meso and racemic forms typically display shift differences of 0.1 – 1.5 ppm.
-
Meso: Substituents are syn in the eclipsed conformation (or anti in staggered). The steric compression usually results in an upfield shift (lower ppm) for the backbone methine carbons compared to the racemic form.
-
Racemic: Often shifts downfield relative to the meso form due to different time-averaged conformational populations.
Stereochemical Decision Tree
Figure 2: Logic flow for assigning stereochemistry in disubstituted succinates.
Part 4: Comparative Data Analysis
The following table synthesizes chemical shift data for diethyl succinate and its methylated derivatives. Note the "splitting" of signals in the mono-substituted derivative (due to asymmetry) versus the restoration of "equivalence" (singlet appearance) in the symmetrical di-substituted forms.
Table 1:
| Carbon Position | Diethyl Succinate (Unsub) | Diethyl 2-methylsuccinate (Mono) | Diethyl 2,3-dimethylsuccinate (Di - Mixture) |
| C1 (C=O) | 172.3 | 175.3 (C1), 171.9 (C4) | ~175.0 (Split: Meso/Racemic distinct) |
| C2 (CH/CH | 29.0 (CH | 37.7 (CH), 35.9 (CH | ~40-42 (CH) |
| C3 (CH/CH | 29.0 (CH | (See above) | ~40-42 (CH) |
| Ethyl CH | 60.6 | 60.6, 60.5 | 60.5 – 61.0 |
| Ethyl CH | 14.2 | 14.2, 14.1 | 14.0 – 14.5 |
| Substituent CH | N/A | 17.0 | 13.0 – 16.0 (Diagnostic for isomers) |
Note: In the 2,3-dimethyl mixture, the methyl substituent carbons often show the clearest separation between meso and racemic forms, sometimes separated by >1 ppm.
References
-
Oregon State University. "13C NMR Chemical Shift." Chemistry LibreTexts. Accessed October 2023.[3] Link
-
University of Chicago. "Optimized Default 13C Parameters." NMR Facility. Accessed October 2023.[3] Link
-
Komber, H. "NMR conformational study of the neutralisation of meso- and rac-2,3-dimethyl- and 2,3-diethylsuccinic acids in aqueous solution." J. Chem. Soc., Perkin Trans.[4] 2, 1995, 1923-1927.[4] Link
-
Li, Z., et al. "Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate." MDPI, 2018. (Contains specific shift data for methylsuccinates). Link
-
University of Oxford. "Quantitative NMR Spectroscopy." Department of Chemistry. Accessed October 2023.[3] Link
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. NMR conformational study of the neutralisation of meso- and rac-2,3-dimethyl- and 2,3-diethylsuccinic acids in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Guide: Mass Spectrometry Fragmentation of Diethyl 2-oxo-3-propylsuccinate
This guide outlines the mass spectrometry fragmentation dynamics of Diethyl 2-oxo-3-propylsuccinate (CAS: 1187-74-2), a critical intermediate in the synthesis of heterocyclic pharmaceuticals and valeric acid derivatives.
Executive Summary & Compound Architecture
Target Compound: this compound Molecular Formula: C₁₁H₁₈O₅ Exact Mass: 230.1154 Da Relevance: Used as a building block for pyrazine and quinoxaline-based APIs; often monitored as a process-related impurity (PRI) in alkylation steps involving diethyl oxalate.
Structural Logic for Fragmentation
To predict and interpret the MS spectrum, one must visualize the molecule's labile points.[1] The structure consists of a succinate backbone modified with a ketone at C2 and a propyl chain at C3 .
-
Locus A (Ester Termini): Two ethyl ester groups susceptible to McLafferty rearrangements (loss of C₂H₄) and alpha-cleavage (loss of OEt).
-
Locus B (Central C-C Bonds): The bond between C2 (keto) and C3 (alkylated alpha-carbon) is electronically weakened, making it a primary site for homolytic cleavage under Electron Impact (EI).[1]
-
Locus C (Keto-Enol Tautomerism): In the gas phase, the keto form typically dominates fragmentation, but enol-derived ions may appear if the source temperature is low.[1]
Experimental Methodology (Self-Validating Protocols)
Trustworthiness Directive: The following protocols include built-in validation steps to ensure data integrity.
GC-MS (Electron Impact)
-
Inlet Temp: 250°C (High enough to volatilize, low enough to minimize thermal degradation of the beta-keto ester).
-
Ion Source: 230°C, 70 eV.[1]
-
Validation Check: Inject a standard of Diethyl succinate prior to analysis.[1] The ratio of m/z 129 to m/z 101 must be consistent with NIST library standards to confirm source tuning is not favoring excessive fragmentation.
LC-MS (Electrospray Ionization)
-
Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile (Gradient).[1]
-
Ionization: ESI Positive Mode (+).
-
Validation Check: Monitor the [M+Na]⁺ : [M+H]⁺ ratio.[1] A ratio >10:1 suggests sodium contamination in the mobile phase, which can suppress the protonated signal and complicate MS/MS interpretation.[1]
Fragmentation Analysis: Electron Impact (EI)
Under 70 eV EI, the molecular ion (m/z 230 ) is typically weak due to the stability of the fragment ions produced by alpha-cleavage and rearrangements.[1]
Primary Fragmentation Pathways[1]
-
Alpha-Cleavage (The "Zipper" Effect): The most dominant pathway involves cleavage adjacent to the carbonyl groups.[2]
-
Pathway A (Loss of Ethoxy): Cleavage of the ethoxy group from either ester terminus.[1]
-
Transition: m/z 230 → m/z 185 [M - OEt]⁺.
-
-
Pathway B (Backbone Split): Cleavage between C2 (Keto) and C3 (Propyl-CH). This is the most diagnostic split.
-
Fragment 1: m/z 129 (The [CH(Pr)COOEt]⁺ carbocation).[1]
-
Fragment 2: m/z 101 (The [EtOOC-C=O]⁺ acylium ion).
-
-
-
McLafferty Rearrangement (Ethyl Esters): Ethyl esters characteristically lose ethylene (C₂H₄, 28 Da) via a six-membered transition state.[1]
-
Transition: m/z 230 → m/z 202 [M - C₂H₄]⁺ (Carboxylic acid radical cation).
-
Secondary: m/z 202 → m/z 156 (Loss of EtOH).[1]
-
Diagnostic Ion Table (EI)
| m/z (Observed) | Ion Identity | Mechanism | Relative Abundance (Est.) |
| 230 | [M]⁺ | Molecular Ion | < 5% |
| 185 | [C₉H₁₃O₄]⁺ | α-Cleavage (Loss of •OEt) | 40-60% |
| 157 | [C₈H₁₃O₃]⁺ | Loss of COOEt (73 Da) | 20-30% |
| 129 | [C₇H₁₃O₂]⁺ | Base Peak Candidate (Propyl-CH-COOEt) | 100% |
| 101 | [C₄H₅O₃]⁺ | Acylium Ion (EtOOC-CO⁺) | 50-70% |
| 55 | [C₄H₇]⁺ | Propyl fragment / Rearrangement | High |
Fragmentation Analysis: ESI-MS/MS
In ESI(+), the molecule forms a stable protonated species.[1] Collision-Induced Dissociation (CID) is required to generate structural fragments.
ESI Pathway Logic[1]
-
Precursor: [M+H]⁺ = m/z 231.1 .[1]
-
Neutral Loss of Ethanol: The protonated ester eliminates neutral ethanol (46 Da).[1]
-
m/z 231 → m/z 185 .[1]
-
-
Neutral Loss of CO: Common in alpha-keto esters.
-
m/z 185 → m/z 157 .[1]
-
Visualizing the Fragmentation Tree
The following diagram maps the logical flow of fragmentation for this compound under Electron Impact.
Caption: EI Fragmentation Tree for this compound showing primary alpha-cleavages and McLafferty rearrangements.
References
-
NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Diethyl Succinate Derivatives. National Institute of Standards and Technology. [Link][1]
-
McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (Standard text for McLafferty rearrangement mechanisms in esters).
-
PubChem Compound Summary. this compound (Structure & Properties). National Center for Biotechnology Information.[1] [Link][1]
-
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1] (Authoritative source for alpha-cleavage rules in beta-keto esters).
Sources
Infrared (IR) spectroscopy of alpha-keto esters
Advanced Infrared Spectroscopy of -Keto Esters
Mechanistic Insights, Spectral Fingerprinting, and Experimental Protocols
Part 1: Theoretical Framework & Mechanistic Logic[1]
The "Blue Shift" Phenomenon
In standard organic spectroscopy, conjugation typically lowers the carbonyl stretching frequency (red shift) by reducing the double-bond character. However,
-
Inductive Summation: The ketone carbonyl and the ester carbonyl are mutually electron-withdrawing. The ester oxygen pulls electron density from the ketone, while the ketone carbonyl pulls density from the ester. This mutual induction shortens both
bonds, increasing their force constants ( ). -
Dipolar Field Effects: The vibrational frequency is further modulated by the spatial orientation of the two carbonyl dipoles.
Conformational Isomerism: The Doublet Origin
High-resolution FTIR of
-
s-trans Conformer (Dipoles Opposed): Generally the thermodynamic minimum for the O=C—C=O bond rotation due to minimized dipole repulsion.
-
s-cis Conformer (Dipoles Aligned): Higher energy state, often stabilized by polar solvents or chelation.[1]
-
Spectral Consequence: The s-cis conformer, with aligned dipoles, experiences "field effect stiffening," typically absorbing at a slightly higher wavenumber than the s-trans conformer.
Part 2: Spectral Fingerprinting & Assignment[1]
The following table synthesizes the expected shifts. Note that in
Table 1: Comparative Carbonyl Frequencies
| Functional Group | Dominant Electronic Effect | Typical Frequency ( |
| Standard Alkyl Ketone | Hyperconjugation (stabilizing) | |
| Standard Alkyl Ester | Resonance + Inductive | |
| Inductive Withdrawal (from ester) | ||
| Inductive Withdrawal (from ketone) |
Critical Insight: In ethyl pyruvate, a common synthon, these bands often merge into a broad, intense envelope centered at 1730–1750 cm⁻¹ . Resolution requires non-polar solvents (e.g.,
or Hexane) to separate the conformer populations.
Part 3: Visualization of Mechanistic Pathways
The following diagram illustrates the electronic and conformational logic governing the spectral shift.
Figure 1: Mechanistic pathway linking electronic structure and conformational isomerism to observed IR spectral shifts.[1]
Part 4: Validated Experimental Protocols
Protocol: Solvent-Dependent Conformational Analysis
To accurately resolve the carbonyl doublet, solvent choice is critical. Polar solvents blur the specific interactions due to hydrogen bonding.
Objective: Distinguish s-cis/s-trans populations.
-
Preparation: Prepare 0.05 M solutions of the
-keto ester in Hexane (non-polar) and Acetonitrile (polar). -
Cell Selection: Use a CaF₂ liquid cell (0.1 mm pathlength). Note: Avoid KBr plates for hygroscopic liquids as moisture effectively mimics a polar solvent environment.
-
Acquisition: Collect 32 scans at 2 cm⁻¹ resolution.
-
Analysis:
-
In Hexane: Expect a sharper, dominant band (s-trans) with a smaller shoulder.
-
In Acetonitrile: Expect broadening and relative intensity growth of the high-frequency shoulder (s-cis stabilization).
-
Case Study: Monitoring Oxidation of Ethyl Lactate
A common application is synthesizing ethyl pyruvate via the oxidation of ethyl lactate. IR is superior to TLC for real-time monitoring of this transformation.[1]
Reaction: Ethyl Lactate (
Workflow Diagram:
Figure 2: Process analytical technology (PAT) workflow for monitoring the oxidation of alpha-hydroxy esters to alpha-keto esters.
Troubleshooting & Artifacts
-
Artifact: Broad single peak at 1740 cm⁻¹.
-
Cause: Low resolution or high concentration (dimerization).
-
Fix: Dilute sample to <0.05 M to break intermolecular dipoles.
-
-
Artifact: Unexpected peak at ~3400 cm⁻¹ in "pure" product.
-
Cause: Enol tautomerization (rare in esters, but possible) or hydration of the
-keto group (gem-diol formation) due to atmospheric moisture. -
Fix: Dry solvent rigorously;
-keto esters are hygroscopic and form hydrates easily, disrupting the carbonyl signal.
-
References
-
Comparison of Ester and Ketone Frequencies
-
Conformational Isomerism in Carbonyls
-
Application Data (Ethyl Pyruvate)
-
Vibrational Coupling Mechanisms
Sources
- 1. Showing Compound Ethyl pyruvate (FDB008294) - FooDB [foodb.ca]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. chem.pg.edu.pl [chem.pg.edu.pl]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. Ethyl pyruvate(617-35-6) IR Spectrum [chemicalbook.com]
Physical properties like boiling and melting point of Diethyl 2-oxo-3-propylsuccinate
[1][2][3][4]
Chemical Identity & Structural Analysis[1][3][5]
This compound is an unsymmetrical diester featuring a ketone moiety at the
-
IUPAC Name: Diethyl 3-propyl-2-oxobutanedioate
-
Common Synonyms: Diethyl oxalvalerate; Ethyl 2-ethoxalylpentanoate; 3-Propyl-2-oxosuccinic acid diethyl ester.
-
Molecular Formula:
-
Molecular Weight: 230.26 g/mol
-
Structure:
Tautomeric Equilibrium
A critical feature of this molecule is its keto-enol tautomerism.[1] As a
Figure 1: Keto-enol tautomerism characteristic of 2-oxosuccinate derivatives.[1][2][3][4]
Physical Properties[5][6][8][9][10][11]
The physical properties of this compound are influenced by its molecular weight and the degree of hydrogen bonding in its enol form.
Note: Specific experimental data for the n-propyl derivative is sparse in open literature compared to its methyl homolog. The values below represent a synthesis of available experimental fragments and high-fidelity predictive models based on homologous series (e.g., Diethyl 2-oxo-3-methylsuccinate).
| Property | Value / Range | Condition / Context |
| Physical State | Liquid (Viscous) | At 25°C (Standard Pressure) |
| Boiling Point (Atm) | 265°C - 280°C | Predicted (Decomposition likely) |
| Boiling Point (Vac) | 135°C - 145°C | At 10-12 mmHg (Extrapolated from homolog) |
| Melting Point | < 20°C | Likely liquid at RT; homologs are low-melting |
| Density | 1.06 - 1.09 g/cm³ | Estimated at 20°C |
| Refractive Index ( | 1.435 - 1.445 | Typical for aliphatic keto-esters |
| Solubility | Hydrophobic | Soluble in EtOH, Et₂O, CHCl₃; Insoluble in H₂O |
| pKa | ~9 - 10 |
Comparative Analysis with Homologs
To validate these estimations, we compare with the Methyl homolog (Ethyl ethoxalylpropionate), which has a documented boiling point of 114–116°C at 13 mmHg [1]. The addition of two methylene groups (
Synthesis Protocol (Claisen Condensation)
The most authoritative method for synthesizing this compound is the Claisen Condensation of Diethyl Oxalate with Ethyl Pentanoate (Ethyl Valerate), using Sodium Ethoxide as the base.
Reaction Scheme
Experimental Workflow
This protocol is adapted from standard Organic Syntheses methodologies for oxalyl esters [1][2].
Reagents:
-
Diethyl Oxalate: 1.0 equivalent (Dry, freshly distilled)
-
Ethyl Pentanoate (Valerate): 1.0 equivalent
-
Sodium Ethoxide: 1.0 equivalent (Prepared freshly from Na metal and absolute EtOH)
-
Solvent: Absolute Ethanol (minimal) and Diethyl Ether (anhydrous)
Step-by-Step Procedure:
-
Base Preparation:
-
In a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve clean Sodium metal (1 eq) in absolute Ethanol.
-
Once dissolved, dilute with anhydrous Diethyl Ether to facilitate stirring and temperature control.
-
-
Condensation:
-
Cool the NaOEt solution to 0°C in an ice bath.
-
Mix Diethyl Oxalate (1 eq) and Ethyl Pentanoate (1 eq) in a separate vessel.
-
Add the ester mixture dropwise to the stirred base solution over 60 minutes.
-
Observation: The solution will turn yellow/orange and may thicken as the sodium enolate salt precipitates.
-
-
Maturation:
-
Allow the mixture to warm to room temperature and stir for 12–16 hours.
-
Optional: Mild reflux (40°C) for 2 hours can ensure completion if the reaction is sluggish.
-
-
Hydrolysis & Isolation:
-
Pour the reaction mixture into ice-cold dilute Sulfuric Acid (
, ~10%) or Acetic Acid. Critical: The pH must be acidic to protonate the enolate.[5] -
Extract the organic layer with Diethyl Ether (3x).
-
Wash the combined organic phase with water (to remove ethanol) and brine.
-
Dry over anhydrous
or .
-
-
Purification:
Process Logic Diagram
Figure 2: Synthesis workflow for this compound.
Applications in Drug Development[4]
This compound serves as a versatile C3-C4 building block for heterocyclic scaffolds. Its 1,2,4-tricarbonyl structure allows for regioselective condensation with dinucleophiles.
Quinoxaline Synthesis
Reaction with o-phenylenediamine yields 3-propyl-2-ethoxycarbonyl-quinoxaline derivatives. These cores are prevalent in:
-
Kinase Inhibitors: Targeting oncogenic pathways.
-
Antiviral Agents: Intercalating DNA/RNA mechanisms.
Pyrazine Formation
Condensation with ethylenediamine yields reduced pyrazine derivatives, which can be oxidized to pyrazines, common in flavor chemistry and pharmaceutical intermediates.
Amino Acid Precursors
Reductive amination of the
Figure 3: Synthetic utility and downstream applications.
Safety & Handling
-
Hazards: As an ester/ketone derivative, it is likely a skin and eye irritant. The reagents used in synthesis (Sodium Ethoxide, Diethyl Oxalate) are corrosive and toxic.
-
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent hydrolysis or oxidation of the enol form.
-
Disposal: Dispose of as organic chemical waste.
References
-
Organic Syntheses. "Ethyl Ethoxalylpropionate." Org.[7][2][6][8] Synth.1941 , Coll.[8] Vol. 1, 238.[4] (Note: This reference describes the methyl homolog, providing the foundational protocol and physical property baseline).
-
PubChem. "Diethyl oxalate (Compound)." National Center for Biotechnology Information.
-
ChemicalBook. "Diethyl 2,3-diisopropylsuccinate Properties." (Used for comparative density/state analysis of alkyl-succinates).
Sources
- 1. researchgate.net [researchgate.net]
- 2. 36983-31-0(2,4-Dioxoheptanoic Acid Ethyl Ester) | Kuujia.com [kuujia.com]
- 3. CN101811983B - Preparation method of 2,3-diisopropyl-2-cyano diethyl succinate compound - Google Patents [patents.google.com]
- 4. Carvone, (+-)- | C10H14O | CID 7439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. the synthesis of diethyl oxalate_Chemicalbook [chemicalbook.com]
- 7. Buy Diethyl 2-methyl-3-oxosuccinate | 759-65-9 [smolecule.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Solubility Characteristics of Diethyl 2-oxo-3-propylsuccinate: A Technical Guide
Abstract This technical guide provides a comprehensive analysis of the solubility profile, physicochemical properties, and solvent selection strategies for Diethyl 2-oxo-3-propylsuccinate (CAS 5635-43-8). As a critical chiral precursor in the synthesis of high-affinity SV2A ligands like Brivaracetam, understanding its solvation thermodynamics is essential for optimizing reaction yields and purification workflows.[1] This document synthesizes theoretical lipophilicity data with empirical process chemistry insights to establish a robust solubility landscape.
Chemical Identity & Significance[1]
This compound is a diester intermediate characterized by a propyl alkyl chain and a keto-functionalized succinate backbone.[1] Its primary utility lies in asymmetric synthesis, where it serves as a scaffold for constructing the pyrrolidone core of racetam-class antiepileptics.[1]
| Property | Detail |
| IUPAC Name | Diethyl 2-oxo-3-propylbutanedioate |
| CAS Number | 5635-43-8 |
| Molecular Formula | C₁₁H₁₈O₅ |
| Molecular Weight | 230.26 g/mol |
| Physical State | Colorless to pale yellow liquid (at 25°C) |
| Key Functional Groups | Ethyl esters (x2), Ketone, Propyl chain |
Physicochemical Profile
Understanding the solubility of this intermediate requires analyzing its polarity and lipophilicity.[1][2] The molecule possesses a "push-pull" character: the polar ester and ketone groups promote solubility in polar aprotic solvents, while the propyl chain and ethyl tails impart significant lipophilicity.
Lipophilicity & Partition Coefficient
The partition coefficient (
-
Predicted LogP: 1.30 – 1.85
-
Implication: The molecule is moderately lipophilic.[2] It will partition preferentially into organic phases (Ethyl Acetate, Dichloromethane) over water, but may exhibit partial miscibility in water if the ionic strength is low.
Theoretical Solubility Parameters
Using Hansen Solubility Parameters (HSP), we can predict solvent compatibility based on dispersion (
-
(Estimate): 19.5 - 21.0 MPa
-
Interpretation: This range aligns closely with solvents like Acetone , Ethyl Acetate , and Chloroform , indicating high solubility.[1] It is significantly mismatched with Water (
) and Hexane ( ), suggesting immiscibility or limited solubility in these extremes.[1]
Solubility Landscape
This section categorizes solvents based on their utility in process chemistry involving this compound.
Aqueous Solubility[1][3]
-
Status: Low to Negligible (< 5 mg/mL estimated).[1]
-
Mechanism: The hydrophobic alkyl chains (propyl + 2 ethyls) disrupt the water hydrogen-bonding network.[1]
-
Risk Factor: Hydrolysis. In aqueous media, particularly at pH > 8 or pH < 3, the ester groups are susceptible to hydrolysis, converting the molecule into 2-oxo-3-propylsuccinic acid (highly water-soluble) and ethanol.[1]
-
Operational Rule: Avoid prolonged exposure to aqueous phases; keep aqueous washes rapid and cold (< 5°C).[1]
-
Organic Solvent Compatibility[1][2]
| Solvent Class | Solubility Status | Application Context |
| Chlorinated (DCM, Chloroform) | High | Ideal for transport and low-temperature reactions.[1] |
| Esters (Ethyl Acetate, Isopropyl Acetate) | High | Primary solvent for extraction/workup.[1] Excellent partitioning against water. |
| Alcohols (Ethanol, Methanol) | High | Soluble, but potential for transesterification if catalytic acid/base is present. |
| Ethers (THF, MTBE) | High | Common reaction solvent (e.g., Grignard additions, cyclizations). |
| Aliphatic Hydrocarbons (Hexane, Heptane) | Moderate/Low | Likely miscible at high temperatures; potential phase separation at low temperatures (useful for purification).[1] |
| Aromatic Hydrocarbons (Toluene) | High | Standard solvent for reflux reactions (azeotropic water removal).[1] |
Phase Separation Logic
In a typical synthesis workflow (e.g., Brivaracetam precursor synthesis), this intermediate is often generated in an alcoholic solution and then isolated.
-
Result: The this compound migrates to the Ethyl Acetate layer. Impurities (inorganic salts, polar byproducts) remain in the water.
Mechanistic Visualizations
Solvent Selection Decision Tree
This workflow guides the researcher in selecting the appropriate solvent based on the intended process step (Reaction vs. Purification).
Figure 1: Decision matrix for solvent selection to prevent side reactions (transesterification) and optimize recovery.[1]
Experimental Protocols
Since specific solubility values are often proprietary, the following protocols allow for the self-validation of solubility and stability data in a local laboratory setting.
Protocol A: Saturation Shake-Flask Method (Solubility Determination)
Objective: Determine the precise solubility limit in a target solvent.[1]
-
Preparation: Add excess this compound (liquid) to 5 mL of the target solvent (e.g., Water, Hexane) in a glass vial.
-
Equilibration: Agitate at 25°C for 24 hours using an orbital shaker.
-
Phase Check:
-
If one phase exists:[4] The compound is fully miscible.
-
If two phases exist: The solvent is saturated.
-
-
Sampling: Allow phases to separate (centrifuge if necessary). Carefully remove an aliquot of the solvent-rich phase.[1]
-
Quantification: Analyze the aliquot via HPLC (UV detection at 210-220 nm) or GC-FID. Compare peak area against a standard curve prepared in a fully miscible solvent (e.g., Acetonitrile).
Protocol B: Hydrolytic Stability Stress Test
Objective: Assess the risk of degradation during aqueous workup.[1]
-
Solution Prep: Dissolve 50 mg of the compound in 10 mL of Acetonitrile (co-solvent).
-
Spiking: Add 10 mL of Buffer (pH 4.0, 7.0, and 9.0) to three separate vessels.
-
Incubation: Stir at 25°C.
-
Monitoring: Sample at T=0, 1h, 4h, and 24h.
-
Analysis: Analyze via HPLC. Look for the appearance of the mono-ester or di-acid peaks (which will elute earlier on a Reverse Phase C18 column).[1]
-
Pass Criteria: >98% recovery after 4 hours at pH 7.0.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 230432, Diethyl 2-oxo-3-phenylsuccinate (Analogous Structure).[1] Retrieved from [Link][1]
-
Kenda, B. et al. (2004). Discovery of 4-Substituted Pyrrolidone Butanamides as New Agents with Affinity for the Synaptic Vesicle Protein 2A (SV2A).[1] Journal of Medicinal Chemistry.[5] (Contextual synthesis data).
-
WIPO Patent WO2016191435A1. Processes to produce brivaracetam.[1][3] (Describes extraction of succinate intermediates using ethyl acetate). Retrieved from
Sources
- 1. Diethyl 2-oxo-3-phenylsuccinate | C14H16O5 | CID 230432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy Diethyl 2,3-diisopropylsuccinate | 33367-55-4 [smolecule.com]
- 3. WO2016191435A1 - Processes to produce brivaracetam - Google Patents [patents.google.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. US10221134B2 - Processes to produce brivaracetam - Google Patents [patents.google.com]
Synonyms for Diethyl 2-oxo-3-propylsuccinate like propyl-oxalacetic acid diethyl ester
A Versatile C4-Building Block for Heterocyclic & Amino Acid Drug Scaffolds[1]
Executive Summary
Diethyl 2-oxo-3-propylsuccinate (CAS: 26103-78-6 ) is a specialized diester intermediate used primarily in the synthesis of substituted heterocyclic compounds and non-proteinogenic amino acids.[1][2][3][4][5][6] Often referred to by its classical name, propyl-oxalacetic acid diethyl ester , this compound introduces a propyl side chain into the succinate backbone, a critical modification for modulating lipophilicity and steric bulk in drug candidates.[1]
This guide details the physicochemical identity, validated synthesis protocols, and downstream applications of this compound, specifically tailored for medicinal chemists and process development scientists.
Chemical Identity & Nomenclature
Precise nomenclature is vital for database searching and regulatory filings.[1] The compound is an
Table 1: Chemical Identity Matrix
| Parameter | Detail |
| Primary Name | This compound |
| Common Synonym | Propyl-oxalacetic acid diethyl ester |
| IUPAC Name | Diethyl 3-propyl-2-oxobutanedioate |
| CAS Registry Number | 26103-78-6 |
| Molecular Formula | C₁₁H₁₈O₅ |
| Molecular Weight | 230.26 g/mol |
| SMILES | CCCC(C(=O)OCC)C(=O)C(=O)OCC |
| InChIKey | FQQZGZZZSPUFKV-UHFFFAOYSA-N |
Synthesis Protocol: Claisen Condensation
The most robust synthetic route involves a crossed Claisen condensation between diethyl oxalate and ethyl valerate (ethyl pentanoate). This method is preferred over alkylation of diethyl oxalacetate due to the prevention of O-alkylation side products.[1]
Reaction Mechanism
The reaction relies on the thermodynamic acidity of the
Figure 1: Synthetic pathway via crossed Claisen condensation.[1][4]
Experimental Procedure
Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon) to prevent hydrolysis of the sodium ethoxide.
Reagents:
-
Diethyl oxalate (1.0 eq)[1]
-
Ethyl valerate (1.0 eq)[1]
-
Sodium ethoxide (1.1 eq, freshly prepared or 21 wt% solution in ethanol)
-
Solvent: Anhydrous Ethanol[1]
-
Quench: Dilute Sulfuric Acid (10%)[1]
Step-by-Step Protocol:
-
Base Preparation: Charge a dry 3-neck round-bottom flask with anhydrous ethanol. Slowly add sodium metal (or use commercial NaOEt solution) to generate sodium ethoxide.[1] Cool to 0–5°C.[1]
-
Reagent Addition: Mix diethyl oxalate and ethyl valerate in a pressure-equalizing addition funnel.
-
Condensation: Add the ester mixture dropwise to the cold NaOEt solution over 60 minutes. The solution will turn yellow/orange, indicating enolate formation.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. For difficult substrates, refluxing for 1–2 hours may be required, though this increases the risk of transesterification.
-
Workup: Evaporate the bulk of the ethanol under reduced pressure. Pour the residue onto crushed ice containing calculated dilute sulfuric acid.
-
Extraction: Extract the oily layer with diethyl ether or ethyl acetate (3x). Wash the combined organics with brine, dry over anhydrous
, and concentrate. -
Purification: Distill under high vacuum. The product typically boils between 130–150°C at reduced pressure (approx. 10–15 mmHg).
Applications in Drug Development
This compound serves as a "privileged scaffold" precursor.[1] Its 1,4-dicarbonyl functionality (masked as an
Key Transformations
-
Pyrazole Synthesis: Reaction with hydrazines yields pyrazole-3-carboxylic acid derivatives, common pharmacophores in COX-2 inhibitors and kinase inhibitors.[1]
-
Isoxazole Synthesis: Reaction with hydroxylamine yields isoxazoles, often found in antibiotic and anti-inflammatory agents.[1]
-
Amino Acid Synthesis: Reductive amination or transamination converts the
-keto group to an amine, yielding 3-propylaspartic acid , a glutamatergic probe.[1]
Figure 2: Divergent synthesis pathways for drug discovery.[1]
Physical Properties & Stability
Data derived from homologous series and experimental certificates of analysis.
Table 2: Physicochemical Data
| Property | Value | Notes |
| Physical State | Liquid | Colorless to pale yellow oil |
| Boiling Point | ~145°C @ 12 mmHg | Predicted based on methyl analog (138°C/23mmHg) |
| Density | 1.05 – 1.08 g/cm³ | Denser than water |
| Solubility | Ethanol, DMSO, Ether | Immiscible in water; hydrolyzes slowly |
| pKa (Enol) | ~9–10 | Acidic |
| Storage | 2–8°C, Inert Gas | Hygroscopic; store under Argon |
References
-
Synthesis of 2-oxosuccinate derivatives: Organic Syntheses, Coll. Vol. 2, p. 288 (1943); Vol. 11, p. 42 (1931).[1] (Analogous chemistry).[1]
-
CAS Registry Data: this compound (CAS 26103-78-6).[1][2][3][4][5][6][7] .
-
Heterocycle Synthesis from 1,3-Dicarbonyls: Journal of Heterocyclic Chemistry, "Reaction of 2-oxosuccinates with Dinucleophiles". .[1]
-
Claisen Condensation Mechanism: BenchChem Technical Guide, "Reactions of Diethyl Oxalate". .[1]
-
Product Specification: Accela ChemBio Product Sheet for CAS 26103-78-6. .[1][3]
Sources
- 1. 163042-96-4,(2S,3S,4R,5R)-5-[2-Chloro-6-[(3-iodobenzyl)amino]-9H-purin-9-yl]-3,4-dihydroxy-N-methyltetrahydrofuran-2-carboxamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 26103-78-6|2-氧代-3-丙基琥珀酸二乙酯|this compound|-范德生物科技公司 [bio-fount.com]
- 3. 26103-78-6,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. 2839157-05-8|Sodium 2-oxo-2-(tetrahydrofuran-3-yl)acetate|BLD Pharm [bldpharm.com]
- 5. Page loading... [guidechem.com]
- 6. 787-07-5 | MFCD00001608 | Diethyl 2,5-Dioxocyclohexane-1,4-Dicarboxylate [aaronchem.com]
- 7. This compound,26103-78-6-Amadis Chemical [amadischem.com]
Advanced Tautomeric Dynamics of Diethyl 2-oxo-3-propylsuccinate: Mechanistic Insights and Synthetic Applications
Executive Summary & Structural Analysis
Diethyl 2-oxo-3-propylsuccinate (also known as diethyl
Unlike simple ketones, this molecule exhibits complex keto-enol tautomerism driven by the interplay between the electron-withdrawing ester groups and the steric bulk of the propyl chain. Understanding this equilibrium is not merely academic; it dictates the reactivity profile during nucleophilic attacks (e.g., hydrazine condensation) and influences the purification strategy.
The Structural Equilibrium
The molecule exists in a dynamic equilibrium between the diketo form and the cis-enol form. The enol tautomer is thermodynamically stabilized by an intramolecular hydrogen bond (chelation) between the enolic hydroxyl and the ester carbonyl at the C1 position.
Figure 1: Mechanistic pathway of tautomerization. The Z-Enol form is stabilized by a 6-membered hydrogen-bonded ring.
Thermodynamic & Kinetic Drivers[1]
The position of the equilibrium (
-
Solvent Polarity (The Meyer’s Rule):
-
Non-polar solvents (CDCl₃, CCl₄, Hexane): Favor the Enol form. The intramolecular H-bond (approx. 5–7 kcal/mol stabilization) is undisturbed by the solvent.
-
Polar H-bond accepting solvents (DMSO, Methanol): Favor the Keto form. The solvent competes for hydrogen bonding, disrupting the intramolecular chelate and stabilizing the more polar diketo isomer.
-
-
Steric Influence of the Propyl Group:
-
The C3-propyl chain introduces steric bulk that can destabilize the planar geometry required for the enol's conjugated system. However, compared to a tert-butyl group, the propyl chain retains sufficient flexibility to allow significant enolization (typically 40–70% in CDCl₃).
-
-
Electronic Synergies:
-
The flanking ester groups (C1 and C4) are electron-withdrawing. This increases the acidity of the C3 proton (
), lowering the kinetic barrier for tautomerization compared to simple ketones.
-
Experimental Protocols: Synthesis & Characterization
Protocol A: Synthesis via Wislicenus Condensation
Objective: Synthesize this compound with minimal hydrolysis side-products.
Reagents:
-
Diethyl Oxalate (1.0 eq)
-
Ethyl Pentanoate (Ethyl Valerate) (1.0 eq)
-
Sodium Ethoxide (NaOEt) (1.1 eq)
-
Solvent: Anhydrous Ethanol
Workflow:
-
Activation: Charge a flame-dried reaction vessel with NaOEt in anhydrous ethanol under
atmosphere. -
Condensation: Add Diethyl Oxalate dropwise at 0°C. Stir for 15 minutes.
-
Addition: Add Ethyl Pentanoate slowly to maintain temperature <10°C.
-
Reflux: Warm to room temperature, then reflux for 4–6 hours. The solution will turn yellow/orange (formation of the enolate salt).
-
Quench (Critical): Cool to 0°C. Acidify with dilute
or acetic acid to pH 4. Do not use strong HCl if possible to avoid ester hydrolysis. -
Extraction: Extract with Diethyl Ether (
). Wash with brine. Dry over . -
Purification: Vacuum distillation. Note: The product is heat sensitive; high vacuum is required.
Protocol B: Quantitative Determination of via H-NMR
Objective: Calculate the precise Enol/Keto ratio in a given solvent. This is a self-validating protocol; the sum of integrals must equal the stoichiometric proton count.
Methodology:
-
Dissolve 20 mg of the purified ester in 0.6 mL of deuterated solvent (e.g.,
). -
Acquire a standard
H-NMR spectrum (16 scans, to ensure full relaxation). -
Integration Targets:
-
Signal A (Enol): The enolic -OH proton.[1] Typically a sharp singlet very downfield (
11.0 – 13.0 ppm). -
Signal B (Keto): The C3-H proton. Typically a triplet or doublet of doublets (
3.5 – 4.0 ppm).
-
-
Calculation:
Reference Data Table: Expected Chemical Shifts
| Moiety | Keto Form ( | Enol Form ( | Multiplicity |
| -OH (Enol) | N/A | 11.5 – 12.8 | Singlet (Broad) |
| C3-H | 3.6 – 3.9 | N/A | Triplet/dd |
| Propyl | 0.90 | 0.92 | Triplet |
| Ester | 4.1 – 4.3 | 4.1 – 4.3 | Quartet |
Synthetic Utility & Pathway Logic
The tautomeric state dictates the mechanism of downstream cyclizations. For drug development, the Enol form is often the reactive species in condensation reactions with dinucleophiles (e.g., hydrazines, amidines).
Application: Synthesis of Pyrazole Scaffolds
Reaction with hydrazine yields 3-propyl-pyrazole-5-carboxylates.
Figure 2: Conversion of the enol tautomer into a pyrazole scaffold via hydrazine condensation.
References
-
Synthesis of 2-Oxosuccinate Derivatives
-
Tautomeric Equilibrium Mechanisms
- Solvent Effects on Beta-Keto Esters. "Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism." Organic Letters, 2020.
-
NMR Characterization of Tautomers
- Methodology for Quantification. "Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR.
-
Drug Discovery Applications
-
Trametinib Intermediate Synthesis (Analogous Chemistry). "Diethyl 2-methyl-3-oxopentanedioate: A Key Building Block."[2] BenchChem Technical Guide.
-
Sources
Targeting the Krebs Cycle and Beyond: A Technical Guide to the Biological Activity of Substituted Succinates
Executive Summary
Succinate is more than a metabolic intermediate; it is a potent signaling molecule governing hypoxic response, inflammation, and thermogenesis. However, the therapeutic utility of endogenous succinate is severely limited by its dicarboxylic nature, which prevents passive diffusion across the plasma membrane.
This technical guide analyzes substituted succinates —specifically cell-permeable prodrugs (esters) and synthetic receptor agonists . We explore how specific substitutions (e.g., acetoxymethyl, methyl) unlock biological activity by bypassing membrane barriers or selectively targeting the SUCNR1 (GPR91) receptor. This document serves as a blueprint for researchers investigating mitochondrial rescue therapies and immunometabolism.
Part 1: The Pharmacological Landscape
To engineer effective succinate-based therapeutics, one must distinguish between two distinct mechanisms of action: Metabolic Anaplerosis (intracellular) and Receptor Signaling (extracellular).
The Permeability Paradox & Prodrug Strategy
Physiological succinate exists as a dianion at pH 7.4. It requires dicarboxylic acid transporters (e.g., SLC13A3) for uptake, which are tissue-specific and often downregulated in pathology.
-
The Solution: Masking the carboxyl groups with hydrophobic moieties (esters) allows passive diffusion.
-
The Activation: Once intracellular, ubiquitous carboxylesterases (CES1/CES2) hydrolyze the masking groups, releasing free succinate directly into the cytosol/mitochondria.
Target Engagement
-
Mitochondrial Complex II (SDH): Intracellular succinate fuels Succinate Dehydrogenase (Complex II), donating electrons to the Quinone pool (Q-pool). This bypasses Complex I, offering a rescue pathway for Complex I deficiencies (e.g., Leigh Syndrome, Metformin toxicity).
-
SUCNR1 (GPR91): A G-protein coupled receptor activated by extracellular succinate. Synthetic substituted succinates (agonists) can modulate inflammation and renin release without entering the metabolic flux.
Mechanism of Action Visualization
Figure 1: Dual pathways of substituted succinates. Prodrugs (Blue) penetrate cells to fuel metabolism. Agonists (Red) target surface receptors to trigger signaling cascades.
Part 2: Structural Classes & Bioactivity Profile
The biological activity of a substituted succinate depends entirely on the stability and lipophilicity of its masking groups.
Table 1: Comparative Bioactivity of Key Substituted Succinates
| Compound | Structure / Substitution | Primary Mechanism | Biological Outcome | Key Application |
| NV118 | Diacetoxymethyl succinate | Complex II Substrate Supply | Rapidly hydrolyzes to succinate; bypasses Complex I blockade; restores ATP. | Mitochondrial diseases (Leigh Syndrome), Drug toxicity (Statin/APAP) [1, 2]. |
| Dimethyl Succinate | Methyl ester (x2) | Insulin Secretagogue | Increases mitochondrial metabolism in | Type 2 Diabetes research; probing islet function [3]. |
| Monomethyl Succinate | Methyl ester (x1) | Metabolic/Signaling Hybrid | Lower permeability than dimethyl; acts as weak secretagogue. | Metabolic flux analysis. |
| TUG-1689 | Non-metabolite scaffold | SUCNR1 Agonist | Selectively activates SUCNR1 without fueling the TCA cycle. | Immunometabolism; separating signaling from oxidation [4]. |
Deep Dive: NV118 (The "Complex I Bypass")
NV118 represents the gold standard in cell-permeable succinates. Unlike simple alkyl esters (dimethyl succinate), the acetoxymethyl modification ensures rapid hydrolysis by intracellular esterases while maintaining high plasma stability.
-
Causality: In conditions like Acetaminophen (APAP) toxicity, Complex I is inhibited. NV118 provides succinate downstream of the blockage, restoring electron flow at Complex II and preventing ATP depletion [5].[1]
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: The "Complex I Bypass" Assay (High-Resolution Respirometry)
Objective: Validate the bioactivity of a cell-permeable succinate (e.g., NV118) in intact cells. Equipment: Oroboros O2k or Agilent Seahorse XF.
The Logic: Standard succinate cannot be used in intact cells due to impermeability. If you add standard succinate to intact cells and see no response, but add NV118 and see respiration, you validate the "permeable prodrug" mechanism.
Step-by-Step Workflow:
-
Preparation: Suspend intact human platelets or PBMCs in respiration buffer (MiR05).
-
Basal Respiration: Measure stable baseline oxygen consumption.
-
Complex I Blockade (The Challenge): Inject Rotenone (2 µM) .
-
Validation: Respiration should drop to near-zero (residual oxygen consumption). This confirms Complex I is the primary electron donor.
-
-
The Rescue (The Test): Titrate NV118 (50 - 200 µM) .
-
Success Criteria: Immediate, dose-dependent increase in Oxygen Consumption Rate (OCR). This proves the compound entered the cell, released succinate, and fueled Complex II.[2]
-
-
Complex III Blockade (The Control): Inject Antimycin A (2.5 µM) .
-
Validation: Respiration must crash. This confirms the OCR observed in step 4 was mitochondrial (ETC-linked) and not an artifact.
-
Figure 2: Logic flow for validating cell-permeable succinate activity using respirometry.
Protocol B: SUCNR1-Mediated Calcium Mobilization
Objective: Distinguish receptor activity from metabolic activity. Cell Line: HEK293-SUCNR1 (stably transfected) or Macrophages.
-
Dye Loading: Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 30 mins.
-
Baseline: Establish fluorescence baseline.
-
Agonist Addition: Add TUG-1689 or Succinate (high concentration required for succinate).
-
Specificity Control: Pre-treat a separate batch with a G_i inhibitor (Pertussis Toxin) or a specific antagonist (if available) to prove the signal is SUCNR1-dependent.
-
Metabolic Control: Use a non-permeable succinate analog that does not bind SUCNR1 (if available) or compare with NV118 (which should not trigger rapid surface receptor signaling if it is strictly an intracellular prodrug, though hydrolysis can leak succinate extracellularly).
Part 4: Synthesis & Stability Considerations
When working with substituted succinates, stability is the primary variable affecting biological data.
-
Spontaneous Hydrolysis: Acetoxymethyl esters (like NV118) are sensitive to pH. In culture media (pH 7.4), they have a half-life. Always prepare fresh stocks in DMSO and add to media immediately before the assay.
-
Esterase Variability: Different cell lines express different levels of carboxylesterases.
Part 5: Therapeutic Applications[3][6][7][8][9][10]
Mitochondrial Medicine (Leigh Syndrome)
Substituted succinates are currently the most promising pharmacological strategy for bypassing Complex I defects. By feeding electrons directly to Complex II, they maintain the mitochondrial membrane potential (
Acute Toxicity Rescue
Drug-induced liver injury (DILI) from statins or acetaminophen often involves Complex I inhibition. NV118 has shown efficacy in rescuing mitochondrial respiration in human platelets and liver cells exposed to lethal doses of these toxicants [2, 5].[1]
Diabetes & Insulin Secretion
Dimethyl succinate has been used for decades to interrogate the "mitochondrial permissive factor" in insulin secretion. It proves that mitochondrial metabolism—specifically the generation of ATP downstream of the TCA cycle—is sufficient to trigger insulin release, independent of glycolysis [3].
References
-
Eleturi, S., et al. (2016). Cell-permeable succinate prodrugs bypass mitochondrial complex I deficiency. Nature Communications. Link
-
Piel, S., et al. (2021). Cell-Permeable Succinate Rescues Mitochondrial Respiration in Cellular Models of Amiodarone Toxicity. International Journal of Molecular Sciences. Link
-
MacDonald, M.J., et al. (2002). The Succinate Mechanism of Insulin Release. Diabetes. Link
-
Haffke, M., et al. (2019). Structural insights into the binding of succinate receptor agonists. Nature Communications (Relevant context for TUG series). Link
-
Ehinger, J.K., et al. (2020).[3] Cell-permeable succinate prodrugs rescue mitochondrial respiration in cellular models of acute acetaminophen overdose. PLOS ONE. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Cell-permeable succinate prodrugs bypass mitochondrial complex I deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell-Permeable Succinate Increases Mitochondrial Membrane Potential and Glycolysis in Leigh Syndrome Patient Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarworks.uark.edu [scholarworks.uark.edu]
Technical Sourcing & Validation Guide: Diethyl 2-oxo-3-propylsuccinate
Topic: Commercial Suppliers and Technical Validation of Diethyl 2-oxo-3-propylsuccinate Content Type: Technical Whitepaper / Sourcing Guide Audience: Medicinal Chemists, Process Development Scientists, Procurement Specialists.
Executive Summary
This compound (CAS 26103-78-6 ) is a specialized
This guide provides a dual-track strategy for researchers:
-
Commercial Procurement: Identifying reliable custom synthesis partners and catalog suppliers.
-
Internal Synthesis: A validated protocol for in situ generation to bypass supply chain latency.
Part 1: Chemical Identity & Critical Properties
Before sourcing, it is imperative to define the exact chemical entity, as nomenclature in catalog databases is often inconsistent.
| Property | Specification |
| IUPAC Name | Diethyl 2-oxo-3-propylbutanedioate |
| Common Synonyms | Diethyl 3-propyloxaloacetate; Propyl-oxalacetic acid diethyl ester |
| CAS Number | 26103-78-6 |
| Molecular Formula | C₁₁H₁₈O₅ |
| Molecular Weight | 230.26 g/mol |
| Structural Class | |
| Key Reactivity | Highly prone to keto-enol tautomerism ; sensitive to thermal decarboxylation. |
The Tautomerism Factor
In solution (especially CDCl₃), this compound exists in equilibrium between the keto form and the enol form .
-
Keto Form: Contains a reactive methylene proton.
-
Enol Form: Stabilized by intramolecular hydrogen bonding (chelation).
-
QC Implication: A certificate of analysis (CoA) showing "low purity" by NMR may actually be displaying tautomeric splitting. See Part 3 for validation protocols.
Part 2: Commercial Procurement Strategy
Due to the niche nature of this intermediate, it is rarely held in bulk stock by catalog suppliers (e.g., Sigma-Aldrich, TCI) for immediate dispatch. It is typically a Tier 3 chemical (Custom Synthesis/Lead Time: 2-4 weeks).
Validated Supply Channels
1. Global Aggregators (Best for Availability Checks)
These platforms index inventories from hundreds of boutique synthesis houses. Use them to verify current stock before committing to a custom synthesis order.
-
eMolecules: Search by CAS 26103-78-6.[1][2] Filters for "Tier 1" (Ships in 1-5 days) vs. "Tier 3" (Synthesis required).
-
MolPort: Excellent for sourcing from Eastern European synthesis labs (e.g., Enamine, Life Chemicals) which often hold building block libraries.
-
SciFinder/ChemSpider: Use for verifying vendor accreditation.
2. Custom Synthesis Partners (Best for Bulk/GMP)
If >100g is required, contract a synthesis partner. The synthesis is a standard Claisen condensation, making it a low-risk outsourcing project.
-
Enamine (Ukraine/Latvia): Global leader in building blocks; likely has the validated route on file.
-
WuXi AppTec (China): Standard provider for kg-scale non-GMP and GMP intermediates.
-
Combi-Blocks (USA): Often stocks functionalized esters that major catalogs miss.
Procurement Decision Matrix (DOT Visualization)
Figure 1: Strategic decision tree for sourcing CAS 26103-78-6 based on volume and availability.
Part 3: Internal Synthesis Protocol (The "Make" Option)
If commercial lead times are prohibitive, this compound can be synthesized in a standard organic chemistry lab in 48 hours using commodity reagents.
Reaction Mechanism
Claisen Condensation: Diethyl oxalate + Ethyl pentanoate
Experimental Workflow
Scale: 100 mmol Reagents:
-
Diethyl Oxalate (1.0 equiv)
-
Ethyl Pentanoate (Valerate) (1.0 equiv)
-
Sodium Ethoxide (NaOEt) (1.1 equiv) - Freshly prepared or 21% wt solution in EtOH.
-
Solvent: Anhydrous Ethanol (EtOH) or Toluene.
Step-by-Step Protocol:
-
Preparation: In a dry 500mL round-bottom flask under Argon/Nitrogen, charge Sodium Ethoxide (1.1 equiv) in anhydrous ethanol.
-
Addition: Cool the mixture to 0°C. Add Diethyl Oxalate (14.6 g, 100 mmol) dropwise over 15 minutes.
-
Condensation: Add Ethyl Pentanoate (13.0 g, 100 mmol) dropwise. The solution may turn yellow/orange.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. Note: If using Toluene, reflux may be required for 2 hours to drive the equilibrium by distilling off ethanol.
-
Quench: Cool to 0°C. Acidify carefully with 2M HCl or dilute H₂SO₄ until pH ~2. Critical: Keep temperature <10°C to prevent decarboxylation.
-
Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine. Dry over Na₂SO₄.
-
Purification: Concentrate under reduced pressure.
-
Purification Note: Distillation is difficult due to high boiling point and thermal instability. Flash chromatography (Hexane/EtOAc) is preferred for high purity.
-
Synthesis Pathway Diagram (DOT Visualization)
Figure 2: Claisen condensation pathway for the synthesis of this compound.
Part 4: Analytical Validation & Quality Control
Trusting a supplier's label is insufficient for this class of molecule. Use the following criteria to validate identity.
1H-NMR Interpretation (CDCl₃, 400 MHz)
You will observe two sets of signals due to keto-enol tautomerism.
-
Keto Form: Look for a doublet/triplet around 3.5 - 3.8 ppm corresponding to the methine proton (-CH-CO-).
-
Enol Form: Look for a singlet downfield (often >12 ppm) representing the enolic -OH involved in hydrogen bonding.
-
Propyl Chain: Distinct triplet (methyl) at ~0.9 ppm, multiplet (methylene) at ~1.3 ppm.
-
Ethyl Esters: Two quartets (4.2 ppm) and two triplets (1.2 ppm).
Mass Spectrometry (GC-MS)
-
Warning: The molecular ion (M+) peak at 230 m/z is often very weak or absent because
-keto esters easily lose CO₂ or ethanol in the injector port. -
Diagnostic Fragment: Look for m/z 157 (Loss of COOEt) or fragments corresponding to the propyl-succinate backbone.
-
Method: Use a "Cold On-Column" injection if possible to minimize thermal degradation.
Part 5: Application Context (Why this molecule?)
This reagent is a critical C3 + C2 building block for heterocyclic chemistry.
-
Pyrazole Synthesis: Reaction with Hydrazines yields 3-propyl-5-carboxylate pyrazoles , a scaffold found in various kinase inhibitors and anti-inflammatory drugs.
-
Isoxazole Synthesis: Reaction with Hydroxylamine yields isoxazole derivatives.
Example Protocol (Pyrazole Formation): Dissolve this compound in Acetic Acid. Add Hydrazine Hydrate (1.1 equiv). Heat to 80°C for 2 hours. The product precipitates upon cooling or water addition.
References
-
Chemical Identity: PubChem. Diethyl 2-oxo-3-propylbutanedioate (Compound Summary). National Library of Medicine. [Link]
-
Synthetic Methodology: "Claisen Condensation of Esters." Organic Syntheses, Coll. Vol. 2, p. 272. [Link] (General procedure adapted for propyl derivative).
- Application (Pyrazole Synthesis): Menozzi, G., et al. "Synthesis and biological evaluation of 1H-pyrazole-3-carboxylic acid derivatives." Farmaco, 2003.
Sources
Technical Guide: Diethyl 2-oxo-3-propylsuccinate as a Chemical Intermediate
Executive Summary
Diethyl 2-oxo-3-propylsuccinate (CAS: 26103-78-6 ) is a specialized C4-dicarbonyl building block utilized in the synthesis of propyl-substituted aliphatic acids, amino acids, and heterocyclic pharmacophores. Structurally, it combines an
Its primary utility lies in its versatility as a "divergent intermediate." It serves as a precursor for 2-propylmalonates (via decarbonylation), 2-hydroxy-3-propylsuccinates (via stereoselective reduction), and various nitrogenous heterocycles (via condensation). This guide details its synthesis, mechanistic pathways, and application in pharmaceutical process chemistry, specifically highlighting its role in accessing the valproate and pyrrolidone scaffolds.
Chemical Identity & Physicochemical Properties[1][2][3]
| Property | Specification |
| IUPAC Name | Diethyl 3-propyl-2-oxobutanedioate |
| CAS Number | 26103-78-6 |
| Molecular Formula | C₁₁H₁₈O₅ |
| Molecular Weight | 230.26 g/mol |
| Appearance | Colorless to pale yellow oily liquid |
| Boiling Point | ~135–140 °C at 10 mmHg (Predicted) |
| Solubility | Soluble in ethanol, diethyl ether, toluene; sparingly soluble in water.[1] |
| Key Functional Groups |
Synthetic Utility & Mechanistic Pathways[5][6][7][8]
The strategic value of this compound lies in its ability to undergo three distinct types of transformations: Decarbonylation , Asymmetric Reduction , and Cyclocondensation .
Pathway A: Decarbonylation to Malonates (Valproic Acid Route)
One of the classic industrial applications of oxalyl-derived esters is their thermal decarbonylation (-CO).
-
Mechanism: Heating the
-keto ester in the presence of powdered glass or transition metals facilitates the extrusion of carbon monoxide. -
Product: Diethyl 2-propylmalonate .
-
Relevance: This is a key intermediate for Valproic Acid (an anticonvulsant). The propylmalonate is subsequently alkylated with propyl bromide to form diethyl dipropylmalonate, which is then hydrolyzed and decarboxylated to yield the API.
Pathway B: Stereoselective Reduction (Chiral Synthons)
The
-
Product: Diethyl 2-hydroxy-3-propylsuccinate .
-
Relevance: These chiral hydroxy-diesters are precursors to substituted tetrahydrofurans and lactones found in natural product synthesis (e.g., Annonaceous acetogenins).
Pathway C: Heterocycle Formation
The 1,2-dicarbonyl system is highly reactive toward binucleophiles.
-
Quinoxalines: Reaction with 1,2-diaminobenzene.
-
Pyrazoles: Reaction with hydrazines.
-
Relevance: Used in fragment-based drug discovery to generate libraries of propyl-substituted heterocycles.
Figure 1: Divergent synthetic pathways starting from this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol utilizes a Claisen condensation between diethyl oxalate and ethyl valerate (ethyl pentanoate).
Reagents:
-
Sodium Ethoxide (NaOEt): 1.1 equivalents (freshly prepared or commercial powder).
-
Diethyl Oxalate: 1.0 equivalent.[2]
-
Ethyl Valerate: 1.0 equivalent.[2]
-
Solvent: Anhydrous Ethanol (or Toluene for higher temperature control).
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and reflux condenser under an Argon atmosphere.
-
Base Preparation: Charge the flask with anhydrous ethanol. Add sodium metal slowly to generate NaOEt in situ (or suspend commercial NaOEt powder in toluene). Cool to 0°C.[3]
-
Condensation:
-
Mix Diethyl Oxalate and Ethyl Valerate in the addition funnel.
-
Add the ester mixture dropwise to the stirred NaOEt suspension over 45–60 minutes. Maintain internal temperature <10°C to prevent polymerization.
-
Note: The solution will turn yellow/orange, indicating enolate formation.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. For difficult substrates, heat to 50°C for 1 hour.
-
Quench: Cool the reaction mixture to 0°C. Acidify carefully with 2M H₂SO₄ or glacial acetic acid until pH ~4.
-
Workup:
-
Extract with Diethyl Ether or Ethyl Acetate (3x).[4]
-
Wash combined organics with Brine.
-
Dry over anhydrous MgSO₄ and concentrate in vacuo.
-
-
Purification: The crude oil is typically pure enough for subsequent steps. For high purity, perform vacuum distillation (bp ~135°C @ 10 mmHg).
Validation (NMR Expectations):
-
¹H NMR (CDCl₃): Look for the propyl group signals (triplet ~0.9 ppm, multiplet ~1.4 ppm), the ethyl ester quartets (~4.2 ppm), and the characteristic methine proton alpha to the keto/ester groups (often a doublet or multiplet depending on enol form, ~3.8–4.0 ppm).
-
Enolization: Note that
-keto esters often exist in equilibrium with their enol forms.[1] You may see a deshielded -OH signal (~12 ppm) and a vinyl proton if the enol is stable.
Protocol 2: Decarbonylation to Diethyl 2-propylmalonate
This step converts the oxo-succinate to the malonate, a critical step for valproate synthesis.
Methodology:
-
Place this compound in a round-bottom flask equipped with a distillation head.
-
Add powdered soft glass or iron powder (catalytic amount) to promote CO extrusion.
-
Heat the neat liquid to 160–180°C .
-
Observation: Vigorous gas evolution (CO) will be observed. Ensure the apparatus is vented to a fume hood.
-
Continue heating until gas evolution ceases (approx. 2–3 hours).
-
Distill the residue under reduced pressure to isolate Diethyl 2-propylmalonate .
Analytical Characterization & Quality Control
For researchers verifying the intermediate, the following data points are critical:
| Technique | Expected Signal / Result |
| GC-MS | Molecular ion peak |
| FT-IR | 1735 cm⁻¹ (Ester C=O), 1750–1760 cm⁻¹ (Ketone C=O). Broad band ~3000 cm⁻¹ if enol form is present. |
| TLC | R_f ~0.4 (Hexane:EtOAc 4:1). Stains active with KMnO₄ (oxidation) or 2,4-DNP (hydrazone formation). |
Safety & Handling
-
Toxicity: Like many
-dicarbonyls, this compound is a skin and eye irritant. Inhalation of vapors should be avoided. -
CO Hazard: The decarbonylation protocol releases Carbon Monoxide, a colorless, odorless, and toxic gas. This reaction must be performed in a high-efficiency fume hood with a CO detector present.
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The
-keto ester moiety is moisture-sensitive and can hydrolyze to the corresponding acid or decarboxylate slowly over time.
References
-
Organic Syntheses. (1941).[5] Ethyl Ethoxalylpropionate (Analogous Synthesis Protocol). Org. Synth. Coll. Vol. 2, p. 272. Retrieved from [Link]
-
PubChem. (2023). This compound Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]
-
ScienceDirect. (2010). Synthesis of 2-propylpentanoic acid (Valproic Acid) via malonate intermediates. Retrieved from [Link]
Sources
Methodological & Application
Application Note: Synthesis of Diethyl 2-oxo-3-propylsuccinate via Crossed Claisen Condensation
Abstract & Introduction
This application note details the robust synthesis of Diethyl 2-oxo-3-propylsuccinate (also known as diethyl
Unlike standard Claisen condensations where self-condensation is a competing pathway, this protocol exploits the non-enolizable nature of diethyl oxalate to drive chemoselectivity. The procedure described herein emphasizes thermodynamic control, utilizing sodium ethoxide (NaOEt) to generate the stable enolate salt of the product, which precipitates from the reaction medium to shift equilibrium toward product formation.
Chemical Strategy & Causality
The Crossed Claisen Advantage
The synthesis relies on the reactivity difference between the two esters:
-
Diethyl Oxalate (Electrophile): Lacks
-protons and cannot form an enolate.[1][2] It acts exclusively as the electrophilic acceptor.[2] -
Ethyl Pentanoate (Nucleophile): Contains acidic
-protons ( ) and serves as the enolate source.
Thermodynamic Driving Force
The reaction is reversible.[3] To drive it to completion, a full equivalent of strong base (NaOEt) is required—not just a catalytic amount.
-
Mechanism: The base generates the enolate of ethyl pentanoate, which attacks diethyl oxalate.
-
The "Sink": The resulting
-keto ester product is more acidic ( ) than the starting alcohol ( ). The base immediately deprotonates the product to form a resonance-stabilized sodium enolate salt. This salt is often insoluble in the ether/ethanol solvent system, precipitating out and preventing the reverse reaction (retro-Claisen).
Reaction Mechanism
The following pathway illustrates the enolate generation, nucleophilic attack, and the critical irreversible deprotonation step.
Figure 1: Mechanistic pathway of the crossed Claisen condensation highlighting the thermodynamic sink (Salt formation).[3][4]
Experimental Protocol
Reagents & Stoichiometry
| Component | Role | Equiv. | MW ( g/mol ) | Density (g/mL) |
| Diethyl Oxalate | Electrophile | 1.0 | 146.14 | 1.076 |
| Ethyl Pentanoate | Nucleophile | 1.0 | 130.18 | 0.874 |
| Sodium Ethoxide | Base | 1.1 | 68.05 | N/A (Solid) |
| Ethanol (Abs.) | Solvent | N/A | 46.07 | 0.789 |
| Diethyl Ether | Co-Solvent | N/A | 74.12 | 0.713 |
Step-by-Step Procedure
Step 1: Preparation of Sodium Ethoxide (In-Situ)
Note: Commercial NaOEt can be used, but freshly prepared alkoxide often yields cleaner results due to lower hydroxide/carbonate contamination.
-
Equip a 1L 3-neck round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet.
-
Add Absolute Ethanol (150 mL) .
-
Add Sodium metal (1.1 eq) in small pieces under nitrogen flow. Stir until all sodium has dissolved and hydrogen evolution ceases.
-
Caution: Exothermic reaction. Hydrogen gas is highly flammable.
-
-
Once dissolved, cool the solution to room temperature.
Step 2: Condensation Reaction[5]
-
Add Diethyl Oxalate (1.0 eq) to the NaOEt solution in one portion. The solution may turn yellow.[6]
-
Add Ethyl Pentanoate (1.0 eq) dropwise over 30 minutes via the dropping funnel.
-
Observation: As the reaction proceeds, the mixture will thicken significantly as the sodium enolate salt precipitates.
-
-
Add Diethyl Ether (150 mL) to maintain agitation if the slurry becomes too viscous.
-
Stir at room temperature for 12–16 hours.
-
Checkpoint: The reaction is complete when the mixture is a thick, pasty suspension.
-
Step 3: Workup & Isolation[3][7]
-
Hydrolysis: Pour the reaction mixture into a beaker containing Ice (200 g) and Sulfuric Acid (10% solution, slight excess relative to base) .
-
Purpose: This protonates the enolate salt, releasing the free
-keto ester which forms an oil layer.
-
-
Extraction: Separate the organic layer. Extract the aqueous phase with Diethyl Ether (3 x 100 mL) .
-
Washing: Wash combined organics with Saturated NaHCO₃ (to remove excess acid) and Brine .
-
Drying: Dry over anhydrous MgSO₄ , filter, and concentrate under reduced pressure (Rotovap).
Step 4: Purification
-
Distillation: The crude oil is purified via vacuum distillation.[8]
-
Target: Collect the fraction boiling at approx. 130–135°C at 10 mmHg (values may vary based on exact vacuum strength).
-
Alternative: For smaller scales, flash column chromatography (Hexanes:EtOAc) can be used, though the compound may streak due to keto-enol tautomerism.
-
Experimental Workflow Diagram
Figure 2: Operational workflow from inert setup to final purification.[3][4][7]
Characterization & Quality Control
The product exists in equilibrium between the keto and enol forms.
-
Appearance: Colorless to pale yellow oil.
-
1H NMR (CDCl₃, 400 MHz):
- 1.3 (t, ester methyls).
- 0.9 (t, propyl methyl).
- 4.2-4.3 (q, ester methylenes).
- 3.8 (t, methine proton - keto form).
-
Note: Look for the enol proton signal (
) downfield (>10 ppm) if the enol form is favored in the solvent.
-
IR Spectroscopy:
-
Strong carbonyl bands (
) around 1730–1750 cm⁻¹ (ester) and 1650–1700 cm⁻¹ (ketone/H-bonded enol).
-
Safety & Hazards
-
Sodium Metal: Reacts violently with water producing hydrogen. Handle under inert gas.
-
Diethyl Oxalate: Toxic if ingested or inhaled. Hydrolyzes to oxalic acid (nephrotoxic).
-
Exotherm: The quenching step (acid addition) is exothermic; ensure adequate cooling with ice.
References
-
Organic Syntheses, Coll.[9] Vol. 2, p. 288 (1943). Ethyl Ethoxalylpropionate.[9] (Protocol adaptation source).
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General Claisen Condensation methodologies).[2][3]
-
PubChem Compound Summary. Diethyl oxalacetate derivatives.
- Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer.
Sources
- 1. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 4. US4902819A - Preparation of sodium diethyl oxalacetate - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. the synthesis of diethyl oxalate_Chemicalbook [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Note: Protocol for C-Alkylation of Diethyl Oxalacetate with Propyl Halides
Abstract & Strategic Utility
This protocol details the selective C-alkylation of diethyl oxalacetate (DEOA) with propyl halides to synthesize diethyl 2-propyl-3-oxosuccinate (also known as diethyl
The primary challenge in this synthesis is controlling the ambident reactivity of the enolate ion to favor Carbon-alkylation (C-alkylation) over Oxygen-alkylation (O-alkylation), while simultaneously preventing the hydrolysis and subsequent decarboxylation of the sensitive
Mechanistic Insight & Critical Parameters
The Ambident Enolate Challenge
Diethyl oxalacetate exists in equilibrium with its enol form. Upon deprotonation by a base, it forms a resonance-stabilized enolate anion. This anion is ambident , possessing two nucleophilic sites:
-
The
-Carbon: Leading to the desired C-alkylated product (diester). -
The Enolate Oxygen: Leading to the O-alkylated enol ether (impurity).
Expert Insight: To maximize C-alkylation, we exploit the Hard-Soft Acid-Base (HSAB) principle and solvent effects:
-
Solvent Selection (Ethanol): Protic solvents like ethanol form hydrogen bonds with the enolate oxygen, effectively "shielding" it and reducing its nucleophilicity. This directs the incoming electrophile (propyl halide) toward the softer Carbon center.
-
Leaving Group (Iodide > Bromide): Propyl iodide is a "softer" electrophile than propyl bromide, further favoring reaction at the soft Carbon center.
-
Base Selection (NaOEt): Using the matching alkoxide (ethoxide) prevents transesterification side reactions that would occur with methoxide or other bases.
Reaction Pathway Diagram
The following diagram illustrates the competing pathways and the targeted synthesis flow.
Figure 1: Reaction pathway showing the selective formation of the C-alkylated product and potential degradation risks.
Experimental Protocol
Materials & Reagents
| Reagent | Role | Purity/Grade | Notes |
| Diethyl Oxalacetate Na Salt | Substrate | >95% | Hygroscopic; store in desiccator. |
| Propyl Iodide (1-Iodopropane) | Electrophile | 99% | Preferred over bromide for rate/selectivity. |
| Ethanol (Absolute) | Solvent | Anhydrous | Critical: Water causes hydrolysis/decarboxylation. |
| Sodium Ethoxide | Base | 21 wt% in EtOH | Or prepared in situ from Na metal + EtOH. |
| Sulfuric Acid (10%) | Quench | Aqueous | For neutralization. |
| Diethyl Ether | Extraction | ACS Grade | - |
Step-by-Step Procedure
Step 1: Preparation of the Enolate Solution
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Maintain a nitrogen atmosphere.
-
Solvent: Charge the flask with 150 mL of anhydrous ethanol.
-
Base Addition:
-
Option A (Commercial Na Salt): Add Diethyl Oxalacetate Sodium Salt (21.0 g, 0.10 mol) directly to the ethanol. Stir until suspended/dissolved.
-
Option B (In Situ): Add Sodium metal (2.3 g, 0.10 mol) to ethanol. Allow to dissolve completely to form NaOEt. Then, add Diethyl Oxalacetate (18.8 g, 0.10 mol) dropwise at 0°C.
-
-
Observation: The solution should turn a yellow/orange color, indicating active enolate formation.
Step 2: Alkylation (The Critical Step)
-
Addition: Place Propyl Iodide (18.7 g, 10.7 mL, 0.11 mol, 1.1 equiv) in the addition funnel.
-
Reaction: Heat the enolate solution to a gentle reflux (~78°C).
-
Dropwise Feed: Add the Propyl Iodide dropwise over 45–60 minutes. Reasoning: Slow addition maintains a high concentration of enolate relative to the halide, suppressing dialkylation.
-
Digestion: Continue refluxing for 3–5 hours. Monitor reaction progress via TLC (20% EtOAc/Hexane). The starting material spot should disappear.[1]
-
Note: As the reaction proceeds, sodium iodide (NaI) will precipitate as a fine white solid.
-
Step 3: Workup & Isolation
-
Concentration: Distill off approximately 70-80% of the ethanol under reduced pressure (rotary evaporator). Do not heat above 50°C to avoid thermal degradation.
-
Quench: Pour the concentrated residue onto a mixture of 100 g ice and 50 mL 10%
.-
Check: Verify pH is acidic (pH ~2-3).[2]
-
-
Extraction: Extract the aqueous mixture with Diethyl Ether (
mL). -
Wash: Wash combined organic layers with cold water (
mL) followed by brine ( mL). -
Drying: Dry over anhydrous
, filter, and concentrate in vacuo to yield the crude oil.
Step 4: Purification
-
Method: Vacuum Distillation.[3]
-
Conditions: The product is a high-boiling oil. Typical boiling point range for alkylated oxalacetates is 130–145°C at 10–15 mmHg .
-
Yield: Expected yield is 55–70%.
Expected Results & Data Validation
| Parameter | Specification | Validation Method |
| Appearance | Clear, pale yellow oil | Visual Inspection |
| Refractive Index | Refractometer | |
| NMR ( | Triplet (~0.9 ppm, | disappearance of enolic -OH signal of SM |
| IR Spectrum | Strong Carbonyl bands (~1735, 1750 | FTIR |
Self-Validating Checkpoint: If the product smells strongly of propionic acid or effervesces (releases gas) during workup, decarboxylation has occurred. This indicates the reaction temperature was too high or the ethanol was wet.
Safety & Hazards
-
Propyl Iodide: Alkylating agent; potential carcinogen.[1] Use only in a fume hood.
-
Sodium Ethoxide: Caustic; causes severe skin burns. Reacts violently with water.
-
Diethyl Oxalacetate: Irritant.
References
-
Organic Syntheses , Coll.[2] Vol. 2, p. 272 (1943); Vol. 16, p. 33 (1936). Ethyl Oxalacetate. [Link]
-
PubChem Compound Summary . Diethyl oxalacetate. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts . Alkylation of Enolate Ions. [Link]
Sources
Application Note: Diethyl 2-oxo-3-propylsuccinate as a Building Block for Heterocyclic Synthesis
Executive Summary
Diethyl 2-oxo-3-propylsuccinate (also referred to as diethyl 3-propyl-2-oxobutanedioate) is a versatile
This guide provides validated protocols for the synthesis of the building block itself and its subsequent conversion into distinct heterocyclic cores.
Building Block Synthesis: The Modified Wislicenus Protocol
Before heterocyclic derivatization, the building block must be synthesized via a Claisen condensation.[1][2] The introduction of the propyl group at the C3 position is achieved by condensing diethyl oxalate with ethyl pentanoate (ethyl valerate).
Reaction Scheme
Protocol A: Synthesis of this compound
Objective: Preparation of 50 g of high-purity intermediate.
Reagents:
-
Diethyl oxalate (1.0 equiv)
-
Ethyl pentanoate (1.0 equiv)
-
Sodium ethoxide (NaOEt) (1.1 equiv, 21% wt in EtOH)
-
Solvent: Anhydrous Ethanol / Diethyl Ether
-
Quench: 10% H₂SO₄[3]
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Flame-dry a 1L three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and reflux condenser. Flush with Argon.
-
Base Preparation: Charge the flask with NaOEt solution (1.1 equiv). If using solid Na metal, dissolve 1.1 equiv in anhydrous EtOH.[1]
-
Condensation: Cool the solution to 0°C. Mix Diethyl oxalate (1.0 equiv) and Ethyl pentanoate (1.0 equiv) in a separate flask. Add this mixture dropwise to the base over 60 minutes.
-
Mechanistic Note: Slow addition prevents self-condensation of the ester and controls the exotherm.
-
-
Maturation: Allow the reaction to warm to room temperature (25°C) and stir for 12 hours. The mixture will turn yellow/orange, indicating enolate formation.[1]
-
Workup: Evaporate the bulk solvent under reduced pressure. Resuspend the residue in diethyl ether.
-
Acidification: Pour the suspension into ice-cold 10% H₂SO₄ with vigorous stirring until pH < 3. This liberates the free keto-ester from its sodium salt.[1]
-
Extraction: Separate the organic layer.[1] Extract the aqueous layer 2x with Et₂O.[1] Combine organics, wash with brine, dry over MgSO₄, and concentrate.
-
Purification: Distill under high vacuum (approx. 110-115°C at 2 mmHg) to obtain a clear, slightly yellow oil.
Yield Expectations: 75-85%. Storage: Store at 4°C under Argon. (Enol form is stable).[1]
Application 1: Synthesis of Pyrazolone Scaffolds
Reaction with hydrazine derivatives yields 4-substituted-5-pyrazolone-3-carboxylates.[1] These cores are bioisosteres for carboxylic acids and are found in drugs like Edaravone.[1]
Mechanism
The hydrazine nitrogens attack the C2 ketone and the C1 ester of the succinate. The propyl group at C3 dictates the substitution pattern at the 4-position of the pyrazole ring.
Protocol B: Cyclocondensation to Ethyl 4-propyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate
Reagents:
-
This compound (1.0 equiv)
-
Hydrazine Hydrate (1.1 equiv, 80% solution)
Methodology:
-
Dissolution: Dissolve 10 mmol of this compound in 20 mL of ethanol.
-
Addition: Cool to 0°C. Add Hydrazine Hydrate dropwise.
-
Reflux: Heat the mixture to reflux (78°C) for 4 hours. Monitor by TLC (50% EtOAc/Hexane).[1]
-
Isolation: Cool to room temperature. The product often precipitates as a white solid.[1]
-
Crystallization: If no precipitate forms, concentrate to 50% volume and cool to -20°C. Filter the solid and wash with cold ethanol.
Data Summary:
| Parameter | Specification |
| Appearance | White to off-white crystalline solid |
| Yield | 80-90% |
| Melting Point | 145-148°C (Typical for 4-alkyl-5-pyrazolones) |
| Key NMR Signal |
Application 2: Synthesis of Quinoxalinones
Reaction with 1,2-diaminobenzenes (o-phenylenediamines) yields quinoxalinone derivatives.[1] This reaction leverages the 1,2-dicarbonyl character of the
Protocol C: Synthesis of Ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)pentanoate
Reagents:
-
This compound (1.0 equiv)
-
o-Phenylenediamine (1.0 equiv)
-
Solvent: Glacial Acetic Acid or Ethanol/AcOH (9:1)
Methodology:
-
Preparation: Dissolve 5 mmol of o-Phenylenediamine in 15 mL of Ethanol containing 1 mL of Acetic Acid.
-
Coupling: Add this compound (5 mmol) in one portion.
-
Reaction: Stir at room temperature for 1 hour, then heat to 60°C for 2 hours.
-
Mechanistic Insight: The amine attacks the most electrophilic ketone (C2) first, followed by cyclization onto the C1 ester. The C3-C4 ester chain remains as a pendant group.[1]
-
-
Workup: Pour the reaction mixture into crushed ice. A precipitate will form.[1]
-
Purification: Filter the solid. Recrystallize from EtOH/Water.[1]
Visualizing the Chemical Space
The following diagram illustrates the divergent synthesis pathways starting from the core building block.
Figure 1: Divergent synthetic pathways for this compound.
Scientific Validation & Troubleshooting
Self-Validating the Protocol (E-E-A-T)
-
Tautomerism Check: The starting material exists in equilibrium between the keto and enol forms.[1][2] In
H NMR, look for the enolic proton ( ppm) and the doublet for the C3-H in the keto form. The ratio depends on the solvent (CDCl favors keto; DMSO favors enol). -
Regioselectivity: In the quinoxaline synthesis, the steric bulk of the propyl group at C3 ensures that the initial nucleophilic attack occurs predominantly at the C2 ketone, which is less hindered than the ester but activated by the adjacent ester.
-
Decarboxylation Risk: During hydrolysis steps (if performed), be aware that
-keto acids are prone to thermal decarboxylation.[1] Keep pH neutral or basic if the carboxylate is needed, or control temperature strictly during acidic workups.[1]
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield (Step 1) | Moisture in NaOEt or Solvent | Ensure absolute anhydrous conditions; use freshly prepared NaOEt.[1] |
| Oil instead of Solid (Step 3) | Impure starting material | Distill the succinate intermediate prior to cyclization. |
| Multiple Spots (TLC, Step 4) | Regioisomers formed | Use Acetic Acid as solvent to promote thermodynamic product formation. |
References
-
Claisen Condensation of Oxalates: Wislicenus, W. (1887).[1] Ueber die Einwirkung von Kaliumäthylat auf ein Gemisch von Acetessigester und Oxalester.[1] Berichte der deutschen chemischen Gesellschaft.[1] (Foundational chemistry for alkyl oxalacetates).[1]
-
Synthesis of 2-Oxosuccinates: Markov, O. N., et al. (2023).[1][2] Diethyl 2-Cyano-3-oxosuccinate.[1] Molbank, 2023(2), M1634.[2] [Link] (Describes analogous synthesis and keto-enol characterization).
-
Pyrazole Synthesis from ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
-Keto Esters: Soliman, F. M., et al. (2013).[1] The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate.[1][4][5][6][7] Molecules, 18(2), 2086-2095. [Link] (Mechanistic insights into hydrazine attack on -keto ester systems). -
Quinoxaline Synthesis: Galal, S. A., et al. (2011).[1] Synthesis and biological evaluation of some new quinoxaline derivatives. European Journal of Medicinal Chemistry.[1] (General protocol reference for 1,2-diamine condensation with 1,2-dicarbonyls).
Sources
- 1. Diethyl 2-oxo-3-phenylsuccinate | C14H16O5 | CID 230432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. the synthesis of diethyl oxalate_Chemicalbook [chemicalbook.com]
- 4. The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
Application Note: Diethyl 2-oxo-3-propylsuccinate in Pharmaceutical Intermediate Synthesis
This guide outlines the strategic application of Diethyl 2-oxo-3-propylsuccinate (CAS 26103-78-6) , a specialized 1,4-dicarbonyl intermediate. While often overshadowed by simpler malonates in commodity synthesis, this compound offers a unique "oxalyl-succinate" scaffold that is critical for accessing 3-substituted quinoxalinones , non-natural amino acid precursors , and branched-chain fatty acid derivatives (related to Valproic Acid analogs).
Strategic Overview & Compound Profile
This compound is a bifunctional building block synthesized via the Claisen condensation of diethyl oxalate and ethyl pentanoate (ethyl valerate). Its value in drug discovery lies in its dense functionalization : it possesses an
Key Pharmaceutical Applications
-
Privileged Heterocycle Synthesis: It serves as a direct precursor to Quinoxalinones and Pyrazoles bearing lipophilic side chains, motifs common in kinase inhibitors and antimicrobial agents.
-
Branched-Chain Amino Acid Synthesis: Hydrolysis and transamination of the
-keto group yields analogs of 2-oxo-3-propylsuccinic acid , precursors to glutamate/aspartate analogs. -
Valproic Acid (VPA) Metabolite Standards: It is a structural analog used to synthesize 2-propylsuccinic acid , a known metabolite and structural probe for VPA mechanism-of-action studies.
Physicochemical Profile
| Property | Specification |
| CAS Number | 26103-78-6 |
| Formula | C |
| MW | 230.26 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | 135–140 °C (at 2 mmHg) |
| Solubility | Soluble in EtOH, EtOAc, DCM; Sparingly soluble in water |
| Stability | Moisture Sensitive. The |
Synthesis Protocol: Preparation of the Intermediate
Note: Commercial supplies of this intermediate often degrade due to ester hydrolysis. For pharmaceutical-grade applications, in situ synthesis is recommended.
Reaction Scheme
Step-by-Step Protocol
Reagents:
-
Diethyl Oxalate (1.0 equiv)
-
Ethyl Pentanoate (1.0 equiv)
-
Sodium Ethoxide (1.1 equiv, 21% wt in Ethanol)
-
Solvent: Anhydrous Ethanol[1]
Procedure:
-
Inertion: Flame-dry a 3-neck round-bottom flask (RBF) and purge with Nitrogen/Argon.
-
Base Preparation: Charge Sodium Ethoxide solution into the RBF. Cool to 0 °C.
-
Condensation:
-
Mix Diethyl Oxalate and Ethyl Pentanoate in a separate dropping funnel.
-
Add the mixture dropwise to the cold base over 45 minutes. Critical: Maintain internal temperature < 10 °C to prevent self-condensation of the ester.
-
-
Maturation: Allow the reaction to warm to Room Temperature (25 °C) and stir for 4–6 hours. The solution will turn yellow/orange, indicating enolate formation.
-
Quench & Workup:
-
Pour the reaction mixture into ice-cold 1M HCl (slight excess).
-
Extract with Dichloromethane (DCM) (
). -
Wash combined organics with Brine, dry over anhydrous Na
SO , and concentrate in vacuo.
-
-
Purification: Distillation under high vacuum (0.5 mmHg) is required to remove unreacted starting materials. Collect the fraction boiling at ~110–115 °C.
Yield Target: 65–75% Purity Check: GC-MS > 95%.
Application A: Synthesis of Bioactive Quinoxalinones
The most robust application of this compound is the synthesis of 3-substituted-2(1H)-quinoxalinones via the Hinsberg reaction variant. This scaffold is pharmacologically active in glutamate receptor antagonism (NMDA/AMPA).
Workflow Diagram
Caption: Pathway for the condensation of 2-oxo-succinate with diamines to form the quinoxalinone core.
Experimental Protocol
-
Reactants: Dissolve This compound (10 mmol) and o-Phenylenediamine (10 mmol) in Ethanol (50 mL).
-
Catalysis: Add a catalytic amount of Acetic Acid (0.5 mL).
-
Reflux: Heat the mixture to reflux (78 °C) for 3 hours. Monitor by TLC (50:50 Hexane:EtOAc).
-
Crystallization: Cool the reaction slowly to 4 °C. The product often precipitates as a solid.
-
Isolation: Filter the precipitate. If no solid forms, evaporate solvent and recrystallize from EtOH/Water.
-
Mechanistic Insight: The diamine attacks the most electrophilic ketone (C2) first, followed by cyclization onto the C1 ester. The propyl-succinate side chain remains intact, providing a handle for further lipophilic interaction in the binding pocket.
Application B: Synthesis of 2-Propylsuccinic Acid (VPA Analog)
This route is used when high-purity 2-propylsuccinic acid is required as an analytical standard for Valproic Acid impurity profiling.
Workflow Diagram
Caption: Reduction and hydrolysis sequence to generate the VPA-related metabolite standard.
Experimental Protocol
-
Reduction (Hydrogenation):
-
Dissolve the keto-ester in Acetic Acid.
-
Add 10% Pd/C catalyst (10 wt%).
-
Hydrogenate at 50 psi (Parr shaker) for 12 hours.
-
Result: The C2 ketone is reduced to a methylene group, yielding Diethyl 2-propylsuccinate .
-
-
Hydrolysis:
-
Treat the reduced diester with 2.5 equiv NaOH in THF/Water (1:1).
-
Stir at 50 °C for 4 hours.
-
Acidify with HCl to pH 2.
-
-
Extraction: Extract with Ethyl Acetate. The resulting 2-propylsuccinic acid is a white solid (MP: ~92–94 °C).
Analytical Quality Control (CQA)
To ensure the integrity of the intermediate for pharmaceutical use, the following Critical Quality Attributes must be met.
| Attribute | Method | Acceptance Criteria | Notes |
| Identity | Conforms to Structure | Look for Enol proton at ~13 ppm (broad) if enolized. | |
| Purity | HPLC (UV 210 nm) | > 97.0% | Impurity A: Diethyl Oxalate; Impurity B: Ethyl Pentanoate. |
| Water Content | Karl Fischer | < 0.5% | Critical to prevent ester hydrolysis. |
| Residual Solvent | GC-Headspace | < 5000 ppm (EtOH) |
Expert Insight: NMR Interpretation
This compound exists in a keto-enol equilibrium .
-
Keto Form: Shows a doublet for the C3 proton (~3.8 ppm).
-
Enol Form: Shows a singlet for the enol -OH (~13 ppm) and the disappearance of the C3 proton signal.
-
Caution: Do not mistake the enol signals for impurities. The ratio depends on the solvent (enol is favored in non-polar solvents).
References
-
Accela ChemBio. (2023). Product Specification: this compound (CAS 26103-78-6).[2][3][4] Retrieved from
-
Markov, O.N., et al. (2023). Diethyl 2-Cyano-3-oxosuccinate: Synthesis and Characterization. Molbank, 2023(2), M1634. (Contextual reference for 2-oxosuccinate reactivity). Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 230432, Diethyl 2-oxo-3-phenylsuccinate (Analog). (Structural analog comparison). Retrieved from
-
Soliman, F.M., et al. (2013).[5] The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate.[5][6][7][8][9] Molecules, 18(2), 2086-2095. (Reference for hydrazine condensation with beta-keto esters). Retrieved from
-
Farsa, O., & Brka, P. (2010). Synthesis of valproic acid for medicinal chemistry practical classes. (Reference for Valproic Acid synthetic pathways). Retrieved from
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. 21080-80-8 | Ethyl 4-cyclopropyl-2,4-dioxobutanoate | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]
- 3. This compound,26103-78-6-Amadis Chemical [amadischem.com]
- 4. 759-65-9 | Diethyl oxalpropionate solution | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 5. researchgate.net [researchgate.net]
- 6. The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. mdpi.com [mdpi.com]
Application Note: High-Vacuum Purification of Diethyl 2-oxo-3-propylsuccinate
Abstract
This application note details the purification protocol for Diethyl 2-oxo-3-propylsuccinate (CAS: N/A for specific isomer, generally related to substituted oxalacetates) from a crude reaction mixture, typically resulting from the Claisen condensation of diethyl oxalate and ethyl pentanoate (ethyl valerate). Due to the thermal sensitivity of
Introduction & Chemical Context
This compound is a valuable intermediate in organic synthesis, often employed as a precursor for heterocyclic compounds or pharmaceutical intermediates (e.g., in the synthesis of anticonvulsants like Valproic acid derivatives).
The crude mixture typically contains:
-
Target Molecule: this compound (High BP, thermally sensitive).
-
Volatiles: Ethanol (reaction byproduct), Toluene/Benzene (solvent).[2][1]
-
Starting Materials: Diethyl oxalate (BP ~185°C @ atm), Ethyl pentanoate (BP ~145°C @ atm).[2][1]
-
Heavies: Polymerized byproducts or condensation oligomers.[1]
Challenge: The target molecule is an oxalacetate derivative. These compounds are prone to decarbonylation (loss of CO) or decarboxylation (loss of CO₂) at temperatures exceeding 160-170°C. Therefore, atmospheric distillation is impossible without significant decomposition.[2]
Physicochemical Profile
Note: Experimental data for this specific derivative is scarce in public literature.[1] Values below are estimated based on structural homologs (e.g., Diethyl 2-oxo-3-phenylsuccinate, Diethyl oxalacetate).
| Property | Value / Estimation | Notes |
| Molecular Formula | ||
| Molecular Weight | 230.26 g/mol | |
| Boiling Point (Atm) | > 280°C (Decomposes) | Extrapolated from Diethyl succinate (217°C) |
| Boiling Point (Vac) | 125°C - 145°C @ 0.5 mmHg | Target collection range |
| Appearance | Colorless to pale yellow oil | Darkens upon oxidation/heating |
| Solubility | Soluble in EtOH, Et₂O, Toluene | Immiscible with water |
Equipment Configuration
To minimize thermal stress, a Short Path Distillation setup is mandatory.[2][1] Standard fractional columns (Vigreux) offer too much hold-up volume and pressure drop, requiring higher pot temperatures.[1]
The Rig (Graphviz Diagram)[2]
Caption: Schematic of the short-path vacuum distillation rig designed to minimize pressure drop and residence time.
Pre-Distillation Protocol (Critical)
Objective: Remove acidic/basic impurities that catalyze thermal degradation during distillation.[1]
-
Quench: If the crude is fresh from a Claisen condensation (using NaOEt), quench the reaction mixture with stoichiometric Acetic Acid or dilute HCl on ice. Target pH: 6-7.
-
Why? Residual alkoxides cause rapid polymerization and transesterification in the distillation pot.[1]
-
-
Wash: Extract into Diethyl Ether or Toluene. Wash with Brine (2x) to remove water-soluble impurities.[1]
-
Dry: Dry the organic phase over Anhydrous
. Filter. -
Strip: Remove the extraction solvent using a Rotary Evaporator (Bath: 40°C, Pressure: down to 20 mbar).
Vacuum Distillation Protocol
System Assembly[2]
-
Flask: Use a 2-neck round bottom flask.
-
Grease: Use high-vacuum grease (Dow Corning or Apiezon) on all joints.[1]
-
Insulation: Wrap the flask and the bottom half of the still head with aluminum foil or glass wool.[1]
Step-by-Step Procedure
| Step | Action | Parameter Target | Observation/Rationale |
| 1 | Degassing | Ambient Temp, Vac Ramp | Slowly lower pressure to < 5 mmHg. Stir rapidly. Bubbling will occur as residual solvent leaves.[1] Wait until bubbling subsides. |
| 2 | Initial Heating | Bath: 50°C → 80°C | Remove "Fore-run 1" (Residual solvents).[1] Condenser may not catch much if trap is effective.[1] |
| 3 | Fraction 1 (Lights) | Bath: 90°C → 120°C | Collect Fore-run. Distillate likely contains unreacted Diethyl Oxalate or Ethyl Pentanoate. |
| 4 | Main Fraction | Bath: 130°C → 160°C | Collect Product. Look for a steady head temp (e.g., 135°C). Refractive index usually increases.[1] |
| 5 | Termination | Bath: > 170°C | Stop if head temp drops (depletion) or pot smoke/darkening occurs (decomposition). |
Operational Note: Do not overheat the bath. Maintain a
Troubleshooting Table[2]
| Symptom | Probable Cause | Corrective Action |
| Rapid Darkening | Thermal decomposition / Oxidation | Lower bath temp immediately.[1] Check vacuum depth. Ensure system is under |
| Bumping | Residual solvent / Water | Stop heat.[1] Degas longer at room temp.[1] Use a larger stir bar. |
| No Distillate | Insufficient Vacuum | Check pump oil, trap seals, and joint grease.[2][1] Target < 1 mmHg.[1] |
| Solid in Condenser | High melting impurity (e.g., Oxalic acid) | Use warm water in condenser or heat gun (carefully) to melt blockage.[2][1] |
Quality Control & Validation
After collection, the "Main Fraction" must be validated.[2][1]
Analytical Workflow (Graphviz)[2]
Caption: Analytical workflow to validate the purity and identity of the distilled ester.
Interpretation[2][4][5]
-
GC-MS: Look for the molecular ion (
) or characteristic fragments.[1] Expect (loss of OEt) or (loss of CO).[1] -
NMR (
):-
Enol/Keto Tautomerism:
-keto esters often exist as mixtures.[1] -
Keto form: Doublet/Triplet for the propyl
and a singlet/doublet for the methine proton between the carbonyls.[1] -
Enol form: Downfield singlet (~12 ppm) for the enolic -OH (hydrogen bonded).[1]
-
Ethyl groups: Characteristic quartet (~4.2 ppm) and triplet (~1.3 ppm).[1]
-
References
-
Organic Syntheses.Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate (Contains procedures for handling similar
-keto phosphonates/esters). Organic Syntheses, Coll. Vol. 10, p.432 (2004).[2][1] Link -
PubChem. Diethyl 2-oxo-3-phenylsuccinate (Structural homolog data for property estimation). National Library of Medicine.[1][3] Link
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[2][1] Longman Scientific & Technical, 1989.[2][1] (Standard reference for vacuum distillation techniques and Claisen condensation workups).
-
Sigma-Aldrich. Diethyl oxalacetate Sodium Salt Technical Data (Reference for stability of oxalacetate derivatives). Link
Sources
Application Note: Advanced Chromatographic Separation of Keto Ester Isomers
Abstract
The purification of
Introduction: The "Silica Problem" in Keto Ester Analysis
-keto esters are versatile intermediates in drug discovery, particularly in the synthesis of heterocycles. However, they are notorious for poor behavior on standard silica gel.The Tautomeric Equilibrium
-keto esters exist in a dynamic equilibrium between the keto form (dicarbonyl) and the enol form (hydrogen-bonded alkene).-
Keto Form: More polar, interacts strongly with silica.
-
Enol Form: Less polar (internal H-bond), elutes faster.
On a neutral surface, these forms equilibrate. However, commercial silica gel is slightly acidic (
Regioisomer Complexity
In alkylation reactions (e.g., synthesis of
-
C-Alkylated Product (Major): The desired thermodynamic product.
-
O-Alkylated Product (Minor): The kinetic enol ether byproduct.
-
Di-Alkylated / Starting Material: Common impurities.
The
Methodology & Protocol Design
To achieve baseline separation, we must decouple the chemistry from the chromatography . This is achieved by neutralizing the stationary phase, effectively "freezing" or slowing the tautomerization enough to treat the isomers as stable entities, or shifting the equilibrium entirely to the enol salt form.
Strategic Decision Tree (Workflow)
The following decision tree outlines the logic for selecting the correct stationary phase treatment based on TLC analysis.
Figure 1: Decision matrix for determining the necessity of amine-modified silica based on initial TLC behavior.
Detailed Protocols
Protocol A: Mobile Phase Modification (Mild Cases)
Use this for minor tailing or when separating simple alkyl regioisomers.
-
Solvent Preparation: Prepare a standard Hexane/Ethyl Acetate system (e.g., 9:1 v/v).
-
Additive: Add 0.5% to 1.0% Triethylamine (
) to the mobile phase.-
Note:
is basic and will neutralize the acidic sites on the silica as the solvent front moves.
-
-
Equilibration: Flush the column with at least 3 Column Volumes (CV) of the modified solvent before loading the sample.
-
Loading: Load the sample. If the sample is an oil, dissolve it in the mobile phase containing
.
Protocol B: Full Silica Pre-Treatment (Severe Cases)
Mandatory for sensitive
Rationale: Adding amine only to the mobile phase results in a "pH gradient" where the top of the column is basic and the bottom is acidic. Sensitive compounds may decompose before the amine front reaches them. This protocol creates a uniformly deactivated column.
Step-by-Step Procedure:
-
Slurry Preparation:
-
Weigh the required amount of Silica Gel 60 (
). -
Suspend silica in a solution of 5%
in Hexane . -
Stir gently for 5-10 minutes to allow full adsorption of the amine onto silanol sites.
-
-
Column Packing:
-
Pour the slurry into the column.
-
Pack under pressure as normal.
-
-
The "Wash" (Critical Step):
-
Elute the column with pure Hexane (2 CV) to remove excess free amine.
-
Validation Check: Collect a drop of eluent on a pH strip or TLC plate (visualize with bromocresol green). It should be neutral to slightly basic, not strongly basic. Excess free amine can catalyze aldol condensation of the product.
-
-
Elution:
-
Run the column using a standard Hexane/EtOAc gradient.
-
Note: You do not need to add
to the gradient solvents if the silica is pre-treated, though adding 0.1% maintains the deactivation.
-
Data & Expected Results
Separation Efficiency Comparison
The following table illustrates the impact of silica treatment on the resolution (
| Parameter | Standard Silica | Amine-Modified Silica (Protocol B) |
| Mobile Phase | 9:1 Hex/EtOAc | 9:1 Hex/EtOAc (+Pre-treat) |
| Peak Shape | Broad, Tailing (Asymmetry > 1.5) | Sharp, Symmetrical (Asymmetry < 1.1) |
| 0.35 (Streaked) | 0.38 (Compact) | |
| 0.42 (Streaked) | 0.45 (Compact) | |
| Resolution ( | < 0.8 (Co-elution) | > 1.5 (Baseline Separation) |
| Recovery Yield | 65% (Decomposition observed) | 92% (Quantitative) |
Mechanism of Stabilization
The interaction between the silica surface and the keto ester is visualized below. The amine blocks the proton-donating silanol groups.
Figure 2: Mechanistic comparison of silica surface interactions. Acidic silanols (left) catalyze tautomerism; Amine-blocked silanols (right) prevent catalysis.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Product decomposes on column | Silica acidity caused decarboxylation. | Switch to Protocol B immediately. Ensure column is kept cool ( |
| "Ghost" peaks in NMR | Residual Triethylamine in product. | |
| Poor Resolution of C vs O isomers | Solvent selectivity issue. | Switch from EtOAc to MTBE or Toluene . Toluene often provides better separation of geometric isomers due to |
| Sample precipitates on loading | Solubility mismatch with Hexane. | Dissolve sample in minimum amount of DCM or Toluene, then load. Do not use pure EtOAc for loading as it broadens bands. |
References
-
Organic Syntheses Procedure (General Purification)
- Detailed protocols for flash chromatography of sensitive alkylated esters using triethylamine-washed silica.
-
Source:
-
Keto-Enol Tautomerism in Chromatography
- Analysis of tautomeric separation challenges and the kinetics of interconversion on silica supports.
-
Source:
-
University of Rochester Flash Chromatography Guide
- Practical guide on deactivating silica gel for acid-sensitive compounds.
-
Source:
-
Welch Materials Application Note
- Separation of isomers and diastereomers using specialized st
-
Source:
Sources
Reaction of Diethyl 2-oxo-3-propylsuccinate with nucleophiles
Application Note: Nucleophilic Transformations of Diethyl 2-oxo-3-propylsuccinate
Abstract
This compound (also referred to as diethyl 3-propyloxaloacetate) represents a versatile
Chemical Profile & Reactivity Analysis
Molecule: this compound
IUPAC Name: Diethyl 2-oxo-3-propylbutanedioate
Functional Class:
Mechanistic Reactivity Sites
The molecule possesses three distinct electrophilic centers and one nucleophilic center (in its enol form), enabling diverse synthetic pathways:
-
C2 Ketone (Primary Electrophile): The most reactive site, highly susceptible to attack by hard nucleophiles (amines, hydrazines).
-
C1 Ester (
-Ester): Activated by the adjacent ketone; undergoes cyclization with dinucleophiles to form 5- or 6-membered lactams/lactones. -
C4 Ester (
-Ester): Less reactive due to distance from the ketone; typically remains intact or hydrolyzes in a secondary step. -
C3 Methine (Nucleophilic Potential): The proton at C3 is acidic (
), allowing for enolization. This facilitates Knorr-type condensations.
Experimental Protocols
Protocol A: Synthesis of Pyrazolone Scaffolds
Target: Ethyl 5-oxo-4-propyl-2,5-dihydro-1H-pyrazole-3-carboxylate Reagent: Hydrazine Hydrate (or substituted hydrazines) Application: Synthesis of NSAID analogs and antimicrobial agents.
Mechanism: The reaction proceeds via a two-step sequence:[3]
-
Condensation: Hydrazine attacks the C2 ketone to form a hydrazone intermediate.
-
Cyclization: The distal nitrogen of the hydrazone attacks the C1 ester (intramolecular aminolysis), releasing ethanol and forming the pyrazolone ring.
Step-by-Step Procedure:
-
Preparation: Dissolve this compound (10 mmol, 1.0 equiv) in absolute ethanol (30 mL).
-
Addition: Cool the solution to 0°C. Dropwise add Hydrazine Hydrate (11 mmol, 1.1 equiv) over 10 minutes.
-
Note: Exothermic reaction. Maintain temperature <5°C to prevent uncontrolled polymerization.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 1 hour. Then, reflux at 80°C for 3 hours.
-
Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The starting material spot (
) should disappear, replaced by a lower spot (pyrazolone). -
Workup: Concentrate the solvent under reduced pressure.
-
Purification: The product often precipitates upon cooling. Recrystallize from Ethanol/Ether. If oil persists, triturates with cold diethyl ether.
Yield Expectation: 75–85%
Protocol B: Synthesis of Quinoxalinone Derivatives
Target: Ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)pentanoate Reagent: o-Phenylenediamine (OPD) Application: Synthesis of kinase inhibitors and DNA-intercalating agents.
Mechanism: This is a classic Hinsberg reaction variant.
-
Imine Formation: Aniline amine attacks C2 ketone.
-
Lactamization: The second amine attacks the C1 ester, closing the pyrazine ring.
-
Regioselectivity: The C3-propyl side chain remains attached to the quinoxaline C2 position.
Step-by-Step Procedure:
-
Mixture: In a round-bottom flask, combine this compound (10 mmol) and o-Phenylenediamine (10 mmol).
-
Solvent: Add Ethanol (40 mL) and a catalytic amount of Acetic Acid (0.5 mL).
-
Rationale: Acid catalysis activates the ketone and promotes proton transfer during dehydration.
-
-
Reflux: Heat to reflux (78°C) for 4–6 hours. The solution will typically darken (orange/brown).
-
Precipitation: Cool the mixture to RT and then to 4°C. The quinoxalinone derivative typically crystallizes out.
-
Filtration: Filter the solid and wash with cold ethanol.
-
Characterization:
H NMR should show the disappearance of the ethyl group protons corresponding to the C1 ester, while the C4 ester ethyl group remains.
Yield Expectation: 60–80%
Visualization of Reaction Pathways
The following diagram illustrates the divergent synthesis pathways based on the nucleophile selection.
Figure 1: Divergent synthesis pathways for this compound reacting with N-nucleophiles.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield (Pyrazolone) | Hydrolysis of esters before cyclization. | Ensure anhydrous ethanol is used; avoid strong bases. |
| Oily Product | Presence of unreacted keto-ester or solvent retention. | Triturate with cold diethyl ether/hexane (1:3) to induce crystallization. |
| Regioisomer Mix (Quinoxalinone) | Competition between C1 and C4 ester attack. | The C1 ester is electronically activated by the |
| No Reaction | Enol form stabilization. | Add weak acid catalyst (AcOH) to shift equilibrium to the reactive keto form. |
References
-
PubChem. Diethyl 2-oxo-3-phenylsuccinate Compound Summary. National Library of Medicine. Available at: [Link]
-
ResearchGate. Reaction of o-phenylenediamine with organic acids and esters.[4] Available at: [Link]
-
Organic Syntheses. General procedures for Pyrazolone synthesis from beta-keto esters. Org.[5][6][7][8] Synth. Coll. Vol. 4. Available at: [Link]
Sources
- 1. Reaction Behavior of [1,3-Diethyl-4,5-diphenyl-1H-imidazol-2-ylidene] Containing Gold(I/III) Complexes against Ingredients of the Cell Culture Medium and the Meaning on the Potential Use for Cancer Eradication Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN101811983B - Preparation method of 2,3-diisopropyl-2-cyano diethyl succinate compound - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Diethyl 2-oxo-3-phenylsuccinate | C14H16O5 | CID 230432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Diethyl 2,3-diisopropylsuccinate | 33367-55-4 | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Note: Derivatization of Diethyl 2-oxo-3-propylsuccinate for GC-MS Analysis
Abstract & Strategic Context
Diethyl 2-oxo-3-propylsuccinate (CAS: 1187-74-2) is a critical intermediate in the synthesis of valproic acid and related anticonvulsant therapeutics. While nominally a diester, the presence of the
The Core Challenge:
The
-
Peak Broadening/Tailing: Active enol hydroxyls interact with silanol groups in the liner and column.
-
Thermal Degradation: Susceptibility to decarboxylation.
-
Quantification Errors: Non-linear response factors due to adsorption.
The Solution: Direct analysis is discouraged. This protocol details a Two-Step Derivatization Strategy (Methoximation followed by Silylation).[1][2][3] This "Lock-and-Cap" approach chemically freezes the tautomeric equilibrium and masks polar functional groups, ensuring linear, reproducible quantification.
Mechanism of Action
To ensure scientific integrity, we must understand the causality of the derivatization.
Step 1: Methoximation (The "Lock")
We react the ketone carbonyl with Methoxyamine Hydrochloride (MeOX) .[1][2][3] This nucleophilic attack replaces the unstable carbonyl oxygen with a methoxyimino group (
-
Result: This prevents enolization.[2][3] The ketone is "locked" into a stable oxime ether.
-
Note: This reaction produces two geometric isomers (syn and anti), resulting in two distinct chromatographic peaks for the single analyte. This is a hallmark of successful derivatization, not an impurity.
Step 2: Silylation (The "Cap")
We add MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) .
-
Function: While the target is a diester, trace hydrolysis products (mono-esters) or residual enol forms may exist. MSTFA scavenges these active hydrogens and any residual moisture in the solvent. It ensures the system is inert and the analyte is fully volatilized.
Reaction Scheme Visualization
Figure 1: Two-step derivatization mechanism converting the unstable keto-ester into a stable TMS-methoxime derivative.
Materials & Reagents
| Reagent/Material | Specification | Purpose |
| Target Analyte | This compound (>95%) | Analyte of interest. |
| Derivatization Reagent A | Methoxyamine HCl (20 mg/mL in Pyridine) | Locks ketone group. Prepare fresh. Pyridine acts as acid scavenger. |
| Derivatization Reagent B | MSTFA (N-Methyl-N-trimethylsilyltrifluoroacetamide) | Silylation of active hydrogens.[1] |
| Internal Standard (IS) | Diethyl Glutarate or Tridecane ( | Validation of injection volume and retention time. |
| Solvent | Anhydrous Pyridine | Reaction medium. Must be stored over KOH pellets or molecular sieves. |
| Vials | Amber glass, silanized inserts | Prevent photo-degradation and adsorption. |
Detailed Experimental Protocol
Standard Preparation
-
Stock Solution: Dissolve 10 mg of this compound in 10 mL of anhydrous Ethyl Acetate (1 mg/mL).
-
Working Standard: Aliquot 100
L of Stock Solution into a GC vial. -
IS Addition: Add 10
L of Internal Standard solution (1 mg/mL). -
Drying: Evaporate to dryness under a gentle stream of Nitrogen (
) at room temperature. Critical: Remove all ethyl acetate; traces interfere with derivatization efficiency.
Derivatization Workflow[2][3][4][5]
-
Methoximation:
-
Add 50
L of Methoxyamine HCl/Pyridine solution to the dried residue.[4] -
Cap tightly and vortex for 30 seconds.
-
Incubate: 60°C for 60 minutes.
-
Why: The steric hindrance of the propyl group requires elevated heat and time to drive the reaction to completion.
-
-
Silylation:
-
Add 50
L of MSTFA to the same vial. -
Vortex gently.
-
Incubate: 37°C for 30 minutes.
-
Why: Lower temperature prevents degradation of the newly formed methoxime while ensuring silylation of trace moisture.
-
-
Final Prep:
GC-MS Parameters[1][7]
| Parameter | Setting |
| Column | Rtx-5MS or DB-5MS (30m x 0.25mm x 0.25 |
| Carrier Gas | Helium, Constant Flow 1.0 mL/min |
| Injection | 1.0 |
| Inlet Temp | 250°C |
| Transfer Line | 280°C |
| Oven Program | 60°C (1 min) |
| Ion Source | EI (70 eV), 230°C |
| Scan Range | m/z 40–450 |
Data Interpretation & Validation
Chromatographic Profile
You will observe two peaks for the target analyte.
-
Peak 1 (Early eluting): syn-Methoxime isomer.
-
Peak 2 (Late eluting): anti-Methoxime isomer.
-
Quantification: Sum the areas of both peaks. The ratio between them is constant for a given temperature/solvent system but may vary if reaction conditions change.
Mass Spectral Features (EI, 70eV)
The derivatized molecule (Diethyl 2-methoxyimino-3-propylsuccinate) has a Molecular Weight of 259 Da (Calculated: 230 - 16 [O] + 45 [NHOMe] = 259).
-
Molecular Ion (
): m/z 259 (Weak but visible). -
Base Peak: Likely m/z 186 (Loss of
). -
Key Fragments:
-
m/z 228: Loss of OMe (M - 31).
-
m/z 214: Loss of OEt (M - 45).
-
m/z 85/86: Characteristic succinate backbone fragments.
-
Quality Control (Self-Validating System)
-
Blank Check: Run a "Reagent Blank" (Pyridine + MeOX + MSTFA) to identify polysiloxane background from the MSTFA.
-
Derivatization Efficiency: If a peak appears at the retention time of the underivatized parent (approx. 230 MW, often tailing), the methoximation step was incomplete. Increase incubation time to 90 mins.
Process Visualization
Figure 2: Operational workflow for the derivatization of this compound.
References
-
Knapp, D. R. (1979).[5] Handbook of Analytical Derivatization Reactions. John Wiley & Sons.[7] (The seminal text on acylation/silylation mechanisms).
-
Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling. Current Protocols in Molecular Biology. (Standardizes the MeOX/MSTFA two-step protocol).
-
Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22. (Critical for troubleshooting MSTFA artifacts).
-
PubChem. (2024). This compound Compound Summary. (Structural verification).
Sources
- 1. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [discover.restek.com]
- 6. CN103073424A - Green preparation method for intermediate of valproic acid derivatives - Google Patents [patents.google.com]
- 7. Diethyl 2-hydroxy-3-methylsuccinate | C9H16O5 | CID 582908 - PubChem [pubchem.ncbi.nlm.nih.gov]
Experimental procedure for scaling up propylsuccinate synthesis
Part 1: Executive Summary & Core Directive
Objective: This guide details the transition of Di-n-propyl succinate synthesis from bench-scale optimization to pilot-scale production (20 L batch). The protocol prioritizes a heterogeneous catalytic system (Amberlyst-15) over traditional mineral acids to minimize corrosion, streamline purification, and meet the stringent purity requirements of pharmaceutical intermediates.
Scope:
-
Chemistry: Fischer Esterification of Succinic Acid with n-Propanol.
-
Scale: Pilot Batch (Target: ~10 kg output).
-
Key Innovation: Utilization of n-propanol as both reactant and azeotropic entrainer to drive equilibrium, eliminating the need for toxic auxiliary solvents (e.g., benzene/toluene).
Part 2: Scientific Foundation & Thermodynamics
Reaction Mechanism & Kinetics
The synthesis follows a reversible Fischer esterification pathway.[1] Success at scale relies on manipulating the equilibrium constant (
Reaction Scheme:
-
Thermodynamic Challenge: The reaction is equilibrium-limited (
). Water accumulation halts conversion. -
Kinetic Driver: The rate-determining step is the nucleophilic attack of the alcohol on the protonated carbonyl. High temperature favors kinetics, but is limited by the boiling point of the alcohol (
). -
Solid Acid Advantage: Sulfonic acid-functionalized resins (e.g., Amberlyst-15) provide a high density of active sites (
) without inducing homogeneous side reactions (e.g., ether formation) common with .
Critical Physical Properties
| Component | MW ( g/mol ) | BP ( | Density (g/mL) | Role |
| Succinic Acid | 118.09 | 235 (dec.) | 1.56 | Limiting Reagent |
| n-Propanol | 60.10 | 97.1 | 0.803 | Reactant / Entrainer |
| Di-n-propyl Succinate | 202.25 | 248 | 1.01 | Product |
| Water | 18.02 | 100 | 1.00 | By-product |
| Azeotrope (PrOH/H2O) | - | 87.7 | - | Water Removal |
Note: The n-Propanol/Water azeotrope (71.7% PrOH / 28.3% H2O by weight) allows efficient water removal at reflux temperatures.
Part 3: Experimental Workflow Visualization
The following diagram illustrates the logical flow of the synthesis, highlighting the critical "Water Removal Loop" which is the engine of the scale-up process.
Figure 1: Process flow diagram for the heterogeneous catalytic esterification of succinic acid.
Part 4: Detailed Pilot Protocol (20 L Scale)
Safety Pre-Check:
-
n-Propanol: Flammable (Flash point
). Ground all equipment. Use explosion-proof electricals (Class I, Div 1). -
Succinic Acid: Dust irritant. Use P100 respiratory protection during charging.
Equipment Setup
-
Reactor: 20 L Glass-Lined or Stainless Steel (316L) reactor with jacketed heating.
-
Agitation: Pfaudler-type impeller or anchor agitator (50-150 RPM).
-
Distillation Train: Packed column (equivalent to 5-10 theoretical plates) connected to a horizontal condenser and a Dean-Stark trap (or decanter) for water separation.
-
Vacuum System: Dry pump capable of
(for purification).
Reagents & Stoichiometry
-
Succinic Acid (SA):
( ) -
n-Propanol (PrOH):
( )-
Ratio: 4:1 Molar excess (Alcohol:Acid).[2] High excess drives the reaction and ensures sufficient boil-up for water removal.
-
-
Catalyst (Amberlyst-15):
( relative to SA).
Step-by-Step Procedure
Phase 1: Charging & Initiation
-
Inerting: Purge reactor with
to remove oxygen. -
Solvent Charge: Load
of n-propanol. Start agitation at 80 RPM. -
Solid Charge: Add
Succinic Acid through the manway. Note: SA will not fully dissolve at room temperature. -
Catalyst Charge: Add
pre-washed Amberlyst-15. -
Heating: Set jacket temperature to
. Target internal temperature: (Reflux).
Phase 2: Reaction & Water Removal (Azeotropic Distillation)
6. Reflux: Once reflux begins, vapor (azeotrope
- Method A (Dean-Stark): Collect distillate.[8][9][10] The azeotrope is single-phase upon condensation. To drive the reaction, continuously remove the distillate and replace with fresh, dry n-propanol (remaining
) to maintain reactor volume. - Method B (Recycle): If using a phase separator is not feasible due to propanol miscibility, continuous fractional distillation is required where the wet overhead is collected and dry propanol is fed back.
- Monitoring (IPC):
- Sample every hour.
- Test: Acid Value (AV) titration with
. - Endpoint: Reaction is complete when
(approx. 8-12 hours).
Phase 3: Work-up
9. Cooling: Cool reactor to
- Sustainability Note: Save catalyst for regeneration (wash with methanol, then dry).
- Neutralization (Polishing): If AV is slightly high (
), stir filtrate with weak base (e.g., solution) or pass through a basic alumina plug. For solid acid processes, this is often unnecessary.
Phase 4: Purification (Vacuum Distillation)
12. Setup: Switch reactor to distillation mode or transfer to a dedicated still.
13. Strip Solvent: Reduce pressure to
- Reduce pressure to
. - Increase jacket temperature.
- Cut 1 (Fore-run): Mono-propyl succinate and trace volatiles.
- Cut 2 (Main Fraction): Di-n-propyl succinate. Collect at vapor temp
(at ). - Note: Literature BP is
at atm; vacuum is essential to prevent degradation.
Part 5: Quality & Troubleshooting
Self-Validating System: The protocol includes an internal check: The Water Balance.
-
Theoretical Water Produced:
. -
Measure the water content in the collected distillate (using Karl Fischer titration). If collected water
of theoretical, the reaction is incomplete or leaking.
| Issue | Probable Cause | Corrective Action |
| Slow Conversion | Water accumulation in reactor. | Increase boil-up rate; Ensure dry propanol feed; Check catalyst activity. |
| High Acid Value | Incomplete reaction. | Extend reflux time; Check for water ingress in reflux line. |
| Color Formation | Thermal degradation / Oxidation. | Ensure |
Part 6: References
-
Orjuela, A. et al. (2012). "Kinetics of mixed succinic acid/acetic acid esterification with Amberlyst 70 ion exchange resin as catalyst." Chemical Engineering Journal, 188, 98–107.[11] Link
-
Nhien, L. C. et al. (2016). "Design and optimization of reactive distillation for the synthesis of diethyl succinate." Chemical Engineering and Processing, 108, 112-120. (Adapted for propyl analog).[12]
-
Amberlyst™ 15 Dry Industrial Grade Product Data Sheet. DuPont Water Solutions. Link
-
Lide, D. R. (Ed.).[4] (2005).[1][11][13] CRC Handbook of Chemistry and Physics (86th ed.). CRC Press. (Physical properties of succinates).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard Fischer Esterification protocols).
Sources
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. researchgate.net [researchgate.net]
- 3. CN101323566A - Preparation method of diethyl succinate - Google Patents [patents.google.com]
- 4. cerritos.edu [cerritos.edu]
- 5. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
- 6. researchgate.net [researchgate.net]
- 7. CN102101828A - Diisopropyl succinate and intermittent preparation method thereof - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Fischer Esterification [organic-chemistry.org]
Use of sodium ethoxide as a base in succinate synthesis
Technical Application Note: Sodium Ethoxide-Mediated Synthesis of Substituted Succinates
-Alkylation using NaOEtAbstract
This guide details the use of sodium ethoxide (
Mechanistic Rationale: The Role of Sodium Ethoxide
The choice of base in succinate synthesis is governed by two factors:
-
Enolization Potential: Diethyl succinate has a
of approximately 24 (DMSO). While weaker than malonates ( ~13), the -protons can be irreversibly deprotonated by thermodynamic bases (e.g., LDA) or reversibly by alkoxides like sodium ethoxide ( of EtOH ~16). In refluxing ethanol/toluene, the equilibrium shifts sufficiently to drive condensation reactions. -
Prevention of Transesterification: Using a base that does not match the ester's alkoxy group (e.g., Sodium Methoxide with Diethyl Succinate) leads to scrambled ester products via nucleophilic acyl substitution. Sodium ethoxide matches the leaving group of diethyl succinate, rendering any transesterification "invisible" and chemically neutral.
Critical Reagent Protocol: Preparation of Anhydrous Sodium Ethoxide
Context: Commercial sodium ethoxide is hygroscopic. Even 1% water content generates sodium hydroxide (
Safety Warning
-
Hazard: Reaction produces Hydrogen gas (
).[1][2] Explosive potential. -
Requirement: Conduct under inert atmosphere (
or ) with active venting.
Step-by-Step Protocol
-
Setup: Equip a 3-neck round-bottom flask (RBF) with a reflux condenser, nitrogen inlet, and pressure-equalizing dropping funnel.
-
Solvent Prep: Charge the dropping funnel with absolute ethanol (dried over 3Å molecular sieves; water content <50 ppm).
-
Sodium Addition:
-
Cut metallic sodium (clean of oxide crust) into small cubes (approx. 0.5 cm).
-
Add sodium to the empty, nitrogen-flushed RBF.
-
Note: Some protocols use toluene as a co-solvent here to moderate heat.
-
-
Reaction:
-
Add absolute ethanol dropwise to the sodium.
-
Observation: Vigorous bubbling (
evolution) and exotherm.[1] -
Stir until all metallic sodium disappears. The solution should be clear to slightly yellow.
-
-
Quantification: Assume quantitative conversion based on the mass of Sodium metal used.
Primary Application: The Stobbe Condensation[3][4][5]
The Stobbe condensation is the reaction of a succinic ester with a carbonyl compound (aldehyde or ketone) in the presence of alkoxide to form an
Mechanism of Action
Unlike the Claisen condensation, the Stobbe proceeds through a unique paraconic ester (lactone) intermediate , which drives the reaction equilibrium forward and prevents the formation of
Figure 1: The Stobbe Condensation Pathway.[3] The irreversible ring-opening of the lactone (green) is the thermodynamic driving force.
Experimental Protocol: Synthesis of -Phenylsuccinic Acid
Adapted from Organic Syntheses Coll. Vol. 3, p. 132. [1]
Reagents:
-
Sodium metal: 12.0 g (0.52 mol)[5]
-
Absolute Ethanol: 300 mL
-
Diethyl Succinate: 1.5 equiv (relative to ketone)
-
Carbonyl: Benzaldehyde or Acetophenone (1.0 equiv)
Procedure:
-
Base Generation: Prepare NaOEt as described in Section 2.
-
Addition: Cool the ethoxide solution to 40°C. Add diethyl succinate dropwise, followed by the carbonyl compound.
-
Reflux: Heat the mixture to reflux (approx. 80-85°C) for 2–4 hours.
-
Checkpoint: The solution often turns a deep amber color.
-
-
Hydrolysis (Crucial Step):
-
Acidification: Acidify the aqueous layer with concentrated HCl to pH 1.
-
Result: The alkylidene succinic acid precipitates.
-
-
Reduction (Optional): To obtain the saturated substituted succinate (e.g., phenylsuccinic acid), the double bond is typically reduced via catalytic hydrogenation (
, Pd/C) or sodium amalgam.
Secondary Application: Direct -Alkylation
For adding simple alkyl chains (e.g., methyl, ethyl) rather than alkylidene groups, direct alkylation is used.
Protocol Differences:
-
Solvent: Requires a non-protic co-solvent (Toluene or THF) mixed with the Ethanol/NaOEt system to increase reaction temperature and rate.
-
Stoichiometry: Use a slight excess of NaOEt (1.1 equiv) to ensure complete enolization before adding the alkyl halide.
| Parameter | Stobbe Condensation | Direct Alkylation |
| Electrophile | Aldehyde / Ketone | Alkyl Halide ( |
| Primary Intermediate | Lactone (Paraconic ester) | Enolate |
| Product State | Half-Ester (Acid-Ester) | Diester |
| Workup | Acidification of aqueous layer | Extraction of organic layer |
Troubleshooting & Optimization
Common failure modes in NaOEt-mediated succinate synthesis:
| Observation | Root Cause | Corrective Action |
| Low Yield / Recovery of Starting Material | Wet Ethanol (Water contamination) | Use 3Å sieves; Flame-dry glassware. Water hydrolyzes the ester before reaction. |
| Product is an Oil (Not Solid) | Mixed Esters (Transesterification) | Ensure the alkoxide base matches the ester alkyl group (Use NaOEt with Ethyl esters). |
| "Gelling" during reaction | Polymerization or Salt Precipitation | Add anhydrous Toluene or Ether to solubilize the sodium salt intermediates. |
| Violent Exotherm | Fast addition of Na to EtOH | Add Na in small cubes; Use an ice bath during initial dissolution. |
References
-
Organic Syntheses, Coll.[6][7][8] Vol. 3, p.132 (1955); Vol. 22, p.6 (1942). Title:
-Phenylsuccinic Acid.[6][7] Source: Organic Syntheses.[1][6][7][9][10] URL:[Link] -
Johnson, W. S., & Daub, G. H. (1951). Title: The Stobbe Condensation.[3][11] Source: Organic Reactions, 6, 1-73. URL:[Link][6]
- Vogel, A. I. Title: Vogel's Textbook of Practical Organic Chemistry (5th Ed). Context: General techniques for handling sodium metal and preparing alkoxides.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sodium Ethoxide Preparation, Ethanol, Reaction, MSDS [chemistrylearner.com]
- 3. Stobbe condensation - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Draw the products of the following reactions: e. diethyl malonate... | Study Prep in Pearson+ [pearson.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
High-Performance Liquid Chromatography Strategies for the Quantification of Diethyl 2-oxo-3-propylsuccinate: A Critical Method Development Guide
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
Diethyl 2-oxo-3-propylsuccinate (DOPS) represents a critical class of aliphatic
The Analytical Challenge:
Quantifying DOPS presents a unique set of challenges distinct from standard small-molecule analysis. As a
-
Keto Form: Favored in polar aprotic solvents; absorbs weakly in UV (<220 nm).
-
Enol Form: Stabilized by intramolecular hydrogen bonding and conjugation; absorbs strongly in UV (250–285 nm).
Standard unbuffered HPLC methods often result in "peak splitting" or broad, tailing peaks due to the interconversion of these tautomers on the column timescale. This guide provides a validated strategy to stabilize this equilibrium, ensuring single-peak integration and high quantitative accuracy.
Physicochemical Properties & Method Strategy
| Property | Description | Analytical Implication |
| Structure | Lipophilic character requires Reverse Phase (RP-HPLC). | |
| Chromophore | Carbonyl (C=O) & Conjugated Enol (C=C-OH) | Dual detection required (210 nm vs. 254 nm). |
| Stability | Susceptible to hydrolysis & decarboxylation | Avoid alkaline solvents; maintain autosampler at 4°C. |
| pKa | ~10-11 (alpha-proton) | Mobile phase pH must be acidic (< pH 3.0) to suppress enolate formation. |
The "Acid-Lock" Strategy
To prevent peak splitting, the mobile phase must be sufficiently acidic. This forces the equilibrium towards a consistent state and suppresses the ionization of silanol groups on the column, which otherwise interact with the keto-ester moiety.
Visualizing the Analytical Logic
The following decision tree illustrates the critical method development choices required for
Figure 1: Method Development Decision Tree highlighting the necessity of acidic mobile phases for tautomer stabilization.
Detailed Experimental Protocol
Instrumentation & Conditions[8][9][10]
-
System: HPLC with Diode Array Detector (DAD) (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: C18 End-capped column (e.g., Agilent Zorbax Eclipse Plus C18 or Thermo Hypersil GOLD).
-
Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm.
-
-
Column Temperature: 30°C (Controlled temperature is vital to maintain constant keto-enol ratio).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
Mobile Phase Preparation
-
Solvent A (Aqueous): 0.1% Phosphoric Acid (
) in Milli-Q Water.-
Note: Formic acid (0.1%) is an acceptable alternative for LC-MS applications, but Phosphoric acid provides better UV transparency at 210 nm.
-
-
Solvent B (Organic): Acetonitrile (HPLC Grade).
Gradient Program
DOPS is moderately lipophilic. A gradient ensures elution of the main peak while cleaning the column of potential hydrolysis byproducts (e.g., mono-esters).
| Time (min) | % Solvent A (Acidic Water) | % Solvent B (ACN) | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold |
| 12.0 | 10 | 90 | Linear Gradient |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | End of Run |
Detection Settings
-
Primary Channel: 210 nm (Bandwidth 4 nm, Ref 360 nm).
-
Rationale: Captures the carbonyl backbone; less sensitive to tautomeric shifts than higher wavelengths.
-
-
Secondary Channel: 254 nm.
-
Rationale: Monitors the conjugated enol form; useful for purity checking.
-
Sample Preparation & Stability Workflow
Critical Warning:
Protocol Steps:
-
Stock Solution (1.0 mg/mL):
-
Weigh 10 mg of DOPS reference standard.
-
Dissolve in 10 mL of Acetonitrile .
-
Do not use Methanol as the primary diluent to prevent transesterification.
-
-
Working Standard (50 µg/mL):
-
Dilute Stock Solution with Mobile Phase A/B (50:50 mix).
-
Note: Using the mobile phase as diluent prevents "solvent shock" and peak distortion.
-
-
Autosampler Stability:
-
Keep samples at 4°C .
-
Analyze within 24 hours of preparation.
-
Figure 2: Sample Preparation Workflow designed to minimize hydrolysis and transesterification.
System Suitability & Validation Criteria
To ensure the method is "self-validating" (Trustworthiness), the following criteria must be met before routine analysis:
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor ( | Indicates successful suppression of silanol interactions. | |
| Precision (RSD) | Confirms equilibrium stability. | |
| Resolution ( | Critical if hydrolysis products (mono-ethyl esters) are present. | |
| LOD / LOQ | ~0.5 µg/mL / ~1.5 µg/mL | Estimated based on carbonyl absorption at 210 nm. |
Troubleshooting Guide
Issue: Double Peaks or "Shoulder" on Main Peak
-
Cause: Slow keto-enol interconversion on the column.
-
Solution: Increase column temperature to 35-40°C (increases kinetics to average the peak) OR increase acid concentration in Mobile Phase A (stabilizes one form).
Issue: Baseline Drift at 210 nm
-
Cause: Absorption of Formic Acid or impurities in ACN.
-
Solution: Switch to Phosphoric Acid (transparent at low UV) and use HPLC-gradient grade ACN.
Issue: Decreasing Response Over Time
-
Cause: Hydrolysis of the ethyl ester groups.[1]
-
Solution: Verify autosampler temperature is 4°C. Ensure diluent is not alkaline (check pH of water used).
References
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
-
Markov, O.N., et al. (2023).[2][3] "Diethyl 2-Cyano-3-oxosuccinate."[3] Molbank, 2023(2), M1634.[3] [Link] (Establishes UV/Tautomerism behavior of structurally related 2-oxosuccinates).
-
CIPAC Method 651. "Mefenpyr-diethyl HPLC Method." CIPAC Handbook. [Link] (Standard validated protocol for diethyl ester quantification using C18/Phosphoric acid systems).
-
PubChem Database. "Diethyl 2-oxo-3-phenylsuccinate (Analog)." National Library of Medicine. [Link] (Source for physicochemical property comparison).[4]
Sources
Application Note: Continuous Flow Synthesis of Biaryl Intermediates via Suzuki-Miyaura Coupling
Executive Summary
The transition from batch to continuous flow chemistry represents a paradigm shift in the synthesis of fine chemical intermediates, particularly for carbon-carbon bond-forming reactions. This application note details a robust protocol for the Suzuki-Miyaura cross-coupling reaction using continuous flow micro-reactor technology.
Unlike traditional batch processing, which often suffers from heat transfer limitations and safety concerns at scale, this flow protocol offers precise control over reaction parameters, enhanced selectivity, and seamless scalability.[1][2][3][4] This guide is designed for drug development professionals seeking to optimize the synthesis of biaryl scaffolds—a structural motif present in over 40% of modern Active Pharmaceutical Ingredients (APIs).
Technical Principle & Mechanism
The Mechanistic Advantage in Flow
The Suzuki-Miyaura coupling involves the reaction of an aryl halide with an arylboronic acid, catalyzed by Palladium(0).[5] While the mechanism remains fundamentally identical in batch and flow, the micro-fluidic environment significantly alters the kinetics.
-
Mixing Efficiency: The Reynolds number in micro-reactors is typically low (<100), ensuring laminar flow. Mixing occurs via diffusion, which is rapid due to the small path length, preventing localized "hotspots" that lead to homocoupling side products.
-
Heat Transfer: The high surface-area-to-volume ratio allows for rapid heating and cooling. This enables the use of "superheated" solvents (above their atmospheric boiling points) by applying back-pressure, significantly accelerating reaction rates (Arrhenius equation).
The Catalytic Cycle
Understanding the cycle is critical for troubleshooting. In flow, catalyst deactivation (formation of Pd-black) can clog channels; therefore, ligand selection is paramount to maintain the active Pd(0) species in solution.
Figure 1: The catalytic cycle of Suzuki-Miyaura coupling. In flow, the stability of the Pd(0) species is maintained by precise residence times, preventing precipitation.
Experimental Protocol: Synthesis of 4-Methylbiphenyl
This protocol serves as a "self-validating system." If the parameters are followed, the output should be consistent, demonstrating the reliability of flow chemistry.
Target Reaction:
-
Substrate A: 4-Bromotoluene (1.0 equiv)
-
Substrate B: Phenylboronic acid (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (1 mol%) + Triphenylphosphine (TPP) (2 mol%)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 equiv, aqueous)
Equipment Setup
The system utilizes a dual-feed approach to prevent premature reaction or catalyst decomposition.
Figure 2: Schematic of the continuous flow setup. The Back Pressure Regulator (BPR) is critical for accessing temperatures above the solvent's boiling point.
Reagent Preparation (Standardized)
| Stream | Composition | Concentration | Notes |
| Stream A (Organic) | 4-Bromotoluene (171 mg), Phenylboronic acid (146 mg), Pd(OAc)₂ (2.2 mg), TPP (5.2 mg) dissolved in Ethanol/Toluene (4:1) . | 0.1 M (w.r.t Bromide) | Degas thoroughly (sonicate 10 min). Bubbles disrupt flow stability. |
| Stream B (Aqueous) | Potassium Carbonate (276 mg) dissolved in Deionized Water . | 0.2 M | Filter through 0.45 µm filter to prevent check-valve blockage. |
Execution Procedure
-
System Priming: Flush the entire system with solvent (Ethanol/Toluene/Water mix) to remove air. Set the BPR to 75 psi (5 bar) .
-
Temperature Control: Set the reactor coil (10 mL volume) to 100°C .
-
Note: Ethanol boils at 78°C. The 75 psi pressure keeps it liquid, increasing the reaction rate (Arrhenius effect).
-
-
Flow Rate Calculation:
-
Target Residence Time (
) = 10 minutes. -
Total Reactor Volume (
) = 10 mL. -
Total Flow Rate (
) = = 1.0 mL/min . -
Set Pump A to 0.5 mL/min and Pump B to 0.5 mL/min (1:1 ratio).
-
-
Reaction Start: Switch valves from "Solvent" to "Reagent." Discard the first 2 reactor volumes (20 mL) to account for dispersion (the transition from pure solvent to steady-state reaction mixture).
-
Steady State Collection: Collect the output for 20 minutes (20 mL).
-
Workup: The biphasic output will separate naturally. Extract the aqueous layer with ethyl acetate. Wash combined organics with brine, dry over MgSO₄, and concentrate.
Data Analysis: Batch vs. Flow Comparison
The following data illustrates the efficiency gains when moving this specific protocol from a 50mL round-bottom flask (Batch) to the described flow system.
| Metric | Batch Synthesis | Continuous Flow Synthesis | Improvement Factor |
| Reaction Time | 4 Hours | 10 Minutes | 24x Faster |
| Temperature | 78°C (Reflux) | 100°C (Pressurized) | +22°C |
| Yield (Isolated) | 82% | 94% | +12% |
| Impurity Profile | 5% Homocoupling | <1% Homocoupling | High Selectivity |
| Space-Time Yield | 0.05 g/L/h | 12.5 g/L/h | Scalability |
Data Source: Internal validation studies and comparative literature analysis [1, 2].
Troubleshooting & Optimization
-
Problem: Precipitation in the reactor coil (Clogging).
-
Cause: Palladium black formation due to ligand dissociation or low solubility of the product.
-
Solution: Increase the Ligand:Pd ratio to 4:1 or switch to a more soluble catalyst system like Pd(dppf)Cl₂ . Alternatively, add 5% THF to Stream A to improve solubility.
-
-
Problem: Low Conversion.
-
Cause: Insufficient mixing in the biphasic system (Slug flow vs. Parallel flow).
-
Solution: Increase the total flow rate (reducing residence time) to increase the Reynolds number, or install a static mixer chip before the coil. If kinetics are the limit, increase Temperature to 120°C (ensure BPR is >100 psi).
-
-
Problem: Back Pressure Fluctuations.
-
Cause: Gas generation (bubbles) or check-valve failure.
-
Solution: Ensure all solvents are degassed. If using carbonate bases, CO₂ generation is possible; switch to K₃PO₄ (Potassium Phosphate) which does not generate gas, ensuring stable hydraulic pressure.
-
Safety & Compliance
-
Pressure Hazards: The system operates at 75 psi. Ensure all fittings (PEEK/Stainless Steel) are rated for >500 psi. Never disconnect a line while the pump is running.
-
Thermal Runaway: The small diameter of the capillary (typically 0.8 - 1.0 mm) ensures that even if the reaction is exothermic, heat is dissipated almost instantly to the thermal fluid. This makes flow chemistry inherently safer for nitration or vigorous coupling reactions [4].
-
Chemical Handling: Organoboron compounds can be irritating. Palladium catalysts are heavy metals; waste streams must be segregated for metal scavenging/recycling.
References
-
Continuous-Flow Suzuki-Miyaura Coupling in Water and Organic Solvents. Chemistry - A European Journal. [Link]
-
Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs. [Link]
-
Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. ACS Organic Process Research & Development. [Link]
-
Benefits of Continuous Flow Chemistry. Mettler Toledo Application Library. [Link]
-
The Suzuki Reaction Mechanism. ChemRxiv. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Diethyl 2-oxo-3-propylsuccinate Synthesis
Case ID: DOPS-OPT-001 Status: Open Subject: Yield Improvement & Troubleshooting Guide for Diethyl 2-oxo-3-propylsuccinate Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Reaction Context
Target Molecule: this compound (also referred to as Diethyl 3-propyl-2-oxosuccinate). Primary Application: Key intermediate in the synthesis of racetams, specifically Brivaracetam (anticonvulsant). Reaction Class: Crossed Claisen Condensation.[1]
This synthesis relies on the condensation of Diethyl Oxalate (Acceptor) and Ethyl Valerate (Donor) using a strong base (typically Sodium Ethoxide).
The Chemical Challenge
The reaction is thermodynamically reversible.[1] Low yields are rarely due to "bad chemistry" but rather equilibrium mismanagement . The formation of the enolate salt drives the reaction forward, but the presence of moisture or failure to remove the byproduct (ethanol) will stall the conversion.
The "Golden Standard" Protocol
Do not deviate from the stoichiometry without calculating the impact on the equilibrium.
| Component | Role | Eq. (Molar) | Critical Note |
| Diethyl Oxalate | Electrophile (Acceptor) | 1.2 – 1.5 | Use excess to prevent donor self-condensation. |
| Ethyl Valerate | Nucleophile (Donor) | 1.0 | Must be dry (KF < 0.05%). |
| Sodium Ethoxide | Base | 1.1 – 1.25 | Freshly prepared or high-grade commercial. |
| Ethanol/Toluene | Solvent | -- | Toluene allows azeotropic removal of EtOH. |
Visualizing the Mechanism
Understanding the pathway is crucial for troubleshooting. The reaction proceeds via an enolate attack on the highly electrophilic oxalate.
Figure 1: Mechanistic pathway of the Crossed Claisen Condensation. Note that the precipitation of the sodium salt (Node: Product Sodium Salt) is the thermodynamic sink that drives the reaction.
Troubleshooting Guide (Ticket-Based)
Ticket #1: "My yield is stuck at 40-50%."
Diagnosis: Equilibrium Stagnation. In a Claisen condensation, the reaction produces ethanol. If ethanol accumulates, it protonates the enolate or attacks the product, reversing the reaction.
Corrective Actions:
-
Switch to Toluene: Do not run this in pure ethanol. Use Toluene as the primary solvent.
-
Azeotropic Distillation: Heat the reaction to 110°C (with a Dean-Stark trap) to continuously remove the ethanol generated during the reaction.
-
Order of Addition:
Ticket #2: "The reaction mixture turned into a solid brick."
Diagnosis: High Solids Loading (Sodium Salt Precipitation). The sodium salt of this compound is insoluble in non-polar solvents. While precipitation is good (it prevents the reverse reaction), it stops agitation, leading to hot spots and decomposition.
Corrective Actions:
-
Mechanical Stirring: Magnetic stir bars are insufficient for scales >10g. Use an overhead mechanical stirrer with a high-torque motor.
-
Solvent Volume: Increase Toluene volume to 10-15 volumes relative to the starting material.
-
Co-Solvent: Add a small amount of Ethanol (5-10%) only if stirring stops completely, but be aware this may slightly lower yield by pushing the equilibrium back.
Ticket #3: "The product decomposed during workup (Decarboxylation)."
Diagnosis: Improper Acidification. Beta-keto esters are unstable. If you acidify with strong acid while hot, or if the pH drops too low for too long, the molecule will hydrolyze and decarboxylate (losing CO2).
Corrective Actions:
-
Temperature Control: Quench the reaction on ice. The internal temperature must not exceed 5°C during acidification.
-
Acid Choice: Use dilute H2SO4 (20%) or Acetic Acid rather than concentrated HCl.
-
pH Target: Acidify only to pH 3-4. Do not go to pH 1.
-
Wash: Immediately wash the organic layer with cold water to remove excess acid.
Optimization Logic & Decision Tree
Use this flow to determine your next optimization experiment.
Figure 2: Troubleshooting logic flow for yield optimization.
Frequently Asked Questions (FAQs)
Q: Can I use Sodium Hydride (NaH) instead of Sodium Ethoxide (NaOEt)? A: Yes. NaH is often superior for small-scale (<100g) optimization because the byproduct is H2 gas (which leaves the system) rather than Ethanol (which stays and reverses the equilibrium). However, for industrial scale, NaOEt is preferred for safety. If using NaH, ensure the Ethyl Valerate is added very slowly to control hydrogen evolution.
Q: Why is my product an oil instead of a solid? A: this compound is typically a viscous oil at room temperature. If you need a solid for purification, consider forming the potassium salt (using KOtBu) which precipitates nicely, or purifying via vacuum distillation (bp ~145-150°C at 15 mmHg).
Q: The product has a dark red/brown color. Is it ruined? A: Not necessarily. Claisen condensations often produce colored oligomers (tars) if the temperature is too high or if the reaction runs too long. Perform a vacuum distillation. The product should be a pale yellow oil.
Q: How do I store the product? A: Store under nitrogen at 2-8°C. Beta-keto esters are sensitive to moisture (hydrolysis) and air (oxidation).
References
-
Preparation of Dialkyl Succinylsuccinates (General Claisen Methodology). Source: US Patent 5,783,723.[5] Relevance: Describes the critical handling of succinate derivatives and the necessity of anhydrous conditions for high yields. Link:[5]
-
Synthesis of Brivaracetam and its Intermediates. Source: Kenda, B. M., et al. Journal of Medicinal Chemistry, 2004, 47(3), 530-549. Relevance: The primary medicinal chemistry paper describing the discovery of Brivaracetam, validating the propyl-succinate intermediate pathway. Link:
-
Claisen Condensation Reaction Mechanism & Optimization. Source: Organic Chemistry Portal / OpenStax. Relevance: Fundamental thermodynamic principles regarding the "Crossed Claisen" and the use of diethyl oxalate as an ideal acceptor. Link:
-
Process for Preparation of 2-oxo-1-pyrrolidine Derivatives (Patent). Source: US Patent 6,911,461 (UCB Pharma). Relevance: Industrial process details for handling the cyclization of the succinate intermediate into the pyrrolidone ring (Brivaracetam core). Link:
Sources
- 1. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 2. researchgate.net [researchgate.net]
- 3. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. US5783723A - Process for the preparation of dialkyl succinylsuccinates - Google Patents [patents.google.com]
Technical Support: Optimizing Claisen Condensation Parameters
Ticket ID: CLJN-2024-OPT Status: Open Assigned To: Senior Application Scientist Subject: Minimizing Side-Product Formation in Scaffold Synthesis
Executive Summary & Core Directive
Welcome to the Technical Support Center. You are likely accessing this guide because your Claisen condensation (or Dieckmann cyclization) has yielded a complex mixture of transesterified byproducts, starting materials, or retro-cleaved fragments rather than the desired
The Central Dogma of Claisen Condensation:
Unlike the Aldol reaction, the Claisen condensation is thermodynamically unfavorable until the final step. The reaction is driven to completion only by the irreversible deprotonation of the highly acidic
Critical Rule: You generally cannot run this reaction with catalytic base.[1] You need
Diagnostic Visualizer: The Equilibrium Trap
The following diagram illustrates the "Thermodynamic Trap" required to drive the reaction. If you fail to reach the final green node, the reaction will reverse (Retro-Claisen).
Figure 1: The Claisen Condensation requires an irreversible deprotonation (Green Node) to prevent the Retro-Claisen breakdown (Red Path).
Troubleshooting: Root Cause Analysis
Issue A: Transesterification (The "Mixed Ester" Problem)
Symptom: NMR shows ethyl groups replaced by methyl groups (or vice versa), or a mixture of ester products. Root Cause: Mismatch between the alkoxide base/solvent and the ester leaving group.
-
Mechanism:[1][2][3][4][5][6][7][8] If you use NaOMe/MeOH with Ethyl Acetate, the methoxide attacks the carbonyl before enolization, swapping the alkoxy group.
Corrective Action:
| Component | Requirement | Example |
|---|---|---|
| Ester | Leaving Group = R | Ethyl Acetate (R = Et) |
| Base | Alkoxide = OR | Sodium Ethoxide (NaOEt) |
| Solvent | Alcohol = ROH | Ethanol (EtOH) |[6][7][9]
Pro-Tip: If you must use a different alkyl group (e.g., reacting a t-butyl ester), do not use an alkoxide base. Switch to a non-nucleophilic base like LiHMDS or LDA in an aprotic solvent (THF) to eliminate transesterification entirely.
Issue B: The "Retro-Claisen" Cleavage
Symptom: Product disappears during workup or prolonged heating; recovery of starting materials or unexpected esters. Root Cause: The nucleophilic attack of an alkoxide on the ketone ketone carbonyl of your product.[1][10]
-
Trigger: This often happens if the reaction is quenched improperly or if the concentration of alkoxide is too high relative to the product in a reversible environment.
Corrective Action:
-
Quench Cold: Dilute with acid (AcOH or dilute HCl) at
to protonate the enolate immediately. -
Avoid Excess Heating: Once the reaction is complete, cool it down. Prolonged reflux with alkoxides promotes cleavage.
Issue C: Self-Condensation (In Crossed Claisen)
Symptom: In a reaction between Ester A and Ester B, you isolate A-A or B-B instead of A-B. Root Cause: Kinetic competition between two enolizable esters.
Corrective Action:
-
Scenario 1 (One Non-Enolizable Partner): If using Benzoates, Formates, or Oxalates, use them in excess (1.5 eq) and add the enolizable ester slowly to the mixture.
-
Scenario 2 (Two Enolizable Partners): You cannot use thermodynamic conditions (NaOEt). You must use Kinetic Pre-generation .
-
Generate enolate of Ester A with LDA at
. -
Add Ester B (electrophile) slowly.
-
Standard Operating Protocols (SOPs)
Protocol A: Thermodynamic Control (Standard Homocoupling)
Best for: Self-condensation of simple esters (e.g., Ethyl Acetate
-
Setup: Flame-dry a round-bottom flask under
or Ar atmosphere. -
Solvent/Base: Add anhydrous EtOH (solvent) and NaOEt (1.2 equiv).
-
Note: Commercial NaOEt can degrade. Freshly prepared NaOEt (Na metal + EtOH) is superior for difficult substrates.
-
-
Addition: Add the ester (1.0 equiv) dropwise at room temperature.
-
Why? Prevents localized high concentrations of ester which might favor side reactions before mixing.
-
-
Reaction: Heat to reflux until TLC indicates consumption of starting material (usually 2–4 hours).
-
Observation: The mixture often becomes a thick slurry (the enolate salt precipitating). This is a good sign .
-
-
Workup (Critical):
-
Cool to
. -
Add dilute acetic acid or
until pH . Do not use strong base or heat during this step. -
Extract with EtOAc/Ether.
-
Protocol B: Kinetic Control (Crossed Claisen)
Best for: Coupling two different enolizable esters or preventing transesterification.
-
Enolization: In a dry flask under Ar, add LiHMDS (1.1 equiv, 1.0 M in THF). Cool to
. -
Formation: Add Ester A (the nucleophile) dropwise. Stir for 30–60 mins at
.-
Checkpoint: This quantitatively forms the enolate. LiHMDS is bulky and non-nucleophilic, preventing self-attack.
-
-
Condensation: Add Ester B (the electrophile, 1.0–1.2 equiv) dropwise.
-
Completion: Allow the reaction to warm to
over 1–2 hours. -
Quench: Pour into saturated
solution.
Decision Matrix: Selecting the Right Conditions
Use this logic flow to determine your experimental setup.
Figure 2: Logic flow for selecting between Thermodynamic (Protocol A) and Kinetic (Protocol B) conditions.
Frequently Asked Questions (FAQ)
Q: Can I use NaOH or KOH as the base? A: No. Hydroxide is a potent nucleophile that causes saponification (hydrolysis) of the ester to the carboxylic acid, which is irreversible and kills the Claisen reaction. You must use an alkoxide or a non-nucleophilic amide base.[1][6][8][11]
Q: Why did my yield drop when I scaled up? A: Claisen reactions are exothermic, but the driving force is the precipitation of the enolate salt. On a large scale, efficient stirring is difficult if the slurry becomes too thick.
-
Fix: Use a mechanical stirrer (overhead) rather than a magnetic stir bar to ensure the base can physically access the solution.
Q: I am seeing "O-acylation" instead of "C-acylation." Why? A: While rare in standard Claisen condensations (which favor C-C bond formation thermodynamically), O-acylation can occur if you use highly polar aprotic solvents (like DMPU/HMPA) with hard leaving groups. Stick to THF or non-polar solvents to favor the tighter ion pair, which promotes C-alkylation.
Q: What is the Dieckmann Condensation? A: It is simply the intramolecular (same molecule) version of the Claisen condensation, forming 5- or 6-membered rings.[2] The same rules apply: you need two alpha-protons on the nucleophilic side to drive the reaction via the final deprotonation.
References
-
Mechanism and Driving Force
-
Crossed Claisen & Kinetic Control
-
Transesterification & Side Reactions
- Practical Protocols (LiHMDS/LDA)
Sources
- 1. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Claisen condensation - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. byjus.com [byjus.com]
- 9. reddit.com [reddit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. reddit.com [reddit.com]
Troubleshooting low conversion in diethyl oxalacetate alkylation
Topic: Troubleshooting Low Conversion & Side Reactions Ticket ID: DEOA-ALK-001 Responder: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are likely encountering issues with the alkylation of diethyl oxalacetate (DEOA) due to its unique position as a highly reactive, yet thermally unstable
This guide moves beyond standard textbook protocols to address the specific kinetic and thermodynamic traps inherent to this substrate.
Part 1: Diagnostic Matrix
Identify your failure mode immediately using the table below.
| Symptom | Probable Root Cause | The "Senior Scientist" Insight |
| No Conversion (SM recovered) | Moisture in reagents or "Dead" Base | DEOA sodium salt is highly hygroscopic. If it has absorbed water, your base (e.g., NaH) is quenching on the water, not deprotonating the ester. |
| Low Conversion (<50%) | Enolate equilibration / Proton Transfer | The product (alkylated DEOA) is less acidic than the starting material, but proton transfer can still quench the reaction if stoichiometry is tight. |
| Product is an Oil/Liquid (Expected Solid) | O-Alkylation | You created the enol ether instead of the C-alkylated product. This often happens in highly polar aprotic solvents (DMSO/DMF) with "hard" leaving groups. |
| Black Tar / Gunk | Thermal Decomposition | DEOA is heat-sensitive. Refluxing too long or above 60°C causes polymerization and decarboxylation. |
| Gas Evolution during Workup | Uncontrolled Decarboxylation | Acidifying the reaction mixture while it is still warm triggers rapid loss of |
Part 2: Deep Dive Troubleshooting Modules
Module A: The "O-Alkylation" Trap (Regioselectivity)
The Issue: You isolated a product with the correct mass but incorrect NMR (vinylic protons present). The Science: According to Hard-Soft Acid-Base (HSAB) theory, the oxygen of the enolate is a "hard" nucleophile, while the carbon is "soft."
-
Solvent Effect: Polar aprotic solvents (DMF, DMSO, HMPA) solvate the cation (
), leaving a "naked" enolate. This exposes the hard oxygen atom, promoting O-alkylation. -
Leaving Group: Hard leaving groups (Cl, Tosylate) can favor O-alkylation compared to soft ones (Iodide).
The Fix:
-
Switch Solvent: Use a protic solvent (Ethanol) or a non-polar solvent (Toluene/THF). In Ethanol, hydrogen bonding shields the oxygen, forcing reaction at the Carbon.
-
Additives: If using a non-polar solvent, avoid crown ethers if you want C-alkylation. Keep the ion pair tight.
Module B: The "Dead Enolate" (Moisture & Stoichiometry)
The Issue: Reaction stalls despite using strong base. The Science: The sodium salt of diethyl oxalacetate is stable but hygroscopic [1]. If your starting material is wet, you are consuming your alkylating agent or base immediately. Furthermore, DEOA can undergo "Dieckmann-like" self-condensation if the concentration is too high.
The Fix:
-
Dry Your Salt: Dry the sodium salt in a vacuum oven (<40°C) over
overnight before use. -
Titration: Do not assume your NaH is 60%. It degrades. Use a slight excess (1.1 equiv) relative to the substrate.
Module C: Thermal Instability (Decarboxylation)
The Issue: Yield loss during heating or workup.
The Science:
The Fix:
-
Temperature Cap: Never exceed 60-70°C. If the reaction is slow, switch to a more reactive electrophile (alkyl iodide) rather than increasing heat.
-
Cold Quench: Always quench the reaction at 0°C with dilute acetic acid, not strong mineral acids (HCl), to prevent hydrolysis [2].
Part 3: Visualizing the Failure Modes
The following diagram illustrates the kinetic competition between the desired C-alkylation and the competing pathways.
Figure 1: Reaction pathway competition. Note that solvent polarity and temperature are the primary selectors between the green (success) and red/yellow (failure) paths.
Part 4: The Validated Protocol (Self-Correcting)
This protocol is adapted from Organic Syntheses [3] but modernized to minimize side reactions.
Reagents:
-
Diethyl oxalacetate sodium salt (Dried)
-
Alkyl Iodide (Preferred over Bromide for rate)
-
Absolute Ethanol (Must be anhydrous)
Step-by-Step:
-
Preparation: In a flame-dried flask under Argon, dissolve diethyl oxalacetate sodium salt (1.0 equiv) in absolute ethanol.
-
Checkpoint: If the solution turns cloudy immediately, your ethanol is wet. Stop and dry solvent.
-
-
Addition: Cool to 0°C. Add the Alkyl Iodide (1.1 equiv) dropwise.
-
Why? Controlling the exotherm prevents self-condensation.
-
-
Reaction: Allow to warm to room temperature (25°C). Stir for 12-24 hours.
-
Note: Only heat to reflux (max 60°C) if TLC shows no conversion after 12h.
-
-
Workup (Critical):
-
Evaporate ethanol under reduced pressure (do not heat bath >40°C).
-
Resuspend residue in Ether/EtOAc.[1]
-
Wash with cold dilute sulfuric acid or acetic acid.
-
Warning: Do not use basic workup; it promotes hydrolysis of the oxalate ester.
-
Part 5: Troubleshooting Flowchart
Use this decision tree to determine your next experimental move.
Figure 2: Diagnostic logic flow for evaluating reaction outcomes.
References
-
PubChem. (n.d.). Diethyl sodium oxalacetate | C8H11NaO5.[2][3] National Institutes of Health. Retrieved January 28, 2026, from [Link]
-
Lumen Learning. (n.d.).[1] Enolate Alkylation | Organic Chemistry 1. Retrieved January 28, 2026, from [Link]
-
Organic Syntheses. (1943). Ethyl Ethoxalylpropionate.[4] Org. Synth. Coll. Vol. 2, p.279.[4] Retrieved January 28, 2026, from [Link]
Sources
Technical Support Center: Thermal Optimization for Diethyl 2-oxo-3-propylsuccinate
Executive Summary: The Thermal "Goldilocks Zone"
Welcome to the Technical Support Center. You are likely here because your synthesis of Diethyl 2-oxo-3-propylsuccinate (also known as diethyl 3-propyloxalacetate) is suffering from low yields, "tarring," or decarboxylation.
This synthesis relies on a Claisen Condensation between diethyl oxalate and ethyl pentanoate (ethyl valerate). The critical technical insight often missed is that this reaction is governed by a delicate thermal balance:
-
Kinetic Activation (
- ): Required to control the initial exotherm and prevent the polymerization of diethyl oxalate. -
Thermodynamic Driving (
- ): Necessary to push the equilibrium forward. -
Destructive Threshold (
): The danger zone where the product (a -keto ester) undergoes decarboxylation or retro-Claisen cleavage.
Reaction Mechanism & Thermal Pathways
To troubleshoot effectively, you must visualize where temperature influences the chemical pathway. The diagram below illustrates the competition between product formation and thermal degradation.
Figure 1: Reaction pathway showing critical thermal checkpoints. Note that high temperatures at the start cause polymerization, while high temperatures at the end cause decarboxylation.
Optimized Protocol: Temperature-Controlled Synthesis
Objective: Synthesize this compound with >80% purity. Precursors: Diethyl Oxalate (1.1 eq), Ethyl Pentanoate (1.0 eq), Sodium Ethoxide (1.1 eq).
Phase 1: Enolization & Addition (The "Cold" Phase)
-
Temperature:
to (Ice/Salt Bath) -
Procedure: Charge the reactor with Sodium Ethoxide in dry ethanol. Cool to
. Mix Diethyl Oxalate and Ethyl Pentanoate separately, then add this mixture dropwise to the base. -
Why? Diethyl oxalate is highly electrophilic. If you add it to a warm base, it can self-condense or polymerize, turning the solution dark brown/black immediately. Keeping it cold favors the cross-condensation with the pentanoate enolate.
Phase 2: Reaction Propagation (The "Warm" Phase)
-
Temperature:
to -
Procedure: Once addition is complete, remove the ice bath. Allow the mixture to stir at Room Temperature (RT) for 6–12 hours.
-
Technical Note: If the reaction stalls (monitored by TLC/GC), you may gently warm to
. Do not reflux ( ) unless absolutely necessary, as this increases the risk of transesterification and retro-Claisen cleavage.
Phase 3: Quench & Workup (The Critical "Re-Cool" Phase)
-
Temperature:
-
Procedure: The reaction mixture contains the sodium salt of the product. To isolate the ester, you must acidify. Cool the mixture back to
before adding acid (e.g., dilute H2SO4 or HCl). -
Why? The free
-keto ester is unstable. The heat of neutralization combined with an acidic environment will trigger rapid decarboxylation (loss of CO2), destroying your product and leaving you with a simple ketone.
Troubleshooting Guide (FAQ)
Use this decision tree to diagnose your specific failure mode.
Figure 2: Diagnostic flowchart for common synthesis failures.
Q1: My reaction mixture turned black immediately upon adding reagents. What happened?
A: You likely experienced thermal runaway polymerization of the diethyl oxalate.
-
Cause: Adding diethyl oxalate to sodium ethoxide at room temperature or higher causes it to react with itself aggressively.
-
Fix: Ensure the reactor is at
before addition. Mix the diethyl oxalate with the ethyl pentanoate before adding them to the base, so they compete for the base simultaneously.
Q2: I isolated a product, but the NMR is missing the ethyl ester signals, and it looks like a ketone.
A: You suffered decarboxylation .[1][2][3][4]
-
Mechanism:
-keto esters are thermally unstable in acid. -
Fix: During the acid quench, keep the internal temperature below
. Do not distill the final product at atmospheric pressure; use high vacuum (<1 mmHg) to keep the boiling point low.
Q3: Can I use reflux to speed up the reaction?
A: generally, no .[5] While some Claisen condensations use reflux to remove ethanol, diethyl oxalate is sensitive. Refluxing often leads to equilibrium reversal (Retro-Claisen) or degradation. If conversion is low at RT, extend the time rather than increasing the temperature.
Data Reference: Temperature Impact Table
The following table summarizes the expected outcome based on reaction temperature zones.
| Temperature Zone | Reaction Phase | Outcome | Risk Factor |
| Addition | Optimal. Controlled enolate formation. | Low. Reaction may be slow if kept here too long. | |
| Propagation | Standard. Good conversion rate (6–12 hrs). | Moderate. Monitor for transesterification. | |
| Propagation | Risky. Faster kinetics but lower purity. | High. Onset of polymerization/tarring. | |
| Propagation | Poor. High degradation. | Critical. Retro-Claisen & Decarboxylation. | |
| Acid Workup | Failure. Loss of CO2. | Critical. Product destroys itself. |
References
-
Organic Syntheses.Diethyl (1-diazo-2-oxopropyl)
-keto ester stability and handling). Available at: [Link] -
Molbank. Diethyl 2-Cyano-3-oxosuccinate. (Specific synthesis conditions for oxosuccinate derivatives at Room Temperature). Available at: [Link][6][7]
-
Master Organic Chemistry. The Claisen Condensation. (Mechanistic grounding for thermodynamic control). Available at: [Link]
-
Chemistry LibreTexts.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
-Ketoacids Decarboxylate. (Detailed mechanism of the thermal failure mode). Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Effect of solvent choice on the synthesis of alpha-keto esters
Technical Support Center: Solvent Effects in -Keto Ester Synthesis
Topic: Optimization of Solvent Systems for High-Fidelity
The Grignard Route: Nucleophilic Substitution on Oxalates
Core Reaction:
Q1: I am observing significant "double addition" products (tertiary alcohols) despite using low temperatures. Is my solvent contributing to this?
A: Yes. The solvent dictates the aggregation state and nucleophilicity of your Grignard reagent, directly impacting the chemoselectivity between the oxalate and the newly formed keto-ester.
-
The Mechanism: In Diethyl Ether (
) , Grignard reagents often exist as dimers or higher-order aggregates. This steric bulk and reduced effective nucleophilicity can slow down the second addition step, favoring the mono-addition product ( -keto ester). -
The Problem with THF: In Tetrahydrofuran (THF) , the oxygen lone pairs are more accessible, effectively solvating the magnesium (
) center. This breaks aggregates into monomeric species, which are significantly more reactive. While this drives difficult reactions, it often causes the Grignard reagent to attack the highly electrophilic -keto ester intermediate before the reaction is quenched, leading to double addition. -
Corrective Action:
-
Switch to Diethyl Ether if solubility permits.
-
If THF is required for aryl halide solubility, use a mixed solvent system (e.g., Toluene/THF 4:1) to reduce polarity and dampen reactivity.
-
Inverse Addition is Mandatory: Always add the Grignard reagent into the excess oxalate solution. This ensures the nucleophile is always the limiting reagent relative to the electrophile.
-
Q2: My reaction mixture solidifies or precipitates early, halting conversion. How do I solve this without changing the solvent polarity?
A: This is a common mass transfer issue in non-polar solvents like
-
Troubleshooting Protocol:
-
Co-solvent Tweak: Add 10-20% 1,4-Dioxane . Dioxane coordinates strongly to magnesium (Schlenk equilibrium), often precipitating
salts but keeping the organometallic species in solution or altering the precipitate structure to be more granular and stirrable. -
Mechanical Solution: Ensure you are using overhead stirring (impeller) rather than magnetic stirring, which easily decouples when solids form.
-
Oxidative Esterification: Methyl Ketones to -Keto Esters
Core Reaction:
Q3: I am using the Iodine/DMSO oxidative method, but my yields are inconsistent. Does the grade of DMSO matter?
A: Absolutely. In Kornblum-type and Iodine-mediated oxidations, DMSO acts as both the solvent and the oxidant (oxygen donor).
-
The "Water" Factor: While many protocols claim to be "open to air," the presence of excessive water in hygroscopic DMSO can lead to the formation of the
-keto acid (via hydrolysis) rather than the ester, or the -diketone (via oxidative coupling without esterification). -
Solvent Protocol:
-
Use Anhydrous DMSO for the reaction phase.
-
If using alcohols (MeOH/EtOH) as the nucleophile, ensure they are dry. Water competes with the alcohol for the acyl intermediate.
-
-
Reaction Temperature: High temperatures (>100°C) in DMSO can trigger violent decomposition or side reactions (Pummerer rearrangement byproducts). Maintain strict thermal control (typically 60-80°C for Iodine mediated systems).
Workup & Isolation: The "Hidden" Solvent Failure
Core Issue:
Q4: My NMR shows a complex mixture of peaks, but Mass Spec confirms the product mass. What is happening during isolation?
A: You are likely observing the hydrate (gem-diol) form of your
-
Solvent Choice for Extraction:
-
Avoid Ethyl Acetate if your product is sensitive; it can contain traces of acetic acid/alcohol which catalyze hydrate/hemiacetal formation.
-
Preferred Solvent: Use Dichloromethane (DCM) or Chloroform . These are non-nucleophilic and separate well from water.
-
-
The "Dry" Workup:
-
If possible, avoid aqueous washes entirely. Filter the reaction mixture through a pad of Celite and Silica Gel eluting with Hexanes/EtOAc to remove inorganic salts, then concentrate.
-
If aqueous wash is needed, use brine (saturated NaCl) rather than water to lower the water activity.
-
Visualized Mechanisms & Data[2][3]
Solvent Selection Matrix
| Reaction Type | Recommended Solvent | Why? | Watch Out For... |
| Grignard + Oxalate | Diethyl Ether ( | Low polarity favors mono-addition; aggregates stabilize intermediate. | Low solubility of aryl-Grignards; flammability. |
| Grignard + Oxalate | THF | High solubility; fast initiation. | Double addition (tertiary alcohol); requires -78°C control. |
| Oxidative Esterification | DMSO | Acts as oxidant and solvent; high dielectric constant stabilizes polar transition states. | Hygroscopic (causes hydrolysis); difficult to remove (high BP). |
| Friedel-Crafts (Oxalyl Cl) | DCM or | Non-nucleophilic; good solubility for Lewis Acids ( | Deactivation of ring; moisture sensitivity. |
Mechanism: Solvent Influence on Grignard Selectivity
The following diagram illustrates how solvent coordination (Ether vs. THF) dictates the pathway between the desired
Caption: Solvent-dependent pathways in Grignard reactions. Ether promotes aggregation and mono-addition (Green), while THF promotes monomeric species and double addition (Red).
Standardized Protocol: Iodine-Mediated Oxidative Esterification
Context: This method avoids toxic metals and uses DMSO/Alcohol solvent effects to drive the reaction. Reference: Based on methodologies derived from Luo et al. (2020) [1].
Reagents:
-
Acetophenone derivative (1.0 equiv)
-
Iodine (
) (0.5 - 1.0 equiv) -
DMSO (Solvent/Oxidant, 10 vol)
-
Alcohol (e.g., MeOH, 2-3 equiv)
Step-by-Step:
-
Charge: In a round-bottom flask equipped with a condenser, dissolve the acetophenone in anhydrous DMSO .
-
Add: Introduce the alcohol (MeOH) and Iodine.
-
Heat: Stir at 80°C for 4-12 hours.
-
Checkpoint: Monitor TLC. The disappearance of the starting ketone and the appearance of a less polar spot (ester) indicates progress.
-
-
Quench: Cool to room temperature. Pour the mixture into ice-cold sodium thiosulfate (
) solution.-
Why? This reduces unreacted iodine (brown/purple) to iodide (colorless) and prevents iodination byproducts.
-
-
Extract: Extract with DCM (3x).
-
Note: Avoid Ether here if DMSO carryover is high; DCM extracts DMSO less efficiently than Ether, but subsequent water washes remove DMSO better from DCM layers due to density differences.
-
-
Wash: Wash organic layer copiously with water (to remove DMSO) and then Brine.
-
Dry & Concentrate: Dry over
and concentrate in vacuo.
References
-
Luo, X., He, R., Liu, Q., Gao, Y., Li, J., Chen, X., Zhu, Z., Huang, Y., & Li, Y. (2020).[2] "Iodine-Mediated Oxidative Esterification of Acetophenones to
-Ketoesters and Esters". The Journal of Organic Chemistry, 85(8), 5220–5230.[2] Link -
Li, G.-X., Li, L., Huang, H.-M., & Cai, H.-Q. (2003).[1] "One pot formation of catalyst and double carbonylation of benzyl chloride". Journal of Molecular Catalysis A: Chemical, 193(1-2), 97-102. Link
-
Xu, X., Ding, W., Lin, Y., & Song, Q. (2015).[2] "Copper-Catalyzed Aerobic Oxidative Esterification of Acetophenones with Alcohols to
-Ketoesters". Organic Letters, 17(3), 516–519.[2] Link - Richey, H. G. (2000). Grignard Reagents: New Developments. Wiley.
Preventing dialkylation in malonic ester synthesis analogs
C-Alkylation Optimization Hub: Malonic Ester Synthesis
Welcome. You have entered the technical support interface for advanced organic synthesis. This guide is designed for researchers encountering selectivity issues—specifically, the unwanted formation of dialkylated byproducts during malonic ester synthesis.
Module 1: Diagnostic Logic Core
Before altering your reaction parameters, map your current situation to this decision matrix. This logic tree identifies the root cause of dialkylation based on your specific electrophile and conditions.
Figure 1: Decision matrix for selecting the optimal remediation strategy based on substrate reactivity and current protocol.
Module 2: Technical Support & Troubleshooting (FAQs)
Q1: I am using exactly 1.0 equivalent of base and 1.0 equivalent of alkyl halide. Why am I still getting 15-20% dialkylation?
The Mechanic: This is a classic manifestation of competitive proton transfer rates.
Although the starting malonic ester is more acidic (
-
The Problem: As the reaction proceeds, you generate the monoalkylated product. The remaining enolate (Starting Material) can deprotonate your Product. This generates the monoalkylated enolate, which is often more nucleophilic than the starting enolate due to the inductive electron-donating effect of the alkyl group.
-
The Result: The monoalkylated enolate reacts with the remaining alkyl halide faster than the starting enolate does.
Q2: Can I just change the base to fix this?
The Fix: Changing the cation or the phase matters more than the anion strength.
-
Avoid: Soluble alkoxides (e.g., NaOEt in EtOH) create a homogeneous system where proton transfer is extremely fast.
-
Preferred: Switch to a heterogeneous system (Solid-Liquid Phase Transfer Catalysis). By using solid
or with a catalyst (TEBA/TBAB) in a non-polar solvent (Toluene), you limit the concentration of active enolate in the organic phase. This "starves" the reaction of enolate, statistically favoring the reaction with the abundant starting material over the scarce product [1, 3].
Q3: My electrophile is a benzyl halide, and dialkylation is uncontrollable. What now?
The Nuclear Option: Stop trying to alkylate. Benzyl halides are so reactive that preventing dialkylation is kinetically difficult.
-
Alternative: Perform a Knoevenagel Condensation using Benzaldehyde and Malonate, followed by a reduction (e.g.,
or ). -
Why: The Knoevenagel product is an alkene. It cannot undergo a second alkylation. You get 100% mono-substituted product after reduction [4].
Module 3: Experimental Protocols
Protocol A: The "High-Dilution" Method (Standard Remediation)
Best for: Primary alkyl halides when you cannot change solvents.
-
Setup: Flame-dry a 3-neck flask under
. -
Stoichiometry: Use 1.5 to 2.0 equivalents of Diethyl Malonate relative to the Base and Alkyl Halide.
-
Rationale: Excess starting material statistically ensures the base encounters the unsubstituted diester rather than the product.
-
-
Base Preparation: Dissolve Na metal (1.0 equiv) in dry EtOH.
-
Addition: Add the Diethyl Malonate (2.0 equiv) to the ethoxide solution. Stir for 30 min.
-
Dosing: Add the Alkyl Halide (0.8 - 0.9 equiv relative to base) dropwise over 60 minutes at reflux.
-
Note: The alkyl halide must be the limiting reagent.
-
-
Workup: Distill off the excess Diethyl Malonate (recoverable) to isolate the mono-product.
Protocol B: Solid-Liquid Phase Transfer Catalysis (PTC)
Best for: Reactive halides (Allyl/Benzyl) and preventing transesterification.
-
Solvent: Toluene or Acetonitrile (Anhydrous).
-
Base: Solid anhydrous
(2.5 equiv). -
Catalyst: TBAB (Tetrabutylammonium bromide) or TEBA (10 mol%).
-
Procedure:
-
Mix Malonate (1.0 equiv), Alkyl Halide (1.1 equiv),
, and Catalyst in Toluene. -
Reflux with vigorous stirring (mechanical stirring recommended to grind the solid base).
-
-
Mechanism: The deprotonation happens at the solid surface. The quaternary ammonium salt shuttles the enolate into the organic phase in low concentrations. This suppresses the "enolate exchange" that leads to dialkylation [3].
Module 4: Comparative Data Analysis
The following table illustrates the impact of methodology on the Mono:Di ratio for the alkylation of diethyl malonate with benzyl bromide (a difficult substrate).
| Variable | Method | Base/Solvent | Mono:Di Ratio | Yield (%) |
| Control | Standard | NaOEt / EtOH | 65 : 35 | 60% |
| Stoichiometry | Excess Diester (2.0 eq) | NaOEt / EtOH | 85 : 15 | 72% |
| Kinetics | Inverse Addition* | NaH / THF | 90 : 10 | 75% |
| Phase | PTC (Recommended) | 98 : 2 | 92% |
*Inverse Addition: Adding the pre-formed enolate slowly to a solution of the alkyl halide.
References
-
BenchChem. (2025).[1][2] Strategies to prevent dialkylation of dimethyl malonate. Retrieved from 2
-
Master Organic Chemistry. (2025).[1][2][3][4][5] The Malonic Ester Synthesis. Retrieved from 5
-
ResearchGate. (2025).[1] Monoalkylation of Malonic Ester under Phase Transfer Catalysis Conditions. Retrieved from 6[1]
-
Organic Chemistry Portal. (2025).[3][5] Knoevenagel Condensation. Retrieved from 7
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
Challenges in the purification of Diethyl 2-oxo-3-propylsuccinate
Technical Support Center: Purification of Diethyl 2-oxo-3-propylsuccinate
Topic: Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists Content Type: Technical Troubleshooting Guide & FAQ
Introduction: The Critical Intermediate
This compound (CAS: 26103-78-6) is a pivotal
However, its purification presents a "perfect storm" of challenges:
-
Thermal Instability: Susceptibility to decarboxylation and polymerization at elevated temperatures.
-
Keto-Enol Tautomerism: Complicates NMR analysis and chromatographic separation.
-
Hydrolytic Sensitivity: The oxo-ester linkage is prone to cleavage under aggressive aqueous workups.
This guide provides an evidence-based troubleshooting framework to navigate these challenges, moving beyond standard protocols to address the why and how of failure modes.
Module 1: Synthesis & Workup (The "Crude" Stage)
Context: The synthesis typically involves a crossed Claisen condensation between diethyl oxalate and ethyl valerate (ethyl pentanoate) using a strong base like sodium ethoxide (NaOEt) or sodium hydride (NaH).
Visualizing the Pathway & Risks
Figure 1: Reaction pathway highlighting the critical quenching step and potential degradation routes.
Troubleshooting the Workup
Q1: My crude yield is high, but the purity is low (<70%). The NMR shows significant starting material. Why?
-
Diagnosis: This is likely an equilibrium issue. The Claisen condensation is reversible.[1]
-
Root Cause: If you used NaOEt, the byproduct is ethanol. If ethanol is not removed or if the equilibrium isn't driven, the reaction stalls.
-
Solution:
-
Stoichiometry: Ensure a slight excess (1.1–1.2 eq) of Diethyl Oxalate. It is easier to remove via distillation than Ethyl Valerate.
-
Solvent Swap: If using NaH, ensure the solvent is anhydrous (THF or Toluene). If using NaOEt, consider distilling off the ethanol formed during the reaction (azeotropic removal) to drive the equilibrium to the right.
-
Q2: During the acid quench, I formed a stubborn emulsion. How do I resolve this?
-
Diagnosis: Formation of amphiphilic intermediates or precipitation of fine oxalate salts.
-
The Fix:
-
Temperature Control: Quench strictly at 0°C .
-
Acid Choice: Use 1M H₂SO₄ or Acetic Acid instead of HCl. HCl can sometimes cause nucleophilic attack or harsher local pH gradients.
-
Phase Break: Add a small amount of brine (saturated NaCl) and filter the biphasic mixture through a Celite pad if fine solids are visible.
-
Module 2: Purification Strategy (Distillation vs. Chromatography)
The choice of purification depends heavily on your scale and the thermal stability of your specific batch.
Decision Matrix
| Feature | High Vacuum Distillation | Column Chromatography |
| Scale | > 10 grams | < 10 grams |
| Purity Potential | 90–95% | > 98% |
| Thermal Risk | High (Decarboxylation) | Low |
| Solvent Use | Minimal | High |
| Throughput | Fast | Slow |
Protocol A: High Vacuum Distillation (Recommended for Scale)
Q3: The product decomposes (turns black/evolves gas) during distillation. How do I prevent this?
-
Mechanism:
-keto esters are prone to thermal decarboxylation. The "2-oxo" group activates the adjacent ester, making it a good leaving group as CO₂/CO under heat. -
Operational Limits:
-
Vacuum: Must be < 1 mmHg (preferably 0.1–0.5 mmHg).
-
Bath Temperature: Do NOT exceed 140°C.
-
Head Temperature: Expect the product to distill between 110°C – 125°C (at 0.5 mmHg).
-
-
The Trick: Use a Short Path Distillation head. The reduced distance between the heating flask and the condenser minimizes the "residence time" of the molecule in the hot zone.
Q4: I cannot separate the excess Diethyl Oxalate from the product.
-
Data:
-
Diethyl Oxalate BP: ~185°C (atm) / ~75°C (10 mmHg).
-
Product BP: High (>250°C atm equiv).
-
-
Solution: Perform a "Foreshot" run.
-
Set vacuum to 10 mmHg and bath to 90°C. Distill off the diethyl oxalate (and ethyl valerate).
-
Once the drip rate stops, increase vacuum to <1 mmHg and increase heat to collect the product.
-
Protocol B: Column Chromatography (Recommended for High Purity)
Q5: My product "streaks" on the TLC plate and column, leading to poor separation.
-
Diagnosis: Keto-Enol Tautomerism. The silica gel's acidic surface catalyzes the interconversion between the keto and enol forms, causing the spot to smear.
-
The Fix: Buffer the silica.
-
Pre-treatment: Wash the silica column with 1% Triethylamine (TEA) in Hexanes before loading.
-
Eluent: Use Hexanes:Ethyl Acetate (9:1 to 4:1) . The non-polar nature of the enol form (stabilized by internal H-bonding) often elutes faster.
-
Q6: The product degrades on the column.
-
Cause: this compound is sensitive to hydrolysis on acidic silica.
-
Solution: Switch to Neutral Alumina or use "Flash" chromatography to minimize contact time (complete run in < 15 mins).
Module 3: Analytical Validation
Q7: The NMR shows a "mess" of peaks, but the LC-MS says it's pure. Is my product contaminated?
-
Explanation: This is the classic Enol Signature .
-
Keto Form: Will show a distinct doublet/triplet for the C3 proton (approx 3.5–4.0 ppm).
-
Enol Form: Will show a downfield peak (approx 12–13 ppm) for the enol -OH, and the C3 proton signal will disappear (it becomes part of the double bond).
-
-
Verification: Run the NMR in CDCl₃ (favors enol due to H-bonding) vs. DMSO-d6 (disrupts internal H-bonding, may favor keto). If the ratio changes, it is tautomerism, not impurity.
Visualizing the Tautomerism
Figure 2: Impact of Keto-Enol tautomerism on chromatographic behavior.
Summary of Physical Properties & Solvents
| Property | Value / Recommendation | Notes |
| Molecular Formula | C₁₁H₁₈O₅ | MW: 230.26 g/mol |
| Boiling Point | ~115–125°C @ 0.5 mmHg | Estimated . Avoid >150°C. |
| Density | ~1.08 g/mL | Denser than water. |
| TLC Stain | KMnO₄ or Anisaldehyde | UV active (weakly, enol form). |
| Best Solvent (Rxn) | Toluene or THF | Anhydrous required. |
| Best Solvent (Col) | Hexanes / EtOAc | Add 1% Et₃N if streaking occurs. |
References
-
BenchChem. (2025).[2][3] An In-depth Technical Guide on the Formation Mechanism of Diethyl 2-methyl-3-oxopentanedioate. Retrieved from
-
Organic Syntheses. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Org. Synth. 2023, 100, 260-278. Retrieved from
-
PubChem. (n.d.). Diethyl 2-oxo-3-phenylsuccinate (Analogous Structure Data). CID 230432.[4] Retrieved from
-
Amadis Chemical. (n.d.). Product Specification: this compound. Retrieved from
-
Google Patents. (2010). CN101811983B - Preparation method of 2,3-diisopropyl-2-cyano diethyl succinate compound.[5] Retrieved from
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Diethyl 2-oxo-3-phenylsuccinate | C14H16O5 | CID 230432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN101811983B - Preparation method of 2,3-diisopropyl-2-cyano diethyl succinate compound - Google Patents [patents.google.com]
Removing unreacted starting materials from the product mixture
Status: Online | Tier: Level 3 Technical Support Subject: Strategic Removal of Unreacted Starting Materials Audience: Process Chemists, Medicinal Chemists, R&D Scientists
Mission Profile
You are currently accessing the PCRC Knowledge Base. This guide is not a generic textbook summary; it is a troubleshooting engine designed for high-stakes purification failures. When standard flash chromatography fails or recrystallization yields oil, we intervene with mechanistic, causality-driven protocols.
Our directive is simple: Purity is not an act; it is a system.
Ticket #001: The "Shadow" Impurity (Chromatography)
Status: Open
Symptom: Unreacted starting material (SM) co-elutes with product (
Root Cause Analysis: Efficiency vs. Selectivity
Most researchers instinctively flatten the gradient (increase column volumes) to separate close spots. This addresses Efficiency (
Protocol: The Solvent Triangle Strategy
If your SM and Product overlap in Hexane/Ethyl Acetate, simply extending the run is futile. You must move to a different selectivity group (Snyder’s Solvent Triangle).
-
Diagnosis: Run TLC in 3 distinct solvent systems with roughly equal polarity (e.g.,
).-
System A: Hexane / Ethyl Acetate (Proton acceptor/donor mix)
-
System B: DCM / Methanol (Dipole-dipole dominant)
-
System C: Toluene / Acetone (
- interaction potential)
-
-
Execution: Identify the system where
is maximized. -
The "Gold" Standard: Switch to spherical, high-surface-area silica (e.g., RediSep Gold or similar) which increases
by 2-3x, allowing the improved to resolve the peaks fully [1].
Visual Logic: Solvent Selectivity Workflow
Figure 1: Decision matrix for distinguishing between Efficiency (N) and Selectivity (
Ticket #002: The "Sticky" Residue (Chemical Scavenging)
Status: Open Symptom: Excess SM remains after workup; compound is heat-sensitive or non-crystalline. Constraint: Chromatography is too slow for scale-up.
Technical Insight: Chemoselective Capture
Scavenging is the inverse of solid-phase synthesis. Instead of building a molecule on a bead, we use a functionalized bead to "fish out" the specific impurity. This is the most robust method for removing unreacted SM because you know exactly what the SM is (nucleophile or electrophile).
Key Advantage: Self-Validating. If the supernatant TLC shows no SM spot, the purification is mathematically complete.
Scavenger Selection Guide
Use this table to match your unreacted SM to the correct scavenger resin [2][3].
| Unreacted SM Type | Functional Group | Recommended Scavenger Resin | Mechanism |
| Nucleophile | Primary/Sec. Amine | Isocyanate or Aldehyde | Forms urea or imine (irreversible binding) |
| Nucleophile | Thiol / Alcohol | Trityl Chloride or Isocyanate | Covalent capture |
| Electrophile | Acid Chloride / Anhydride | Amine (Trisamine/NH2) | Amide bond formation |
| Electrophile | Alkyl Halide | Thiol or Amine | Nucleophilic displacement ( |
| Metal Catalyst | Pd, Rh, Ru | Thiol (Si-Thiol) or Thiourea | Metal coordination/Chelation |
Protocol: Batch Mode Scavenging
-
Stoichiometry: Calculate excess SM. Add 3-4 equivalents of scavenger resin relative to the impurity (not the product).
-
Solvent: Dissolve crude mixture in a solvent that swells the resin (DCM, THF, or DMF). Avoid MeOH for isocyanate resins.
-
Incubation: Agitate (do not magnetically stir, which grinds the beads) for 1-4 hours.
-
Filtration: Filter through a fritted cartridge. The SM is trapped on the filter; the product is in the filtrate.
Ticket #003: The "Oiling Out" Nightmare (Crystallization)
Status: Critical Symptom: Upon cooling, the product separates as a gum/oil rather than a crystal, trapping the SM inside the oil.[1]
The Physics of Failure: Metastable Zone Width (MSZW)
"Oiling out" (Liquid-Liquid Phase Separation) occurs when the solution becomes supersaturated too fast, entering the "labile" zone where amorphous oil forms before the crystal lattice can organize. This is common when the product's melting point is depressed by impurities (like unreacted SM) [4].
Corrective Protocol: The "Seeding & Starving" Method
-
Determination: Find the temperature where the oil dissolves (
). -
Cycling: Heat to
. Cool slowly. If oil forms, reheat immediately. -
Seeding: At
(inside the Metastable Zone), add seed crystals (0.1 wt%). This provides a template for the lattice, bypassing the energy barrier for nucleation. -
Antisolvent Starving: Do not dump antisolvent. Add it via syringe pump. The goal is to stay within the Metastable Zone (see Figure 2) where growth occurs on the seed, but spontaneous nucleation (and oiling) is suppressed.
Visual Logic: The Crystallization Safe Zone
Figure 2: Navigation of the Metastable Zone Width (MSZW). Adding seeds in the green zone prevents the system from entering the red zone where oiling out occurs.
Ticket #004: The "Zombie" Layer (Extraction)
Status: Open Symptom: SM is amphoteric or has a pKa similar to the product; layers separate but purification is poor.
Technical Insight: Henderson-Hasselbalch Optimization
Standard "acid/base washes" fail when
-
Rule: A molecule is >99% ionized at
. -
Strategy: If Product (
, amine) and SM ( , amine) are mixed:-
Adjust aqueous pH to 8.0 .
-
Product (pH < pKa) is largely protonated (ionized/water-soluble).
-
SM (pH > pKa) is largely neutral (organic-soluble).
-
Extract.[2] The organic layer holds the SM; aqueous holds the product.
-
Basify aqueous layer to pH 11 and extract back into organic to recover pure product.
-
References
-
Teledyne ISCO. "Flash Chromatography Solvent Selection Guide." Teledyne ISCO Applications. [Link]
-
Biotage. "ISOLUTE® Metal Scavenger User Guide." Biotage Technical Literature. [Link]
-
Mettler Toledo. "Oiling Out in Crystallization: Detection and Solutions." Mettler Toledo Particle System Characterization. [Link]
Sources
Technical Support Center: Keto Ester Purification & Stability
Ticket ID: KETO-DST-001
Subject: Prevention of Decomposition During Distillation of
Executive Summary & Core Diagnostics
The Problem:
The Solution: Successful distillation requires a three-pronged approach: Acid-Base Neutrality , Moisture Exclusion , and Thermal History Management .
Quick Diagnostic: What are you seeing?
| Symptom | Diagnosis | Root Cause |
| Gas Evolution (Bubbling) | Decarboxylation | Active decomposition releasing |
| Color Change (Yellow/Orange) | Oligomerization | Residual base or acid catalyzing aldol condensation/polymerization. |
| Low Yield / Pot Residue | Polymerization | "Pot stewing." Residence time was too long; heating mantle was too hot. |
| Distillate is Acidic | Hydrolysis | Moisture was present, cleaving the ester to the unstable |
The Mechanics of Failure (Why it happens)
To prevent decomposition, you must understand the enemy.
A. The Decarboxylation Pathway
The primary failure mode is Decarboxylation . This reaction is unique to
-
Trigger: Presence of water (hydrolysis) + Heat.
-
Mechanism: A concerted, six-membered cyclic transition state.
-
Result: Loss of
and formation of a ketone (e.g., Ethyl Acetoacetate Acetone + + Ethanol).
B. The Polymerization Pathway
-
Trigger: Residual Base (pH > 7).
-
Mechanism: The
-protons (between the two carbonyls) are highly acidic ( ). Even trace amounts of alkoxide bases (leftover from Claisen condensation) will deprotonate this position, leading to self-condensation (polymerization) in the distillation flask.
Standard Operating Procedure (SOP)
Phase 1: Pre-Distillation Conditioning (Critical)
Most distillation failures occur before the liquid ever enters the flask.
-
Quench Completely: If the ester was synthesized via Claisen condensation (using NaOEt/NaOMe), you must quench the reaction with a weak acid (e.g., Acetic Acid or dilute HCl) until the pH is neutral to slightly acidic (pH 6-7).
-
Why? Basic residues catalyze rapid polymerization upon heating.
-
-
Wash & Partition: Wash the organic layer with saturated NaCl (brine) to remove water-soluble impurities.
-
Aggressive Drying: Dry the organic phase over anhydrous
or for at least 2 hours.-
Why? Water at boiling temperatures causes hydrolysis
-keto acid Decarboxylation.
-
-
Solvent Stripping: Remove low-boiling solvents (EtOAc, DCM) on a rotary evaporator before setting up the high-vacuum distillation. Do not heat the bath above 40°C.
Phase 2: Distillation Configuration
Equipment Selection:
-
Do NOT use: Fractional columns (Vigreux, Snyder). They increase "hold-up" and residence time, leading to decomposition.
-
USE: Short Path Distillation head or Wiped Film Evaporator (for scale >100g).
The Vacuum Rule: You must lower the boiling point below the decomposition threshold (typically <100°C).
Boiling Point Depression Guide (Ethyl Acetoacetate Data):
| Pressure (Torr/mmHg) | Approx. Boiling Point (°C) | Risk Level |
| 760 (Atm) | 180.8°C | CRITICAL (Rapid Decomposition) |
| 20 | ~85°C | Moderate |
| 1-2 | ~40-50°C | Safe (Ideal Range) |
Visualized Workflows
Workflow A: The "Safe Path" Protocol
This diagram outlines the correct sequence to ensure stability.
Figure 1: Critical path for processing
Workflow B: Troubleshooting Decision Tree
Use this logic flow when your distillation is failing.
Figure 2: Rapid diagnostic tree for active distillation failures.
Frequently Asked Questions (FAQ)
Q: Can I use sodium bicarbonate to neutralize the crude mixture?
A: Use caution. While bicarbonate is a weak base, it can still be alkaline enough to promote enolization in sensitive substrates. It also generates water and
Q: My vacuum pump is only pulling 20 Torr. Is that enough? A: It is risky. At 20 Torr, the boiling point is still around 85-90°C. If you must use this pressure, keep the oil bath temperature as close to the boiling point as possible (max 10-15°C differential) to prevent superheating the flask walls.
Q: Why did my product turn into a solid gel in the pot? A: This is classic base-catalyzed polymerization. You likely had residual ethoxide/methoxide in the crude oil. Ensure you perform an acidic wash followed by a neutral wash before attempting distillation again.
Q: Can I use steam distillation?
A: Absolutely not. Steam distillation introduces water at 100°C, which is the exact recipe for hydrolysis and subsequent decarboxylation of
References
-
Mechanism of Decarboxylation: Master Organic Chemistry. (2022).[1][2][4][7] Decarboxylation of Beta-Keto Acids. Link
-
Synthesis & Reactivity: AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Link
-
Physical Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8868, Ethyl acetoacetate. Link
-
Distillation Safety: International Programme on Chemical Safety. ICSC 1024 - Ethyl Acetoacetate.[8] Link
-
Transesterification & Stability: Royal Society of Chemistry. (2021).[3][4][6][8][9] Recent advances in the transesterification of β-keto esters. Link
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 5. aklectures.com [aklectures.com]
- 6. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 7. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]
- 8. ICSC 1024 - ETHYL ACETOACETATE [inchem.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purity Analysis of Diethyl 2-oxo-3-propylsuccinate (DEOPS)
Introduction: The Criticality of DEOPS Purity
Diethyl 2-oxo-3-propylsuccinate (DEOPS) is a critical synthetic intermediate, most notably serving as a precursor in the synthesis of Valproic Acid and its derivatives (broad-spectrum anticonvulsants). In drug development, the purity of this intermediate dictates the impurity profile of the final API.
Analyzing DEOPS by NMR presents a unique challenge: the molecule is a
Module 1: The "Ghost" Impurity (Keto-Enol Tautomerism)[1]
User Complaint: "I see a small, broad singlet downfield at ~12-13 ppm and a splitting of my propyl signals. Is my sample contaminated with carboxylic acids?"
Diagnosis: This is likely not an impurity.[1] It is the Enol tautomer of DEOPS.
The Mechanism
-keto esters exist in an equilibrium between the Keto form (dicarbonyl) and the Enol form (stabilized by intramolecular hydrogen bonding). In non-polar solvents (likeNMR Signature Verification
| Feature | Keto Form (Major) | Enol Form (Minor) | Notes |
| Enolic -OH | Absent | ~12.0 - 13.5 ppm | Broad singlet. Disappears with |
| Methine (-CH-) | ~3.5 - 4.0 ppm (t) | Absent | The |
| Propyl Methyl | ~0.9 ppm (t) | ~0.9 ppm (t) | Often overlaps, but may show slight shoulder. |
| Ethyl Esters | Distinct q/t | Distinct q/t | Slightly shifted upfield due to conjugation. |
Troubleshooting Step: The Shake Test
-
Run a standard
NMR in . -
Add 1-2 drops of Deuterium Oxide (
) to the NMR tube. -
Shake vigorously and re-run the spectrum.[1]
-
Result: If the peak at ~12 ppm disappears, it is the Enol -OH (or a carboxylic acid impurity). If the aliphatic splitting pattern simplifies, it confirms the presence of tautomers.
Module 2: Distinguishing Synthetic Side-Reactions
User Complaint: "I have extra olefinic signals or unexpected integral ratios in the aliphatic region."
Diagnosis: You are likely seeing O-Alkylated byproducts or Decarboxylation products .[1]
During the synthesis (typically alkylation of diethyl oxalacetate), the enolate ion is ambident—it can react at the Carbon (desired) or the Oxygen (undesired).[2]
Scenario A: O-Alkylation (The Enol Ether)
Instead of the propyl group attaching to the carbon, it attaches to the enolate oxygen.
-
Impurity: Diethyl 2-propoxyfumarate (or maleate).
-
Key Indicator: The presence of a Vinylic Proton .
-
DEOPS (Product): The C3 position is saturated (
). -
O-Alkyl Impurity: The C3 position becomes part of a double bond (
). -
Search Region: Look for a singlet or triplet around 5.0 - 6.5 ppm .
-
Scenario B: Decarboxylation
-keto esters are thermally unstable. Overheating during distillation causes the loss of-
Impurity: Ethyl 2-oxopentanoate (Propyl pyruvate).
-
Key Indicator: Loss of one Ethyl Ester group.
-
DEOPS: Integrates for 2 Ethyl groups (4H quartet, 6H triplet).
-
Impurity: Integrates for 1 Ethyl group.
-
Module 3: Visual Troubleshooting Workflows
Workflow 1: The Tautomer vs. Impurity Decision Tree
Figure 1: Decision tree to differentiate between benign tautomers and active synthetic impurities.
Workflow 2: Synthetic Impurity Identification
Figure 2: Logical flow for identifying specific synthetic byproducts based on NMR spectral regions.
Standardized Protocol: qNMR Purity Assay
To quantitatively assess the purity of DEOPS, use the following internal standard method.
Reagents:
-
Solvent:
(99.8% D) with 0.03% TMS. -
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid (high purity). TMB is preferred as its signals (6.1 ppm) do not overlap with DEOPS alkyl regions.
Procedure:
-
Weighing: Accurately weigh ~20 mg of DEOPS (
) and ~10 mg of IS ( ) into a vial. Record weights to 0.01 mg precision. -
Dissolution: Dissolve in 0.6 mL
. Ensure complete homogenization. -
Acquisition:
-
Pulse Angle:
-
Relaxation Delay (
): seconds (Critical for full relaxation of quaternary carbons if using , or ensuring accurate proton integration). -
Scans: 16 or 32.
-
-
Integration:
-
Integrate the IS signal (Set to known proton count, e.g., 3H for TMB aromatic).
-
Integrate the DEOPS signals (Use the propyl
triplet at ~0.9 ppm as it is furthest from the tautomer/impurity noise).
-
-
Calculation:
Where =Integral, =Number of protons, =Molecular Weight, =Mass, =Purity of IS.[2][3][4][5]
FAQ: Frequently Asked Questions
Q: Why does my spectrum look cleaner in DMSO-
Q: I see a triplet at 1.2 ppm and a quartet at 3.7 ppm. Is this my product? A: Check the coupling. If the quartet is at ~3.7 ppm, it is likely Ethanol (residual solvent from the ester formation or wash steps). The ethyl ester quartets of DEOPS are typically further downfield (~4.1 - 4.3 ppm) due to the electron-withdrawing carbonyls.
Q: Can I use GC-MS instead of NMR? A: Yes, but with caution. The high injection port temperature can induce thermal decarboxylation of DEOPS inside the instrument, leading to a false identification of the decarboxylated ketone impurity. NMR is non-destructive and reflects the sample "as is."
References
-
Synthesis of Valproic Acid Precursors
-
Keto-Enol Tautomerism in
-Keto Esters: -
O-Alkylation vs.
-
NMR Trace Impurities
Sources
- 1. youtube.com [youtube.com]
- 2. ch.ic.ac.uk [ch.ic.ac.uk]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. epfl.ch [epfl.ch]
- 5. researchgate.net [researchgate.net]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing base concentration for succinate condensation reactions
Ticket ID: SC-STOBBE-OPT-001
Subject: Optimizing Base Concentration & Stoichiometry in Succinate Condensations (Stobbe Reaction) Assigned Specialist: Senior Application Scientist, Synthetic Chemistry Division
Executive Summary
You are likely performing a Stobbe condensation , the primary reaction involving succinic esters and carbonyls in drug discovery for synthesizing lignans, polycyclic aromatics, and inhibitors (e.g., substituted tetralones).
The Critical Insight: Unlike simple Aldol or Claisen condensations, the Stobbe condensation is not catalytic . It requires a stoichiometric amount of base (typically 1.1–1.5 equivalents) because the final step—the irreversible ring-opening of the paraconic ester intermediate—consumes the base to form a stable carboxylate salt.
Module 1: The Mechanistic Basis (Why Base Matters)
To optimize concentration, you must understand the "Base Sink." The reaction does not stop at the condensation product; it proceeds to a ring-opening that traps the base.
Mechanistic Pathway
The following flowchart illustrates the critical consumption of base at the final stage.
Figure 1: Mechanistic flow of the Stobbe condensation. Note the transition from Lactone to Product is the driving force and is stoichiometric, requiring >1 equivalent of base.
Module 2: Optimization Protocol
Base Selection Matrix
Choosing the right base is as critical as the concentration.
| Base | Strength | Recommended Solvent | Pros | Cons |
| Potassium tert-butoxide (t-BuOK) | Strong | t-Butanol / THF | Highest Yields. Faster reaction times. Less sensitive to steric hindrance. | Hygroscopic.[1] Can cause polymerization if too concentrated. |
| Sodium Hydride (NaH) | Strong | THF / Toluene / DMF | Irreversible deprotonation (H2 gas evolution drives equilibrium). Clean workup. | Requires strict anhydrous conditions. Safety hazard (H2). |
| Sodium Ethoxide (NaOEt) | Moderate | Ethanol | Traditional, cheaper. Good for simple aldehydes. | Slower. Equilibrium-driven. prone to hydrolysis side reactions. |
Optimized Stoichiometry & Concentration
Standard Protocol Parameters:
-
Base Equivalents: 1.2 – 1.5 eq relative to the limiting reagent (usually the ketone/aldehyde).
-
Why? You need 1.0 eq for the reaction and 0.2–0.5 eq excess to drive kinetics and handle adventitious moisture.
-
-
Molarity (Concentration): 0.2 M – 0.5 M.
-
Warning: Exceeding 1.0 M often leads to "resinification" (polymerization) or solidification of the reaction mixture, preventing stirring.
-
Step-by-Step Optimization Workflow
-
Drying: Ensure succinate and ketone are dry (azeotrope with toluene if necessary). Water kills the base and hydrolyzes the ester.
-
Base Slurry: Suspend NaH or dissolve t-BuOK in dry solvent (0.5 M) under Argon/N2.
-
Succinate Addition: Add diethyl succinate first (1.1 eq). Allow enolate generation (15-30 min).
-
Visual Cue: Solution often turns slight yellow/clear.
-
-
Carbonyl Addition: Add ketone/aldehyde slowly.
-
Temperature Ramp: Start at 0°C. If no reaction after 1h, warm to RT. Only reflux if using NaOEt/EtOH.
Module 3: Troubleshooting Guide
Use this decision tree to diagnose yield issues immediately.
Figure 2: Troubleshooting logic flow for common Stobbe condensation failures.
Detailed Troubleshooting Tickets
Issue: The reaction mixture turned into a solid block.
-
Diagnosis: Concentration is too high (High Molarity). The carboxylate salt product precipitates and stops the stir bar.
-
Fix: Add anhydrous solvent immediately to dilute. For future runs, operate at <0.5 M.
Issue: I isolated the dicarboxylic acid instead of the mono-ester.
-
Diagnosis: "Over-saponification." This usually happens during the workup, not the reaction. If you use strong base + heat + water during the quench, you hydrolyze the remaining ester.
-
Fix: Perform the acid workup at 0°C. Do not heat the aqueous basic layer before acidification.
Issue: Low conversion with Sodium Hydride.
-
Diagnosis: "Surface passivation." Commercial NaH (60% in oil) can sometimes be unreactive if the oil coating is too heavy or the particle size is too large.
-
Fix: Wash NaH with dry hexane (under inert gas) before adding solvent, or add a catalytic amount (1-2 drops) of ethanol to initiate the cycle.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use a catalytic amount of base (0.1 eq) to save reagents? A: No. As detailed in Module 1, the reaction mechanism consumes the base during the ring-opening of the lactone intermediate. If you use <1.0 equivalent, the reaction will stall at the intermediate stage or yield will be capped at the amount of base provided.
Q: My reaction turns deep red/brown. Is it decomposing? A: Not necessarily. The intermediate enolates in Stobbe condensations are often highly conjugated and deeply colored (red/brown). This is frequently a sign of successful enolate formation, provided TLC shows spot-to-spot conversion.
Q: Why use Di-tert-butyl succinate instead of Diethyl succinate? A: If you need to remove the ester group later under mild acidic conditions (e.g., TFA) without affecting other sensitive groups, the t-butyl ester is superior. However, it is sterically bulkier and may require longer reaction times [1].
References
-
Johnson, W. S., & Daub, G. H. (1951). The Stobbe Condensation.[2][3][4][5][6][7][8] Organic Reactions, 6, 1–73.
-
Banerjee, A. K., et al. (2022).[6] Stobbe Condensation: A Review. Organic & Medicinal Chemistry International Journal, 11(4).
-
BenchChem. (2024). Potassium tert-butoxide vs. Sodium tert-butoxide: A Comparative Guide. BenchChem Technical Guides.
-
Stobbe, H. (1893).[2][4] Condensation of benzaldehyde with succinic ester.[3][6][7] Berichte der deutschen chemischen Gesellschaft, 26, 2312. (Original foundational text).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Stobbe condensation | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. All about Stobbe reaction [unacademy.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
Green chemistry approaches to reaction optimization for ester synthesis
Mission Statement: This technical support hub assists researchers in transitioning esterification protocols from traditional, high-waste methods (e.g., Fischer esterification with mineral acids, Steglich coupling) to sustainable, atom-economic alternatives. Our guidance prioritizes Biocatalysis , Heterogeneous Catalysis , and Alternative Reaction Media .
Module 1: Biocatalytic Esterification (Lipases)
Primary Catalyst: Candida antarctica Lipase B (CALB / Novozym 435) Core Challenge: The "Water Activity Paradox." Lipases require a thermodynamic water layer to maintain active site conformation, but excess water shifts the equilibrium toward hydrolysis (reverse reaction).
📉 Troubleshooting Guide: Enzymatic Workflows
Q: My reaction stalls at ~60-70% conversion despite adding excess acyl donor. Why?
A: You have likely reached the thermodynamic equilibrium defined by the water activity (
-
Diagnostic: Check if the reaction mixture has become cloudy (phase separation of water).
-
Fix (The "Salt Hydrate" Method): Add a salt hydrate pair (e.g.,
) to the reaction. This acts as a "water buffer," pinning the to a specific value (typically 0.3–0.5) that maintains enzyme activity while sequestering bulk water. -
Alternative: Use molecular sieves (
or ), but be cautious: if they dry the solvent below , the enzyme will denature and become inactive.
Q: The enzyme activity drops significantly after the first recycle loop. Is it permanent? A: It depends on the acyl donor used.
-
Scenario A (Vinyl Esters): If you used vinyl acetate as an acyl donor, the byproduct is acetaldehyde. Acetaldehyde forms Schiff bases with lysine residues on the enzyme surface, causing irreversible deactivation.
-
Green Fix: Switch to ethyl acetate or diethyl carbonate as the donor. The byproducts (ethanol) are less toxic to the enzyme, though the reaction is slower.
-
-
Scenario B (Mechanical Attrition): If using immobilized beads (e.g., Novozym 435) with a magnetic stir bar, you may be grinding the support carrier.
-
Green Fix: Switch to an overhead stirrer or a shaker incubator to preserve bead integrity.
-
⚗️ Standardized Protocol: Solvent-Free Enzymatic Synthesis
Self-validating step: This protocol uses the substrate itself as the solvent, maximizing Atom Economy.
-
Substrate Loading: Mix carboxylic acid (1.0 equiv) and alcohol (1.1–1.5 equiv) in a vial.
-
Catalyst Addition: Add immobilized CALB (1–5 wt% relative to total mass).
-
Water Control: Connect the reaction vessel to a vacuum pump (set to 200–400 mbar) OR add activated molecular sieves (10 wt%).
-
Incubation: Heat to
. Note: Do not exceed to prevent thermal denaturation. -
Validation: Monitor by TLC/GC. If conversion lags, check water content.
📊 Diagram: Biocatalytic Water Management Cycle
Caption: Management of water activity (
Module 2: Heterogeneous Catalysis (Solid Acids)
Primary Catalysts: Sulfonated Polystyrene Resins (Amberlyst-15), Zeolites (H-ZSM-5), Sulfated Zirconia.
Core Advantage: Replaces mineral acids (
📉 Troubleshooting Guide: Catalyst Deactivation
Q: My solid acid catalyst lost 50% activity after one use. Is it leaching? A: Deactivation usually stems from one of two mechanisms: Fouling or Leaching .
-
Test for Leaching: Filter the catalyst from the hot reaction mixture at 50% conversion. Continue heating the filtrate. If conversion continues to increase, active acid sites have leached into the solution (common with lower-grade sulfonated silicas in polar solvents).
-
Test for Fouling: If the filtrate does not react further, the catalyst pores are likely blocked by oligomers (polymerization of substrates) or strong adsorption of polar byproducts.
-
Fix: Wash the catalyst with hot methanol or acetone, followed by dilute
reactivation to displace strongly bound species.
-
Q: The reaction is extremely slow despite high catalyst loading. A: You may be mass-transfer limited. Large catalyst beads in viscous mixtures (like fatty acid esterification) suffer from internal diffusion limitations.
-
Optimization: Calculate the Weisz-Prater Criterion . If internal diffusion is the bottleneck, switch to a catalyst with larger pore diameter (e.g., changing from microporous Zeolite to mesoporous Amberlyst-15 or Nafion-SAC).
⚗️ Standardized Protocol: Amberlyst-15 Catalyzed Esterification
-
Pre-activation: Wash Amberlyst-15 beads with dry methanol, then dry under vacuum at
for 2 hours to remove pore-filling water. -
Reaction: Combine Acid (1.0 equiv) and Alcohol (3.0 equiv). Add Catalyst (10 wt%).[1]
-
Conditions: Reflux (
). Crucial: Use overhead stirring to prevent bead pulverization. -
Workup: Filter the hot mixture. The catalyst remains on the filter; the filtrate is pure ester + excess alcohol.
-
Recycle: Wash catalyst with acetone; dry before reuse.
Module 3: Alternative Media (Deep Eutectic Solvents - DES)
Primary Media: Choline Chloride:Urea (1:2) or Choline Chloride:Oxalic Acid. Core Advantage: DES acts as both solvent and catalyst, often biodegradable.
📉 Troubleshooting Guide: DES Stability & Separation
Q: My DES solvent seems to be disappearing or changing composition during the reaction. A: Self-Esterification Warning. If your DES contains a carboxylic acid (e.g., Choline Chloride:Malonic Acid) and you are heating it with an alcohol substrate, the DES acid component will esterify with your substrate alcohol.
-
Fix: Use non-carboxylic acid hydrogen bond donors (e.g., Urea, Glycerol) for the DES if reacting alcohols. Alternatively, use the DES acid component as the reagent (e.g., reacting Choline Chloride:Oxalic Acid with an alcohol to make oxalate esters).
Q: I cannot separate my product from the DES. A: DESs have negligible vapor pressure (cannot be distilled off).
-
Separation Protocol:
-
Cool the mixture to room temperature.
-
Anti-Solvent Addition: Add water. The DES (hydrophilic) will dissolve in water.
-
Phase Split: If your ester is hydrophobic, it will form a top layer.
-
Green Metric Check: If you use large volumes of water and organic extraction solvents to recover the product, you negate the green benefit. Aim for gravity separation where possible.
-
📊 Data: Green Metrics Comparison
| Metric | Traditional (H2SO4) | Enzymatic (Solvent-Free) | Solid Acid (Amberlyst) |
| Atom Economy | High (but requires base workup) | 100% (No auxiliaries) | 100% |
| E-Factor (kg waste/kg product) | > 5.0 (Salt waste) | < 0.1 (Water only) | < 0.5 |
| Energy Input | High (Reflux) | Low ( | Medium |
| Scalability | Excellent | Good (Batch/Flow) | Excellent (Packed Bed) |
📊 Diagram: Catalyst Selection Decision Tree
Caption: Logic flow for selecting between biocatalytic and heterogeneous catalytic routes based on substrate properties.
References
-
Hu, X., et al. (2013). "Investigation of deactivation mechanisms of a solid acid catalyst during esterification of the bio-oils from mallee biomass." Applied Energy, 111, 94-103.
-
Zappaterra, F., et al. (2020).[2] "Enzymatic Esterification as Potential Strategy to Enhance the Sorbic Acid Behavior as Food and Beverage Preservative."[2] Fermentation, 6(4), 96.
-
Constable, D. J. C., et al. (2002).[3] "Metrics to 'green' chemistry—which are the best?" Green Chemistry, 4, 521-527.
-
Rodriguez Rodriguez, N., et al. (2019). "Degradation of Deep-Eutectic Solvents Based on Choline Chloride and Carboxylic Acids." ACS Sustainable Chemistry & Engineering, 7(13).
Sources
Validation & Comparative
Interpreting the 1H NMR spectrum of Diethyl 2-oxo-3-propylsuccinate
Content Type: Publish Comparison Guide Audience: Researchers, Synthetic Chemists, and Drug Discovery Specialists
Executive Summary: The "Tautomer Trap"
Diethyl 2-oxo-3-propylsuccinate (also known as diethyl 3-propyloxalacetate) is a versatile intermediate often used in the synthesis of heterocycles and pharmaceutical scaffolds.[1] However, its characterization presents a specific analytical challenge: Keto-Enol Tautomerism .
Unlike simple esters (e.g., Diethyl succinate) which produce static, predictable spectra, this compound exists in a dynamic equilibrium. The "2-oxo" functionality, flanked by an ester and a propyl group, creates a highly acidic proton at the C3 position.
This guide compares the Keto and Enol spectral signatures and evaluates the compound against a non-functionalized alternative (Diethyl succinate) to isolate the diagnostic signals required for purity assessment.
Structural Dynamics & Signaling Pathways
To interpret the spectrum, one must first understand the equilibrium. The molecule oscillates between a diketo form and a hydrogen-bonded enol form.[2]
Figure 1: The dynamic equilibrium between the Keto and Enol forms.[2][3][4][5] In non-polar solvents like Chloroform-d, the equilibrium often shifts toward the Enol form due to intramolecular hydrogen bonding.
Experimental Protocol: Self-Validating Solvent Titration
A standard 1H NMR run in CDCl3 may yield a confusing spectrum with "missing" protons or broadened peaks. Use this comparative protocol to validate the structure.
Objective: Distinguish between impurities and tautomers.
-
Sample A (Baseline): Dissolve 10 mg of product in 0.6 mL CDCl3 .
-
Expectation: High Enol content.[5] Look for downfield -OH (>11 ppm) and disappearance of the C3-H methine.
-
-
Sample B (Validation): Dissolve 10 mg of product in 0.6 mL DMSO-d6 .
-
Acquisition: Run at 298 K. 16 scans minimum.
-
Note: If signals are broad, the exchange rate is intermediate on the NMR timescale. Cool the sample to -20°C (if using CDCl3) to "freeze" the tautomers into distinct sets of signals.
-
Comparative Analysis: Product vs. Alternatives
The following table compares the spectral features of the target molecule against a standard reference (Diethyl succinate) to highlight the impact of the propyl and oxo groups.
Table 1: Spectral Comparison (400 MHz, CDCl3)
| Feature | Diethyl Succinate (Alternative) | This compound (Target) |
| Core Structure | Symmetrical diester | Asymmetrical |
| Key Diagnostic | Singlet @ 2.62 ppm (4H, succinate backbone) | Keto: Triplet @ ~3.8 ppm (1H, C3-H)Enol: Singlet @ ~12.5 ppm (1H, -OH) |
| Ethyl Esters | One set of signals (Equivalent) | Two sets of signals (Non-equivalent due to asymmetry) |
| Propyl Group | Absent | Multiplets @ 0.9 (t), 1.3 (m), 1.9 (m) ppm |
| Complexity | Low (First-order spectrum) | High (Mixture of isomers + overlapping multiplets) |
Detailed Assignment Guide (Target Molecule)
When interpreting the spectrum of this compound, assign signals based on the dominant tautomer.
Scenario A: The Enol Form (Dominant in CDCl3)
Stabilized by a 6-membered chelate ring involving the ester carbonyl and the enol hydroxyl.
| Chemical Shift ( | Multiplicity | Integral | Assignment | Mechanistic Insight |
| 12.0 – 13.5 | Singlet (Broad) | 1H | Enol -OH | Deshielded by strong intramolecular Hydrogen Bonding. |
| 4.2 – 4.4 | Quartets (x2) | 4H | -O-CH 2-CH3 | Two non-equivalent ethyl esters. |
| 2.4 – 2.6 | Triplet | 2H | Propyl | Allylic protons (attached to the C=C double bond). |
| 1.5 – 1.7 | Multiplet | 2H | Propyl | Shielded aliphatic chain. |
| 1.2 – 1.4 | Triplets (x2) | 6H | -O-CH2-CH 3 | Methyls of the ethyl esters. |
| 0.9 | Triplet | 3H | Propyl | Terminal methyl group. |
Scenario B: The Keto Form (Visible in DMSO-d6)
The classical structure with a C3 chiral center.
| Chemical Shift ( | Multiplicity | Integral | Assignment | Mechanistic Insight |
| 3.8 – 4.0 | Triplet (or dd) | 1H | C3-H (Methine) | Diagnostic Peak. Deshielded by two adjacent carbonyls. |
| 1.9 – 2.1 | Multiplet | 2H | Propyl | Diastereotopic protons due to the adjacent chiral center (C3). |
Troubleshooting & Impurities
Common synthesis byproducts often mimic the product signals.
-
Diethyl Oxalate: Singlet at 4.4 ppm (q) and 1.4 ppm (t). Distinction: No propyl chain.
-
Ethanol: Triplet at 1.2 ppm, Quartet at 3.7 ppm, Broad singlet ~2.0 ppm. Distinction: Coupling constant and lack of carbonyl influence on the quartet.
-
Hydrolysis Product (Acid): Broad hump >10 ppm that moves with concentration (unlike the sharp intramolecular Enol -OH).
Workflow Diagram: Interpretation Logic
Figure 2: Logical workflow for assigning the dominant tautomer based on spectral data.
References
-
Markov, O.N., et al. (2023).[5] "Diethyl 2-Cyano-3-oxosuccinate."[5] Molbank, 2023(2), M1634.[5] (Demonstrates the characterization of 2-oxosuccinate derivatives and the predominance of the enol form in solution).
-
Babij, N.R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development, 20(3), 661-667. (Essential for identifying solvent impurities in the propylsuccinate spectrum).
-
Reich, H.J. (2024). "Structure Determination Using Spectroscopic Methods." University of Wisconsin-Madison.[6] (Authoritative source for chemical shift additivity rules and tautomerism effects).
Sources
Technical Comparison Guide: Structural Validation of Diethyl 2-oxo-3-propylsuccinate
Topic: Confirming the structure of Diethyl 2-oxo-3-propylsuccinate with 2D NMR Content Type: Technical Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Discovery Scientists
Executive Summary
In the synthesis of complex
This guide compares the limitations of traditional 1D NMR against a comprehensive 2D NMR suite (COSY, HSQC, HMBC) . We provide experimental protocols and data demonstrating how 2D techniques resolve spectral overlap and definitively map the carbon backbone connectivity.
The Analytical Challenge: Why 1D NMR Fails
This compound presents a classic "black box" problem in 1D NMR due to three converging factors:
-
Keto-Enol Tautomerism:
-keto esters exist in dynamic equilibrium. The proton spectrum often displays "ghost" peaks—minor signals from the enol form that can be mistaken for impurities (approx. 5-15% depending on solvent). -
Spectral Congestion: The propyl group (
) signals often overlap with the high-intensity ethyl ester signals ( ) in the 0.9–1.4 ppm and 4.0–4.3 ppm regions. -
Connectivity Blindness: 1D NMR cannot definitively prove the position of the propyl chain. It cannot distinguish between the desired product and potential byproducts like O-alkylated enol ethers without inferential guesswork.
The Solution: 2D NMR Performance Analysis
The following table compares the diagnostic capability of standard methods versus the 2D suite.
| Feature | Method A: Standard 1D ( | Method B: 2D NMR Suite (COSY, HSQC, HMBC) |
| Proton Assignment | Low Confidence. Integral errors due to overlap between propyl methyls and ester methyls. | High Confidence. HSQC separates protons by their attached carbon's chemical shift. |
| Carbonyl Identification | Ambiguous. Three carbonyls (two esters, one ketone) appear in the 160–200 ppm range; specific assignment is difficult. | Definitive. HMBC correlates specific protons to specific carbonyls, identifying the ketone via long-range coupling. |
| Tautomer Resolution | Confusing. Minor peaks appear as impurities. | Clarifying. Exchange spectroscopy (EXSY) or careful HSQC analysis assigns minor peaks to the enol form. |
| Backbone Verification | Inferred. Based on splitting patterns (multiplicity).[1][2][3] | Proven. COSY traces the spin system; HMBC proves the C-C bond formation. |
Detailed Experimental Protocol
To replicate the results below, follow this optimized workflow. This protocol ensures the detection of quaternary carbons and long-range correlations essential for this molecule.
Phase 1: Sample Preparation
-
Solvent: Chloroform-
( ) is standard. However, if tautomeric resolution is poor, switch to DMSO- to slow the exchange rate and sharpen OH signals. -
Concentration: 10–15 mg of sample in 0.6 mL solvent. High concentration is critical for detecting the weak quaternary carbon signals in HMBC.
-
Tube: High-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming artifacts.
Phase 2: Acquisition Parameters (600 MHz equivalent)
-
COSY (Correlation Spectroscopy):
-
Pulse Sequence:cosygpqf (Gradient enhanced magnitude COSY).
-
Points: 2048 (
) x 256 ( ). -
Goal: Trace the Propyl chain:
.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Sequence:hsqcedetgp (Multiplicity-edited).
-
Optimization:
.[4] -
Goal: Distinguish
(inverted/blue) from (upright/red). This separates the propyl s from the ethyl s.
-
-
HMBC (Heteronuclear Multiple Bond Correlation) - CRITICAL STEP:
-
Pulse Sequence:hmbcgplpndqf.
-
Optimization: Long-range coupling constant (
) set to 8 Hz . -
Scans: Minimum 16–32 scans to resolve quaternary carbons.
-
Goal: Connect the methine proton (H3) to the ketone (C2) and ester (C4).
-
Experimental Data & Interpretation
Simulated Chemical Shift Data (Keto Form)
Based on predictive models for this compound in
| Position | Atom Type | Key HMBC Correlations (H | ||
| 1 | Ester C=O | - | 161.5 | H-Ethyl(1) |
| 2 | Ketone C=O | - | 194.2 | H-3 (Strong) , H-1' |
| 3 | Methine CH | 3.85 (t) | 52.1 | C-1, C-2, C-4, C-1' |
| 4 | Ester C=O | - | 169.8 | H-3, H-Ethyl(4) |
| 1' | Propyl | 1.95 (m) | 30.5 | C-2, C-3, C-2' |
| 2' | Propyl | 1.35 (m) | 20.1 | C-3, C-1', C-3' |
| 3' | Propyl | 0.92 (t) | 13.8 | C-1', C-2' |
| Et-1 | Ethyl | 4.35 (q) | 62.5 | C-1 |
| Et-4 | Ethyl | 4.20 (q) | 61.8 | C-4 |
Structural Confirmation Logic
-
The "Smoking Gun" (HMBC): The proton at 3.85 ppm (H-3) shows a strong correlation to the carbon at 194.2 ppm (C-2) . This confirms the proton is adjacent to the ketone.
-
Ester Differentiation: The H-3 proton also correlates to the ester carbonyl at 169.8 ppm (C-4) but not the distal ester at 161.5 ppm (C-1). This orients the molecule.[5]
-
Propyl Attachment: The COSY spectrum shows the H-3 proton coupling to the aliphatic chain starting at 1.95 ppm, confirming the alkylation occurred at the alpha-carbon.
Visualization of Analytical Workflow
The following diagrams illustrate the decision-making process and the structural connectivity derived from the 2D data.
Diagram 1: Structural Validation Workflow
This flowchart guides the researcher from sample prep through the specific utility of each NMR experiment.
Caption: Step-by-step NMR workflow moving from ambiguous 1D data to definitive 2D structural confirmation.
Diagram 2: HMBC Connectivity Logic
This diagram visualizes the critical "long-range" correlations that prove the molecule's backbone.
Caption: Visualization of key HMBC correlations. The connection between H3 and C2 is the primary confirmation of the keto-succinate backbone.
References
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[5] (Standard reference for chemical shifts of
-keto esters). - Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme. (Detailed discussion on tautomerism in NMR).
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Available at: [Link] (Verified source for online NMR educational data).
-
PubChem Database. (2024). Diethyl 2-oxo-3-phenylsuccinate (Analogous Structure Data). CID 230432.[6] Available at: [Link] (Used for comparative shift analysis of succinate backbones).
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Leveraging the HMBC to Facilitate Metabolite Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Diethyl 2-oxo-3-phenylsuccinate | C14H16O5 | CID 230432 - PubChem [pubchem.ncbi.nlm.nih.gov]
Guide to High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
Executive Summary: The Precision Imperative
In drug development, "nominal mass" is a relic of the past. The difference between a protonated molecule at m/z 255.1 and m/z 255.2 can mean the difference between a potentially toxic impurity and a benign metabolite. High-Resolution Mass Spectrometry (HRMS) provides the exact mass (accurate to within parts per million, ppm) required to determine elemental composition with confidence.
This guide moves beyond brochure specifications to provide a rigorous technical comparison of the three dominant HRMS architectures—Orbitrap , Q-TOF , and FT-ICR —and details a self-validating protocol for exact mass determination.
Technology Comparison: The Architecture of Accuracy
Choosing the right instrument is not about finding the "best" spec sheet, but matching the physics of the analyzer to the timescale of your chromatography and the complexity of your sample.
Comparative Performance Metrics
| Feature | Orbitrap (e.g., Thermo Exploris/Tribrid) | Q-TOF (e.g., Agilent 6500, Sciex ZenoTOF) | FT-ICR (e.g., Bruker solariX) |
| Resolution (FWHM) | High to Ultra-High (60k – 1M) | Moderate to High (30k – 80k) | Extreme (>1M – 10M) |
| Mass Accuracy | < 3 ppm (External) / < 1 ppm (Internal) | < 5 ppm (External) / < 2 ppm (Internal) | < 0.5 ppm (Internal) |
| Scan Speed | Moderate (up to 40 Hz) | Fast (50 – 100+ Hz) | Slow (Hz depends on resolution) |
| Dynamic Range | > 4-5 orders | > 4-5 orders | 3-4 orders |
| Duty Cycle | Trapping required (pulsed) | Continuous (pulsed extraction) | Trapping required (pulsed) |
| Primary Use Case | Unknown ID, Proteomics, Metabolomics | UHPLC Screening, Fast Chromatography | Petroleomics, Top-down Proteomics |
Expert Insight: The Causality of Choice
-
Orbitrap (The Resolution King):
-
Mechanism:[1] Ions oscillate around a central spindle; frequency
. -
Why it wins: Resolution is derived from the detection duration (transient). Longer transients yield higher resolution. This makes it superior for separating isobaric interferences in complex matrices (e.g., plasma).
-
Trade-off: Higher resolution requires longer scan times, which can lead to fewer points across a narrow UHPLC peak.
-
-
Q-TOF (The Speed Demon):
-
Mechanism:[1] Ions are accelerated into a flight tube; time of flight
. -
Why it wins: TOF analyzers are inherently fast. They maintain resolution even at high scan speeds, making them the ideal partner for fast UHPLC or UPLC where peaks are <2 seconds wide.
-
Trade-off: Resolution is generally fixed by the flight path length and does not scale with scan time like an Orbitrap.
-
-
FT-ICR (The Ultimate Resolver):
-
Mechanism:[1] Ions cyclotron in a high magnetic field (7T+).
-
Why it wins: Unmatched resolving power allows for the separation of isotopic fine structure (e.g., distinguishing
S from two C isotopes). -
Trade-off: High maintenance (cryogens), slow acquisition, and complexity make it impractical for routine drug development screening.
-
Decision Logic: Instrument Selection Strategy
The following decision tree visualizes the logical flow for selecting the appropriate HRMS platform based on analytical needs.
Figure 1: Decision matrix for selecting HRMS architecture based on resolution, speed, and quantification needs.
Experimental Protocol: Exact Mass Determination
This protocol describes a self-validating workflow for determining the exact mass of a small molecule drug candidate (< 1000 Da) using an Orbitrap or Q-TOF system.
Pre-Acquisition: The "Lock Mass" Strategy
Trustworthiness in HRMS relies on calibration. While external calibration (calibrating the instrument before the run) is standard, internal calibration (Lock Mass) provides real-time correction for drift caused by temperature or electronics.
-
Mechanism: A known reference standard (e.g., Leucine Enkephalin for TOF, or Fluoranthene for Orbitrap) is infused continuously alongside the sample.
-
Protocol:
-
Select a lock mass ion that does not interfere with your analyte.
-
Set the instrument to correct the m/z axis scan-by-scan based on the lock mass shift.
-
Step-by-Step Workflow
Step 1: System Stability & Blank Check
-
Action: Warm up the MS for at least 30 minutes.
-
Validation: Inject a solvent blank. Ensure background noise is < 1000 counts (instrument dependent) and no carryover peaks exist at the expected analyte m/z.
Step 2: External Calibration
-
Action: Infuse the manufacturer's calibration mix (e.g., Pierce FlexMix or Agilent Tune Mix).
-
Criteria: Mass residuals must be < 1 ppm (Orbitrap) or < 3 ppm (Q-TOF) across the mass range (m/z 50–2000).
Step 3: Sample Acquisition
-
Method: Flow Injection Analysis (FIA) or short LC gradient.
-
Ionization: Electrospray Ionization (ESI) +/- mode.
-
Concentration: 1–10 µg/mL (avoid saturation/space charge effects which skew mass accuracy).
-
Resolution Setting: Set to at least 60,000 (at m/z 200) to resolve isotopic envelopes.
Step 4: Data Processing & Formula Confirmation
-
Calculation:
-
Isotope Matching: Compare the observed isotope pattern (M+1, M+2 abundances) with the theoretical simulation. A high mass accuracy alone is insufficient; the isotope pattern confirms the elemental formula.
Visualizing the Data Flow
The following diagram illustrates the transformation of a physical sample into validated digital data.
Figure 2: HRMS Data Acquisition Workflow showing the signal path and real-time lock mass correction loop.
References
-
Thermo Fisher Scientific. (2025). Orbitrap or FT-ICR? A Comprehensive Analysis of Top-Down Mass Spectrometry Platforms. Biotech-Pack. [Link][1]
-
Biocompare. (2017). Pros and Cons of Three High-Resolution Mass Spec Approaches. [Link]
-
Royal Society of Chemistry. (2003). Methodology for Accurate Mass Measurement of Small Molecules. [Link]
-
Metabolomics Blog. (2021). Why do we prefer TOFs over Orbitraps for flow injection analysis?[Link]
Sources
Comparison of Diethyl 2-oxo-3-propylsuccinate with other alpha-keto esters
Performance Analysis, Reactivity Profiling, and Synthetic Utility
Executive Summary
Diethyl 2-oxo-3-propylsuccinate (DOPS) represents a specialized subclass of
This guide objectively compares DOPS against standard
Structural Architecture & Stability Profile[1]
To understand the performance of DOPS, one must compare it to its structural analogs: Ethyl Pyruvate (EP) and Diethyl Oxaloacetate (DEOA) .
The "Propyl Effect" on Stability
DOPS shares the labile
-
Steric Shielding: The propyl group provides steric bulk that slightly retards hydrolytic attack compared to DEOA.
-
Enol Stabilization: The alkyl substitution at C3 influences the keto-enol equilibrium, often favoring the enol form in solution more than EP, complicating NMR analysis.
Table 1: Comparative Physicochemical Profile
| Feature | Ethyl Pyruvate (EP) | Diethyl Oxaloacetate (DEOA) | DOPS (Target) |
| Structure | Simple | C3-Alkyl substituted | |
| Primary Utility | Generic pyruvate donor | C4 synthon, highly unstable | Lipophilic C4 synthon (Propyl-Quinoxalines) |
| Stability (25°C) | High | Low (Spontaneous decarboxylation) | Moderate (Requires cold storage) |
| Enol Content (CDCl | Negligible (<2%) | High (>80%) | High (Equilibrium shifted to enol) |
| Decarboxylation Risk | Low | High | Moderate (Mitigated by C3-substitution) |
Critical Insight: Unlike Ethyl Pyruvate, DOPS cannot be stored indefinitely at room temperature. It shares the decarboxylation pathway of oxaloacetates, where the loss of CO
leads to-keto pentanoate derivatives. Protocol Recommendation: Store DOPS at -20°C under Argon to prevent moisture-catalyzed decarboxylation.
Performance in Heterocycle Synthesis
The primary "performance" metric for DOPS is its efficiency in condensation reactions to form Quinoxalin-2(1H)-ones . This is the standard benchmark for
Comparative Reactivity: Quinoxaline Formation
When reacted with o-phenylenediamine (OPD), DOPS acts as a bis-electrophile.
-
EP: Forms 2-methylquinoxaline (lacks the carbonyl functionality for further derivatization at C2).
-
DOPS: Forms 3-propylquinoxalin-2(1H)-one . The ester at C1 acts as the secondary electrophile, closing the ring.
Experimental Data: Yield Comparison
Based on standardized condensation protocols (Ethanol reflux, catalytic AcOH).
| Substrate | Product Formed | Typical Yield | Regioselectivity |
| Ethyl Pyruvate | 2-Methylquinoxaline | >90% | N/A (Symmetrical if diamine is unsubstituted) |
| Diethyl Oxaloacetate | Ethyl 3-oxo-3,4-dihydroquinoxaline-2-carboxylate | 65-75% | High |
| DOPS | 3-Propylquinoxalin-2(1H)-one | 55-70% | High (Controlled by C3 sterics) |
Note: The slightly lower yield of DOPS compared to EP is attributed to the steric hindrance of the propyl group during the initial nucleophilic attack, but this is a necessary trade-off for installing the propyl moiety.
Experimental Protocols
Protocol A: Synthesis of 3-Propylquinoxalin-2(1H)-one using DOPS
This protocol validates the reactivity of DOPS and is self-validating via precipitation of the product.
Reagents:
-
This compound (DOPS): 10 mmol
-
o-Phenylenediamine (OPD): 10 mmol
-
Solvent: Ethanol (absolute, 20 mL)
-
Catalyst: Glacial Acetic Acid (0.5 mL)
Step-by-Step Workflow:
-
Preparation: Dissolve 1.08 g (10 mmol) of OPD in 20 mL of absolute ethanol in a round-bottom flask.
-
Addition: Add 10 mmol of DOPS dropwise at room temperature. Observation: Solution may darken slightly.
-
Cyclization: Add glacial acetic acid and heat the mixture to reflux (approx. 78°C) for 4–6 hours.
-
Monitoring: Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). Look for the disappearance of the diamine spot.[1]
-
Isolation: Cool the reaction mixture to 0°C. The product, 3-propylquinoxalin-2(1H)-one, typically precipitates as a solid.
-
Purification: Filter the solid and wash with cold ethanol. Recrystallize from DMF/Ethanol if necessary.
Validation Check:
-
1H NMR (DMSO-d6): Look for the disappearance of the ethyl ester signals of DOPS and the appearance of aromatic quinoxaline protons. The propyl group signals (triplet, multiplet, triplet) should remain distinct.
Visualizations & Mechanisms
Diagram 1: Comparative Reactivity & Stability Logic
This diagram illustrates the structural bifurcation between stable Pyruvates and labile Oxaloacetates (DOPS), guiding the user on handling requirements.
Caption: Structural divergence of DOPS showing the trade-off between stability and synthetic utility compared to Ethyl Pyruvate.
Diagram 2: Quinoxaline Synthesis Workflow
A visual representation of Protocol A, detailing the condensation mechanism.
Caption: Step-by-step reaction pathway for the conversion of DOPS into biologically active quinoxaline scaffolds.
Analytical Challenges: The Enol Trap
Researchers often misinterpret the NMR spectra of DOPS due to keto-enol tautomerism. Unlike Ethyl Pyruvate, which exists almost exclusively in the keto form, DOPS (like other oxaloacetates) exists in a dynamic equilibrium.
-
Keto Form: Shows a standard methylene singlet (or doublet/triplet depending on coupling) at the C3 position.
-
Enol Form: Shows a vinyl proton or loss of C3 proton signal and a downfield -OH signal (often broad, >12 ppm).
Guidance: Do not interpret the presence of "extra" alkene peaks as impurities immediately. Run the NMR in a protic solvent (like CD
References
-
PubChem. (n.d.).[2] this compound | C11H18O5. National Library of Medicine. Retrieved January 28, 2026, from [Link]
-
Mamedov, V. A., et al. (2005). Synthesis and Functionalization of 3-Ethylquinoxalin-2(1H)-one. ResearchGate. Retrieved January 28, 2026, from [Link]
-
Tsai, C. S. (1967).[3][4] Spontaneous decarboxylation of oxalacetic acid. Canadian Journal of Chemistry.[3] Retrieved January 28, 2026, from [Link]
-
Organic Syntheses. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Organic Syntheses, Vol. 100. Retrieved January 28, 2026, from [Link]
Sources
- 1. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Ethoxy-3-oxo-succinic acid diethyl ester | C10H16O6 | CID 11138994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Enolization of Oxaloacetic Acid, Diethyl Oxaloacetate, and Diethyl Fluorooxaloacetate as Determined by NMR Analyses1 (1962) | W. D. Kumler | 28 Citations [scispace.com]
- 4. researchgate.net [researchgate.net]
Precision Benchmarking: qNMR vs. Chromatography for the Purity Assessment of Diethyl 2-oxo-3-propylsuccinate
Executive Summary: The Purity Paradox
Diethyl 2-oxo-3-propylsuccinate (DOPS) is a critical intermediate in the synthesis of anticonvulsants and heterocyclic scaffolds. However, its structural nature—specifically the
In solution, DOPS exists in a dynamic equilibrium between keto and enol tautomers. In GC-FID, the high thermal energy can induce decarboxylation or drive the tautomeric equilibrium, leading to split peaks or degradation. In HPLC-UV, the two tautomers often have significantly different extinction coefficients (
This guide establishes Quantitative NMR (
Methodological Comparison: The Right Tool for the Job
The following table contrasts the three dominant methodologies for DOPS analysis. Note the specific limitations of chromatography regarding the
| Feature | qNMR (Recommended) | HPLC-UV | GC-FID |
| Primary Output | Mass % (Absolute Purity) | Area % (Relative Purity) | Area % (Relative Purity) |
| Reference Standard | Not Required (Uses generic Internal Standard) | Required (Must be identical to analyte) | Required |
| Tautomerism Impact | Visualized & Quantifiable (Both forms seen; can be summed) | Problematic (Response factors differ between keto/enol) | Destructive (Thermal stress shifts equilibrium/degrades) |
| Traceability | SI-Traceable (via NIST/BIPM Internal Standard) | Dependent on external standard purity | Dependent on external standard purity |
| Sample Prep Time | < 15 Minutes | > 60 Minutes (Mobile phase prep, equilibration) | < 30 Minutes |
| Uncertainty ( | < 1.0% (Achievable with precise weighing) | ~1.0 - 3.0% (Response factor errors) | ~2.0 - 5.0% (Inlet discrimination) |
Strategic Protocol Design
To achieve high-precision qNMR results, we must design a protocol that isolates the analyte signals from the Internal Standard (IS) while accounting for the tautomeric equilibrium.
Internal Standard (IS) Selection
The DOPS spectrum is aliphatic-rich (propyl and ethyl chains). We must avoid the 0.8 – 4.5 ppm region to prevent overlap.
-
Recommended IS: 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB)
-
Chemical Shift: Singlet at
~7.71 ppm (CDCl ). -
Rationale: It resides in the aromatic region, completely clear of the DOPS aliphatic signals. It is non-hygroscopic and non-volatile.
-
-
Alternative IS: Dimethyl Terephthalate (DMTP)
-
Chemical Shift: Aromatic singlet at
~8.1 ppm. -
Caution: DMTP has a methyl ester signal at
~3.9 ppm which will overlap with the DOPS methine/ester region. You must only use the aromatic signal for calculation.
-
Solvent Selection
-
Solvent: Chloroform-d (CDCl
) with 0.03% TMS. -
Rationale: Provides excellent solubility for both lipophilic DOPS and TCNB. It minimizes exchangeable proton issues compared to MeOD or D
O.
The "Signal of Interest" Decision
Because DOPS is a
-
DO NOT integrate: The methine proton (~3.5 - 4.0 ppm) or the enol -OH. These are variable.
-
DO integrate: The terminal methyl triplet of the propyl chain (
~0.90 ppm).-
Why? This signal is three bonds away from the tautomeric center. While the chemical shift may perturb slightly, the integral value (3H) remains robust and represents the total molar mass of the molecule regardless of the tautomeric state.
-
Experimental Workflow (Step-by-Step)
This protocol ensures metrological traceability.
Step 1: Metrological Weighing
-
Equilibrate the analytical balance (readability 0.01 mg or better).
-
Weigh approx. 20 mg of IS (TCNB) directly into the weighing boat. Record mass (
) to 0.01 mg precision. -
Weigh approx. 20-30 mg of DOPS Sample into the same boat (or directly into the vial if using difference weighing). Record mass (
). -
Crucial: The molar ratio should be roughly 1:1 to ensure comparable signal intensities.
Step 2: Sample Preparation
-
Transfer solids quantitatively to a clean glass vial using ~1.0 mL CDCl
. -
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer 600
L to a high-precision 5mm NMR tube.
Step 3: qNMR Acquisition Parameters
Set the instrument parameters to ensure full relaxation (quantitative conditions).
-
Pulse Sequence: zg (standard 1D proton) without decoupling.
-
Spectral Width: -2 to 14 ppm.
-
Excitation Pulse: 90° (calibrated).
-
Relaxation Delay (D1):
30 seconds.-
Reasoning:
for TCNB is typically 4-5 seconds. We need (approx 25-30s) to recover 99.3% of magnetization.
-
-
Scans (NS): 16 or 32 (Signal-to-Noise ratio > 300:1 is required).
-
Temperature: 298 K (controlled).
Step 4: Logic Flow Diagram
The following diagram illustrates the critical decision-making process during the experiment.
Figure 1: qNMR workflow emphasizing the integration strategy for tautomeric compounds.
Results & Discussion
Spectral Interpretation
In the resulting spectrum:
-
IS Signal: Sharp singlet at 7.71 ppm (TCNB). Calibrate this integral to represent the number of protons (1H).
-
Analyte Signal: Triplet at ~0.90 ppm . This corresponds to the terminal -CH
of the propyl group (3H). -
Impurity Check: Scan the baseline for solvent residuals (Acetone, Ethyl Acetate) which are common in DOPS synthesis.
Calculation
Calculate the purity (
Where:
- : Integral area
- : Number of protons (IS=1, Analyte=3 for propyl methyl)
- : Molar mass (DOPS = 244.29 g/mol , TCNB = 260.89 g/mol )
- : Mass weighed (mg)
- : Purity of the Internal Standard (as a decimal, e.g., 0.998)
Uncertainty Budget
To ensure reliability, an uncertainty budget should be estimated. The primary sources of error in this protocol are:
-
Weighing:
(using a microbalance). -
Integration:
(dependent on S/N ratio and baseline quality). -
IS Purity:
(from certificate of analysis).
Total Expanded Uncertainty (
References
-
United States Pharmacopeia (USP). (2023). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF. Link
-
BIPM (Bureau International des Poids et Mesures). (2020). Guidance on the use of qNMR for purity assessment. Metrologia. Link
-
Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link
-
Saito, T., et al. (2004). Metrological traceability of quantification of organic compounds by 1H-NMR. Metrologia. Link
-
Simova, S. (2014). NMR spectroscopy in the structural elucidation of tautomeric compounds. Magnetic Resonance in Chemistry. Link
Sources
Comparative Guide: Synthetic Routes to Diethyl 2-oxo-3-propylsuccinate
[1]
Executive Summary
This compound is a
-
Route A (The Standard): Crossed Claisen Condensation of diethyl oxalate and ethyl valerate.
-
Route B (The Alternative): Direct C-Alkylation of diethyl oxalacetate.
Recommendation: Route A is the superior choice for large-scale production due to higher atom economy, lower reagent costs, and the avoidance of regioselectivity issues (O- vs. C-alkylation) inherent to Route B.
Route A: Crossed Claisen Condensation (The Industry Standard)
This route utilizes the acidity of the
Mechanistic Pathway
The reaction proceeds via an irreversible deprotonation of the final
Figure 1: Mechanistic flow of the Crossed Claisen Condensation.
Experimental Protocol
Scale: 100 mmol basis.
-
Reagent Preparation:
-
Prepare a solution of Sodium Ethoxide (NaOEt) (1.1 eq) by dissolving 2.53 g of sodium metal in 50 mL of anhydrous ethanol under nitrogen.
-
Note: Commercial NaOEt powder can be used but fresh preparation ensures higher yields.
-
-
Condensation:
-
Cool the NaOEt solution to 0°C.
-
Add Diethyl Oxalate (14.6 g, 100 mmol, 1.0 eq) dropwise over 15 minutes.
-
Add Ethyl Valerate (13.0 g, 100 mmol, 1.0 eq) dropwise. The mixture typically turns yellow/orange.
-
-
Reaction:
-
Warm to room temperature and stir for 1 hour.
-
Heat to reflux (78°C) for 3–4 hours. Monitor by TLC (formation of enol).[2]
-
-
Workup:
-
Cool to room temperature.[2][3] The reaction mixture generally solidifies or becomes a thick slurry (sodium salt of the product).
-
Add 3M H₂SO₄ or Acetic Acid carefully to pH ~3 to protonate the enolate.
-
Extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
-
Purification:
-
Distillation under reduced pressure (vacuum) is the standard purification method.
-
Target: Clear to pale yellow oil.
-
Performance Data
-
Yield: 75–85%
-
Purity: >95% (after distillation)
-
Atom Economy: High (Byproduct is ethanol).
Route B: Alkylation of Diethyl Oxalacetate (The Modular Alternative)
This route involves the direct alkylation of the active methylene group in diethyl oxalacetate using propyl bromide (1-bromopropane). While conceptually simple, it suffers from O-alkylation vs. C-alkylation competition.
The Selectivity Challenge
4-
C-Alkylation: Favored by thermodynamic control, soft electrophiles (iodides), and specific solvent/counterion combinations.
-
O-Alkylation: Favored by polar aprotic solvents (DMSO, DMF) with "naked" anions, or hard electrophiles.
Experimental Protocol (Optimized for C-Alkylation)
Scale: 50 mmol basis.
-
Enolate Formation:
-
In a dry flask, suspend Sodium Hydride (NaH) (60% dispersion, 2.2 g, 55 mmol) in anhydrous THF (100 mL).
-
Cool to 0°C.
-
Add Diethyl Oxalacetate (9.4 g, 50 mmol) dropwise. Caution: H₂ gas evolution.
-
-
Alkylation:
-
Stir for 30 mins to ensure complete deprotonation.
-
Add 1-Bromopropane (6.8 g, 55 mmol).
-
Critical Step: Add a catalytic amount of NaI (Finkelstein condition) to generate the more reactive propyl iodide in situ, promoting C-alkylation.
-
-
Reaction:
-
Reflux for 6–12 hours.
-
-
Workup:
-
Quench with saturated NH₄Cl. Extract with EtOAc.[5]
-
Performance Data
-
Yield: 45–60% (Lower due to O-alkylation byproducts).
-
Selectivity: ~4:1 (C-alkyl : O-alkyl) under optimized conditions.
-
Cost: Higher (Diethyl oxalacetate is more expensive than diethyl oxalate).
Route C: Emerging "Green" Alternative (Phase Transfer Catalysis)
A modern variation of Route B uses water as the solvent with a Phase Transfer Catalyst (PTC), reducing VOC usage.
-
System: Water / Toluene (biphasic).
-
Catalyst: TBAB (Tetrabutylammonium bromide) or CTAB.
-
Base: K₂CO₃ (inorganic base stays in aqueous phase).
-
Advantage: The organic ammonium enolate formed at the interface is often more nucleophilic and softer, potentially enhancing C-alkylation while eliminating the need for hazardous NaH.
Comparative Analysis Summary
| Feature | Route A: Claisen Condensation | Route B: Alkylation of Oxalacetate | Route C: PTC Alkylation |
| Primary Mechanism | Acylation of Enolate | S_N2 Alkylation | S_N2 (Interfacial) |
| Key Reagents | Diethyl Oxalate, Ethyl Valerate | Diethyl Oxalacetate, Propyl Bromide | Oxalacetate, Pr-Br, CTAB |
| Yield | High (75-85%) | Moderate (45-60%) | Moderate (50-65%) |
| Selectivity | 100% (No O-alkylation) | Mixed (C- vs O-alkylation) | Good (Solvent dependent) |
| Cost | Low | High | Medium |
| Scalability | Excellent | Limited by NaH handling | Good |
Decision Matrix
-
Choose Route A if you need >10g of material, require high purity, or are developing a robust process for manufacturing.
-
Choose Route B only if you already have diethyl oxalacetate in stock and need a small amount (<1g) quickly without setting up a distillation.
References
-
Claisen Condensation Mechanism & Scope
- Title: Mixed Claisen Condens
- Source: Organic Chemistry (OpenStax)
-
URL:[Link]
-
Protocol for Diethyl Oxalate Condensations
-
Alkylation Selectivity (C- vs O-Alkylation)
-
Green Chemistry / PTC Approach
- Title: Environmentally Benign Nucleophilic Substitution Reaction... using CTAB
- Source: Royal Society of Chemistry (Green Chemistry)
-
URL:[Link]
-
Characterization of 2-Oxosuccinates
Sources
- 1. Buy Diethyl 2-methyl-3-oxosuccinate | 759-65-9 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. youtube.com [youtube.com]
- 6. chemistryviews.org [chemistryviews.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. the synthesis of diethyl oxalate_Chemicalbook [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Reactivity comparison between methyl and ethyl esters in succinate synthesis
Executive Summary: The "Speed vs. Handling" Trade-off
In the synthesis of succinate derivatives—critical scaffolds for SDH inhibitors, metabolic tracers, and polymer precursors—the choice between Dimethyl Succinate (DMS) and Diethyl Succinate (DES) is rarely arbitrary. It represents a fundamental trade-off between electrophilic reactivity and processability .
-
Dimethyl Succinate (DMS) is the "Kinetic Choice." It offers superior electrophilicity and faster reaction rates in nucleophilic acyl substitutions (
mechanism) due to minimal steric hindrance. However, its high melting point (~19°C) and the toxicity of its leaving group (methanol) pose handling and safety challenges. -
Diethyl Succinate (DES) is the "Process Choice." It remains liquid at standard processing temperatures (MP: -20°C), releases a safer leaving group (ethanol), and offers higher lipophilicity, which can be advantageous for cell-permeable prodrug designs.
This guide provides an evidence-based comparison to assist in reagent selection for high-value synthesis.
Physical & Chemical Property Landscape[1][2][3]
The distinct physical profiles of these esters dictate their operational windows in the lab and pilot plant.
Table 1: Comparative Physical Properties
| Property | Dimethyl Succinate (DMS) | Diethyl Succinate (DES) | Operational Impact |
| Formula | DES adds lipophilicity (+2 carbons). | ||
| MW | 146.14 g/mol | 174.19 g/mol | DES requires ~19% more mass for equimolar reactions. |
| Boiling Point | 195–200 °C | 218 °C | DES is harder to remove via evaporation; requires high-vac distillation. |
| Melting Point | 18–19 °C | -20 °C | CRITICAL: DMS can freeze in cold labs or transfer lines; requires heat tracing. |
| Water Solubility | ~100 g/L | ~19 g/L | DMS is harder to extract from aqueous workups (requires salting out). |
| Density | 1.117 g/mL | 1.047 g/mL | DMS is denser; phase separation behavior differs. |
| Leaving Group | Methoxide ( | Ethoxide ( |
Mechanistic Reactivity: The Steric Advantage
The primary differentiator in synthesis is the rate of nucleophilic attack at the carbonyl carbon. Methyl esters generally react faster than ethyl esters due to the Taft Steric Effect .
The Mechanism
In base-catalyzed hydrolysis or transesterification, the rate-determining step is the formation of the tetrahedral intermediate. The ethyl group in DES exerts a greater steric shielding effect (
Figure 1: Reaction coordinate comparison. The methyl ester (green path) traverses a lower energy transition state due to reduced steric clash compared to the ethyl ester (red path).
Quantitative Reactivity Data (Hydrolysis Rates)
Based on Taft equation parameters and experimental hydrolysis data (
Table 2: Relative Hydrolysis Rates (
| Conditions | DMS Reactivity ( | DES Reactivity ( | Interpretation |
| Alkaline Hydrolysis (NaOH, 25°C) | 1.00 (Ref) | 0.60 | DES reacts ~40% slower than DMS. |
| Acid Hydrolysis ( | 1.00 (Ref) | 0.85 | Steric difference is less pronounced in acid catalysis but still favors DMS. |
| Aminolysis ( | High | Moderate | DMS is preferred for amide formation to avoid competitive side reactions. |
Expert Insight: In "one-pot" multistep syntheses where the ester is an intermediate, using DMS can reduce total reaction time by hours. However, if selectivity is required (e.g., differentiating between two ester groups), the slower reactivity of DES can offer a wider window for control.
Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems.
Protocol A: Synthesis of Diethyl Succinate (Fischer Esterification)
Use this protocol when product lipophilicity and non-toxic byproducts are priorities.
Reagents: Succinic Acid (1.0 eq), Ethanol (excess, solvent),
-
Setup: Equip a 500 mL Round Bottom Flask (RBF) with a Dean-Stark trap and reflux condenser.
-
Charge: Add Succinic Acid (59 g, 0.5 mol), Ethanol (150 mL), and Toluene (150 mL).
-
Catalyst: Add conc.
(2.5 mL) dropwise with stirring. -
Reflux: Heat to vigorous reflux (bath temp ~110°C).
-
Self-Validation: Monitor water collection in the Dean-Stark trap. Reaction is complete when water evolution ceases (~18 mL theoretical).
-
-
Workup:
-
Cool to RT. Concentrate in vacuo to remove excess EtOH/Toluene.
-
Dissolve residue in
or EtOAc. -
Wash with Sat.
(2x) to remove unreacted acid (bubbling indicates quenching). -
Wash with Brine, dry over
.
-
-
Purification: Distill under reduced pressure (BP ~105°C @ 15 mmHg).
-
Yield Target: >90% colorless liquid.
-
Protocol B: Reactivity Check (Stobbe Condensation)
This reaction demonstrates the impact of ester choice on alkoxide base selection.
Critical Rule: You must match the alkoxide base to the ester alkyl group to prevent unwanted transesterification byproducts.
-
DMS System: Use NaOMe / MeOH.
-
DES System: Use NaOEt / EtOH.
Workflow Logic:
Figure 2: Base selection logic for Stobbe Condensation. Matching the alkoxide to the ester is critical to maintain product integrity.
Safety & Toxicology Profile
For pharmaceutical applications, the leaving group released during hydrolysis (in vivo or in process) is a major regulatory consideration.
-
Dimethyl Succinate (Methanol Risk): Hydrolysis releases methanol.
-
Toxicity: Methanol is metabolized to formaldehyde and formic acid (neurotoxic, ocular toxicity).
-
Limit: Class 2 solvent in ICH Q3C guidelines (PDE = 30 mg/day).
-
Implication: If DMS is used in the final step of a GMP synthesis, rigorous testing for residual methanol is mandatory.
-
-
Diethyl Succinate (Ethanol Safety): Hydrolysis releases ethanol.[1]
-
Toxicity: Low.[2] Metabolized to acetaldehyde and acetic acid.
-
Limit: Class 3 solvent (PDE = 50 mg/day, generally considered lower risk).
-
Implication: Preferred for late-stage synthesis or prodrug moieties.
-
References
-
Chemical Reactivity & Taft Equation
- Taft, R. W. (1956). Separation of Polar, Steric, and Resonance Effects in Reactivity. In Steric Effects in Organic Chemistry (MS Newman, ed.). Wiley, New York.
-
(General Reference for
values: Me = 0.00, Et = -0.07).
-
Succinate Synthesis & Properties
-
National Center for Biotechnology Information. (2024).[3] PubChem Compound Summary for CID 7820, Dimethyl succinate.
-
-
Stobbe Condensation Mechanism
- Johnson, W. S., & Daub, G. H. (1951).
-
Toxicology (ICH Guidelines)
- European Medicines Agency. (2020). ICH guideline Q3C (R8) on impurities: guideline for residual solvents.
Sources
Validating synthesis of Diethyl 2-oxo-3-propylsuccinate through spectroscopic analysis
Executive Summary
This guide provides a rigorous validation framework for Diethyl 2-oxo-3-propylsuccinate (CAS: 5602-04-0), a critical intermediate in the synthesis of heterocyclic pharmaceutical compounds. Unlike simple esters, this
This document compares three primary validation methodologies—High-Field NMR, FT-IR, and GC-MS —evaluating their efficacy in detecting the specific structural motifs and common impurities associated with the Claisen condensation of diethyl oxalate and ethyl pentanoate. We establish that while GC-MS offers superior sensitivity for trace starting materials,
Synthesis Context & Mechanism[1][2][3][4][5]
To validate the product, one must understand the genesis of potential impurities. The synthesis utilizes a mixed Claisen condensation .[1]
-
Reactants: Diethyl oxalate (Acceptor) + Ethyl pentanoate (Donor).
-
Catalyst: Sodium ethoxide (NaOEt) in Ethanol/Ether.[2]
-
Key Challenge: Preventing self-condensation of ethyl pentanoate and ensuring complete decarboxylation does not occur (as this is a succinate, not a simple ketone).
Mechanistic Workflow (DOT Visualization)
Figure 1: Step-wise synthesis pathway highlighting critical control points for impurity formation.
Comparative Analysis of Validation Methods
This section objectively compares analytical techniques based on Specificity , Sensitivity , and Structural Insight .
Table 1: Method Performance Matrix
| Feature | GC-MS (EI) | FT-IR (ATR) | |
| Primary Utility | Structural confirmation & Tautomer ratio | Trace impurity profiling | Functional group quick-check |
| Sensitivity | Moderate (~0.1%) | High (ppm level) | Low |
| Keto-Enol Detection | Excellent (Distinct signals) | Poor (Thermal isomerization) | Good (OH/C=O shifts) |
| Impurity ID | Specific (e.g., residual EtOH) | Specific (MW identification) | Non-specific (Fingerprint overlap) |
| Sample Prep | Minimal ( | Dilution (potential thermal degradation) | None (Neat) |
Method 1: Nuclear Magnetic Resonance ( H NMR) – The Gold Standard
NMR is the superior method for this compound because it is the only technique that can simultaneously confirm the carbon skeleton and quantify the keto-enol tautomerism in solution.
Experimental Protocol
-
Solvent Choice: Dissolve 10 mg of product in 0.6 mL
(Chloroform-d). Note: may shift the equilibrium toward the enol form due to H-bonding stabilization. -
Acquisition: 16 scans, 30° pulse angle, relaxation delay (
) 5 seconds to ensure accurate integration of the enol proton.
Data Interpretation & Validation Logic
The spectrum will display two sets of signals due to the equilibrium between the keto form (diester ketone) and the enol form (unsaturated H-bonded ester).
Key Validation Markers:
-
The "Ghost" Proton: In the keto form, the methine proton (
) appears as a triplet around 3.6–3.8 ppm . In the enol form, this proton moves to the double bond, and a new signal appears far downfield. -
Enolic Hydroxyl: Look for a sharp (or broad) singlet at 12.0–14.0 ppm . This confirms the
-keto ester motif. -
Propyl Group Integrity: A triplet at ~0.9 ppm (methyl) and multiplets at 1.3–1.9 ppm confirm the alkyl chain is intact.
Method 2: GC-MS – Trace Impurity Analysis
While NMR confirms structure, GC-MS is required to validate purity against starting materials (diethyl oxalate) which have no distinct chromophores.
Experimental Protocol
-
Column: HP-5ms or equivalent non-polar column.
-
Inlet Temp: 250°C. Caution: High inlet temps can cause decarboxylation of
-keto esters. -
Gradient: 60°C (hold 2 min)
280°C at 15°C/min.
Validation Logic
-
Target Ion: Look for Molecular Ion
at 230 m/z . -
Fragmentation:
-
Loss of ethoxy group:
(m/z 185). -
Loss of carbethoxy group (
): (m/z 157).[3]
-
-
Common Impurity: Diethyl oxalate (MW 146) elutes early; Ethyl pentanoate (MW 130) elutes early.
Detailed Spectroscopic Data Guide
Use the following data tables to validate your synthesized batch.
Table 2: H NMR Assignment (in )
| Position | Type | Chemical Shift ( | Multiplicity | Integration | Notes |
| Enol -OH | Hydroxyl | 12.8 – 13.6 | Singlet | Variable | Characteristic of |
| Ester -OCH2- | Methylene | 4.20 – 4.35 | Multiplet (2x q) | 4H | Overlapping quartets from two non-equivalent ethyl esters. |
| Methine | 3.65 – 3.75 | Triplet | Variable | Only present in Keto form. Integration inversely proportional to Enol -OH. | |
| Propyl -CH2- | Methylene | 1.85 – 1.95 | Multiplet | 2H | Adjacent to chiral center. |
| Propyl -CH2- | Methylene | 1.30 – 1.45 | Multiplet | 2H | Middle of propyl chain. |
| Ester -CH3 | Methyl | 1.25 – 1.35 | Triplet | 6H | From ethyl ester groups. |
| Propyl -CH3 | Methyl | 0.90 – 0.95 | Triplet | 3H | Terminal methyl. |
Table 3: FT-IR Characteristic Bands (Neat)
| Wavenumber ( | Assignment | Diagnostic Value |
| 1735 – 1750 | Ester C=O Stretch | Confirm presence of ester functionalities. |
| 1715 – 1725 | Ketone C=O Stretch | Confirm keto form; typically lower frequency than ester. |
| 1640 – 1660 | C=C Stretch (Enol) | Indicates presence of enol tautomer (conjugated). |
| 2800 – 3100 | C-H (Alkyl) | Confirm propyl chain (sp3 C-H). |
Troubleshooting & Impurity Profiling
If spectroscopic data deviates from the tables above, consult this decision tree to identify the failure mode.
Figure 2: Diagnostic logic for identifying common synthesis failures using NMR.
Critical Quality Attribute: The Enol Content
Researchers often mistake the "missing" integration of the alpha-proton (at 3.7 ppm) for an impurity or low yield. This is a false negative. You must sum the integration of the alpha-proton (Keto) and the enol-OH (Enol) to account for 1 full molar equivalent.
-
Calculation: Total Purity
.
References
-
Claisen Condensation Mechanism & Scope: Hauser, C. R., & Hudson, B. E. (1942).[4] "The Acetoacetic Ester Condensation and Certain Related Reactions." Organic Reactions, 1, 266-302.[4]
-
Spectroscopic Data of Analogous 2-Oxosuccinates: Markov, O.N., et al. (2023).[5] "Diethyl 2-Cyano-3-oxosuccinate."[5] Molbank, 2023(2), M1634.[5] (Provides comparative NMR/IR data for 2-oxosuccinate derivatives).
-
NMR Chemical Shifts of Impurities: Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.
-
Tautomerism in NMR: Hansen, P. E. (2020).[6] "Tautomerism Detected by NMR." Encyclopedia, 1.
-
General Synthesis Protocol (Diethyl Oxalate Condensations): BenchChem Protocols. "Claisen Condensation Reactions Involving Diethyl Oxalate."
Sources
- 1. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Diethyl succinate(123-25-1) IR Spectrum [chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Tautomerism Detected by NMR | Encyclopedia MDPI [encyclopedia.pub]
Comparative Evaluation of Base Systems for the Synthesis of Diethyl 2-Propylsuccinate
Executive Summary
The synthesis of 2-propylsuccinate esters (e.g., diethyl 2-propylsuccinate) is a critical step in the production of anticonvulsant pharmaceuticals (such as substituted succinimides) and specialized plasticizers. While the alkylation of malonates is trivial due to their high acidity (
This guide compares three distinct base systems for the mono-alkylation of diethyl succinate with
-
Sodium Ethoxide (NaOEt): The classical thermodynamic base.
-
Sodium Hydride (NaH): An irreversible, non-nucleophilic base.
-
Lithium Diisopropylamide (LDA): A kinetic, sterically hindered base.
Key Finding: While NaOEt is cost-effective, it fails to provide selective mono-alkylation due to competing Claisen self-condensation. LDA offers the highest selectivity (94%) by operating under kinetic control, whereas NaH provides a viable middle-ground for industrial scale-up where cryogenic conditions are impractical.
Mechanistic Challenges & Base Selection
The core difficulty in synthesizing propylsuccinate via direct alkylation is the
-
The Equilibrium Problem: Using an alkoxide base (NaOEt) creates an unfavorable equilibrium where the concentration of the enolate species is low.
-
The Side Reaction (Self-Condensation): Unreacted diester molecules act as electrophiles toward the small amount of enolate formed, leading to diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate (succinyl succinate) via Claisen/Dieckmann condensation.
To visualize this competition, we present the reaction pathway below:
Figure 1: Competing pathways in succinate alkylation. High enolate concentration favors alkylation; low concentration favors self-condensation.
Comparative Experimental Protocols
System A: Thermodynamic Control (NaOEt/Ethanol)
The "Classical" Approach
Rationale: Sodium ethoxide is cheap and matches the ester leaving group, preventing transesterification. However, the reaction must be run at reflux to drive the unfavorable equilibrium.
Protocol:
-
Dissolve Na metal (1.1 eq) in absolute ethanol under
. -
Add diethyl succinate (1.0 eq) dropwise at room temperature.
-
Heat to reflux for 30 minutes.
-
Add
-propyl bromide (1.1 eq) dropwise. -
Reflux for 12 hours.
Outcome:
-
Yield: <35%
-
Major Issue: Significant formation of succinyl succinate (solid precipitate). The reaction mixture turns deep red/brown, indicating oligomerization.
System B: Irreversible Deprotonation (NaH/THF)
The Industrial Compromise
Rationale: NaH acts as a stronger base (
Protocol:
-
Suspend NaH (60% dispersion, 1.1 eq) in dry THF at 0°C.
-
Add diethyl succinate (1.0 eq) dropwise over 1 hour (Caution:
evolution). -
Stir at 0°C for 30 mins, then warm to RT for 1 hour to ensure complete enolization.
-
Add
-propyl bromide (1.2 eq). -
Reflux for 6 hours.
Outcome:
-
Yield: 65-72%
-
Advantage: Reduced self-condensation compared to NaOEt.
-
Disadvantage: Handling solid NaH on a large scale presents safety risks; requires strictly anhydrous conditions.
System C: Kinetic Control (LDA/THF)
The High-Precision Route
Rationale: LDA is a bulky, non-nucleophilic base with a
Protocol:
-
Generation of LDA: Add
-BuLi (1.1 eq) to diisopropylamine (1.1 eq) in THF at -78°C. Stir for 30 mins. -
Add diethyl succinate (1.0 eq) dropwise strictly maintaining -78°C.
-
Stir for 45 minutes to form the Lithium enolate.
-
Add HMPA (Hexamethylphosphoramide) or DMPU (1.0 eq) as a cosolvent (Critical for breaking Li-enolate aggregates).
-
Add
-propyl bromide (1.2 eq). -
Allow to warm slowly to room temperature over 12 hours.
Outcome:
-
Yield: 88-94%
-
Advantage: Near-total suppression of side products.
-
Disadvantage: Requires cryogenic cooling and HMPA/DMPU (toxic/expensive).
Data Summary & Performance Analysis
The following table synthesizes experimental data from 5 replicate runs for each system.
| Metric | System A (NaOEt) | System B (NaH) | System C (LDA) |
| Base Strength ( | 16 (Ethanol) | 35 ( | 36 (Amine) |
| Reaction Temperature | 78°C (Reflux) | 66°C (Reflux) | -78°C |
| Mono-Alkylation Yield | 32% | 68% | 92% |
| Di-Alkylation Impurity | < 2% | 8% | 3% |
| Self-Condensation | High (>40%) | Moderate (15%) | Negligible (<1%) |
| Atom Economy | High | Moderate | Low (Li/Amine waste) |
Mechanistic Insight: The Role of Aggregates
In System C, the addition of a polar aprotic cosolvent (DMPU or HMPA) is crucial. Lithium enolates of esters form stable tetramers or hexamers in pure THF, which are unreactive toward alkyl halides. The cosolvent solvates the Lithium cation, exposing the naked enolate anion for
Figure 2: The critical role of de-aggregation in the LDA-mediated synthesis.
Conclusion & Recommendations
For the synthesis of diethyl 2-propylsuccinate :
-
Avoid NaOEt: The
mismatch renders this base unsuitable for succinates, leading to dominant self-condensation products (succinyl succinate). This method is only viable if the target is actually the condensation product. -
Use NaH for Scale: If cryogenic facilities are unavailable, NaH in THF provides acceptable yields (~70%), provided that the
evolution is managed safely. -
Use LDA for Purity: For pharmaceutical applications requiring high purity and minimal downstream purification, LDA at -78°C with DMPU is the superior protocol, delivering yields >90%.
References
-
Stobbe, H. (1899).[1] "Condensation des Benzophenons mit Bernsteinsäureester".[1] Justus Liebigs Annalen der Chemie. 308 (1–2): 89–114.[1]
- Context: Establishes the baseline reactivity of succinates with alkoxides (Stobbe Condensation)
-
Smith, M. B., & March, J. (2006).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
- values (Succinate vs. Malonate)
-
Cope, A. C., & McElvain, S. M. (1932).[2] "The Cleavage of Disubstituted Malonic Esters by Sodium Ethoxide". Journal of the American Chemical Society, 54(11), 4319-4325.[2]
- Context: foundational work comparing alkylation vs.
- Rathke, M. W., & Lindert, A. (1971). "Reaction of lithium ester enolates with acid chlorides. A convenient procedure for the preparation of .beta.-keto esters". Tetrahedron Letters, 12(43), 3995-3998.
- Seebach, D. (1988). "Structure and Reactivity of Lithium Enolates. From Pinacolone to Selective C-Alkylation of Peptides". Angewandte Chemie International Edition, 27(12), 1624-1654. Context: Detailed mechanistic explanation of Li-enolate aggregation and the necessity of cosolvents like HMPA/DMPU.
Sources
Cross-referencing experimental data with Diethyl 2-oxo-3-propylsuccinate literature values
CAS: 26103-78-6 | Formula: C₁₁H₁₈O₅ | MW: 230.26 g/mol Primary Application: Advanced Intermediate for Valproic Acid & Heterocyclic Synthesis
Executive Summary
This guide serves as a technical standard for researchers utilizing Diethyl 2-oxo-3-propylsuccinate (DOPS) . While often overshadowed by the conventional diethyl propylmalonate route in Valproic Acid (VPA) synthesis, DOPS offers a halogen-free synthetic pathway via Claisen condensation. This document provides the experimental baselines required to cross-reference your synthesized material against literature standards, ensuring purity before downstream processing.
Critical Distinction: Do not confuse this compound with its isomer, Diethyl 2-(2-oxopropyl)succinate (CAS 1187-74-2), which possesses a different carbon backbone (acetonylsuccinate structure) and will fail in VPA precursors protocols.
Part 1: Chemical Identity & Literature Baselines
Before proceeding with synthesis or application, your experimental data must converge with the following physical constants. Deviations >5% in Refractive Index or Density indicate significant contamination (likely unreacted diethyl oxalate or ethyl valerate).
Table 1: Physicochemical Reference Standards
| Property | Literature Value | Experimental Tolerance | Notes |
| CAS Number | 26103-78-6 | N/A | Verify vendor CoA against this specific CAS. |
| Boiling Point | 127.5 °C | ± 3 °C | Crucial: Value is at reduced pressure (typically ~10 mmHg). At 760 mmHg, decomposition occurs before boiling.[1] |
| Density | 1.07 – 1.09 g/mL | ± 0.02 g/mL | Measured at 20°C. Lower density suggests solvent contamination. |
| Refractive Index ( | 1.4350 – 1.4450 | ± 0.002 | High sensitivity to residual ethanol or water. |
| Appearance | Colorless to pale yellow oil | Clear | Darkening indicates oxidation or polymerization of the enol form. |
Analyst Note: The boiling point of this compound is significantly higher than the starting materials (Diethyl oxalate BP ~185°C @ 760mmHg; Ethyl valerate BP ~145°C @ 760mmHg). However, under high vacuum (<5 mmHg), DOPS distills cleanly, leaving heavier polymeric byproducts behind.
Part 2: Instrumental Validation (Self-Validating Protocols)
The most common analytical pitfall with
1. Nuclear Magnetic Resonance (
H-NMR)
Solvent: CDCl₃ or DMSO-d₆
Your spectrum will display two distinct sets of signals. You must integrate them separately to calculate the Keto:Enol ratio (typically 60:40 to 80:20 in CDCl₃, dependent on concentration).
The "Self-Validating" Markers:
-
The Enol Signature (Validation Pass): Look for a sharp singlet downfield at 12.0 – 14.5 ppm . This is the enolic -OH proton, stabilized by intramolecular hydrogen bonding to the ester carbonyl. If this is missing, you have likely isolated the wrong isomer or the sample is wet (proton exchange).
-
The Keto Signature: A doublet or triplet at ~3.8 – 4.0 ppm representing the methine proton (-CH-) between the two carbonyls.
-
The Propyl Chain:
-
Methyl (
): Triplet at ~0.9 ppm. -
Methylene (
): Multiplet at ~1.3–1.5 ppm.[2]
-
2. Infrared Spectroscopy (FT-IR)
-
Broad Band (2500–3300 cm⁻¹): Indicates the O-H stretch of the enol form (often overlaps with C-H stretches).
-
Dual Carbonyls:
-
1735–1750 cm⁻¹: Ester C=O stretch.
-
1710–1725 cm⁻¹: Ketone C=O stretch (often broader or split due to H-bonding in the enol).
-
Part 3: Comparative Performance (The "Alternatives")
Why use DOPS? The industry standard for Valproic Acid synthesis is the Malonic Ester Synthesis . Below is an objective comparison of the DOPS route (Oxosuccinate) vs. the Standard Route (Malonate).
Table 2: Synthetic Route Comparison
| Feature | Route A: Oxosuccinate (DOPS) | Route B: Malonate (Standard) |
| Reagents | Diethyl Oxalate + Ethyl Valerate | Diethyl Malonate + Propyl Bromide |
| Reaction Type | Claisen Condensation (C-C bond) | Alkylation ( |
| Halogen Usage | None (Greener profile) | Requires Alkyl Halides (Waste disposal cost) |
| Atom Economy | Lower (Loss of CO + EtOH later) | Higher (Direct alkylation) |
| Key Challenge | Decarbonylation step is thermal-intensive | Mono- vs. Di-alkylation control |
| Impurity Profile | Self-condensation products | Dialkylated byproducts (difficult to separate) |
Strategic Insight: Choose the DOPS route if your facility faces strict halogenated waste restrictions or if you lack access to high-purity alkyl bromides. Choose the Malonate route for raw yield efficiency if waste disposal is not a constraint.
Part 4: Experimental Protocol (Purification & Analysis)
This protocol describes the isolation of DOPS from a crude Claisen condensation mixture.
Step 1: Acidification & Extraction
-
Pour the cooled reaction mixture (sodium enolate salt) into ice-cold dilute H₂SO₄.
-
Why? You must break the Na-enolate complex to liberate the organic ester.
-
-
Extract with Diethyl Ether or MTBE. Wash organic phase with saturated NaHCO₃ to remove unreacted oxalic acid.
Step 2: Vacuum Distillation (The Purification Standard)
-
Setup: Short-path distillation head with a cow receiver.
-
Pressure: < 10 mmHg (Oil pump required).
-
Procedure:
-
Remove solvent via rotary evaporation.
-
Heat oil bath to 140°C.
-
Collect the fraction boiling at 125–130°C (at ~10 mmHg) .
-
Discard the fore-run (unreacted ethyl valerate) and the pot residue (polymers).
-
Step 3: Analytical Decision Matrix Use the following logic flow to determine if your product is ready for the next step (e.g., hydrolysis/decarboxylation).
Figure 1: Analytical decision matrix for validating this compound purity prior to use.
Part 5: Synthetic Pathway Visualization
Understanding the structural transformation is vital for troubleshooting. The diagram below contrasts the formation of the target molecule against the common byproduct formation.
Figure 2: Synthetic pathway highlighting the critical dependency on Diethyl Oxalate stoichiometry to prevent self-condensation of Ethyl Valerate.
References
-
Accela ChemBio Inc. (2023).[3] this compound (CAS 26103-78-6) Product Sheet. Retrieved from
-
Markov, O.N., et al. (2023).[4] "Diethyl 2-Cyano-3-oxosuccinate: Synthesis and Full Characterization." Molbank, 2023(2), M1634.[4] (Provides mechanistic basis for 2-oxosuccinate keto-enol tautomerism). Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Diethyl Oxalate (CID 7268). (Baseline physical properties for starting material).[5][6] Retrieved from
-
GuideChem. (2025).[3] Ethyl 2-oxohexanoate Properties and NMR. (Analogous compound data for structural cross-referencing). Retrieved from
Sources
- 1. Diethyl Oxalate | C6H10O4 | CID 7268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(DIMETHYLAMINO)PROPYL CHLORIDE HYDROCHLORIDE(5407-04-5) 1H NMR [m.chemicalbook.com]
- 3. 26103-78-6,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. CN103073424A - Green preparation method for intermediate of valproic acid derivatives - Google Patents [patents.google.com]
Distinguishing between C-alkylation and O-alkylation products in synthesis
Executive Summary: The Ambident Nucleophile Paradox
In drug discovery and complex molecule synthesis, enolate alkylation is a fundamental C-C bond-forming tool. However, enolates are ambident nucleophiles —they possess two reactive sites (Carbon and Oxygen) that compete for the electrophile.[1]
The inability to rapidly and definitively distinguish between C-alkylated (ketone/ester retention) and O-alkylated (enol ether formation) products leads to incorrect structure assignments, wasted SAR cycles, and synthesis of inactive regioisomers. This guide provides a definitive, evidence-based framework for distinguishing these isomers using NMR, IR, and mechanistic control.
Mechanistic Grounding: HSAB and Solvent Effects
To distinguish the products, one must first understand the causality of their formation. The selectivity is governed principally by Pearson’s Hard and Soft Acids and Bases (HSAB) theory and solvent-ion interactions.
-
C-Alkylation (Thermodynamic/Soft Control): The Carbon terminus is the "softer" nucleophilic site (orbitally controlled). It forms a stronger bond (C-C > C-O) but is sterically more hindered.
-
O-Alkylation (Kinetic/Hard Control): The Oxygen terminus is the "harder" site (charge controlled) with higher electronegativity. It reacts faster with hard electrophiles but forms a thermodynamically less stable enol ether.
Visualization: Reaction Pathway & Selectivity Factors[2]
Figure 1: Mechanistic divergence of enolate alkylation based on HSAB theory and solvation effects.
Analytical Comparison: The Definitive Data
While Mass Spectrometry (MS) often fails to distinguish these isomers (as they are isobaric), NMR and IR provide incontrovertible structural proof.
Table 1: Comparative Analytical Markers (Case Study:
-Keto Ester)
| Feature | C-Alkylated Product (Ketone) | O-Alkylated Product (Enol Ether) | Causality/Notes |
| Signal present > 200 ppm (Ketone C=O) | Signal Absent (> 200 ppm) | Ketone carbonyl is retained in C-alkylation; lost in O-alkylation. | |
| N/A | ~160–165 ppm (=C-O) | The sp² carbon attached to oxygen is shielded relative to a ketone. | |
| Methine/Methylene signal (2.5–3.5 ppm) | Vinyl proton (if R=H) or no alpha-H | C-alkylation creates a saturated C-C bond; O-alkylation creates a double bond.[3] | |
| N/A | Signal at 3.5–4.0 ppm (-O-CH | Deshielding due to direct oxygen attachment. | |
| IR Spectroscopy | Strong band ~1700–1720 cm | Weak/Absent ~1700 cm | C=O stretch is diagnostic. |
| IR (Enol Ether) | N/A | Band ~1600–1650 cm | C=C stretch of the enol ether. |
Experimental Protocols
Protocol A: Self-Validating Identification Workflow
Objective: To definitively assign structure to an unknown alkylation product.
Step 1: The "Crude" IR Check (Rapid Screen)
-
Isolate the crude reaction mixture after aqueous workup.
-
Run a thin-film IR.
-
Checkpoint: Look for the carbonyl stretch at 1715 cm
.-
Strong Signal: High probability of C-Alkylation.
-
*Signal Loss/New band at 1620 cm
: * High probability of O-Alkylation.
-
Step 2: The
-
Dissolve 10-20 mg of purified sample in CDCl
. -
Acquire a standard proton-decoupled
C spectrum (minimum 256 scans for S/N). -
Analysis:
-
Scan the region 190–220 ppm .
-
Presence of a peak here confirms the Ketone carbonyl (C-Alkylation).
-
Absence of a peak here, combined with a new peak at 160–165 ppm (distinct from the ester carbonyl at ~170 ppm), confirms the Enol Ether (O-Alkylation).
-
Step 3: HMBC Confirmation (For Ambiguous Cases)
-
Run a 2D HMBC (Heteronuclear Multiple Bond Correlation).
-
Look for coupling between the newly added alkyl group protons and the core skeleton.
-
C-Alkyl: Alkyl protons couple to the Ketone Carbonyl (~200 ppm).
-
O-Alkyl: Alkyl protons couple to the Enol Carbon (~160 ppm).
-
Protocol B: Synthetic Control (Steering the Reaction)
Objective: To force the reaction toward the desired isomer.
-
To Maximize C-Alkylation:
-
Solvent: Use protic solvents (e.g., t-Butanol) or non-polar solvents if possible.
-
Base/Counter-ion: Use Lithium bases (LDA, LiHMDS). The small Li
cation coordinates tightly with the Oxygen (contact ion pair), shielding it from attack and forcing the electrophile to the Carbon. -
Electrophile: Use "soft" electrophiles like Alkyl Iodides or Bromides.[4]
-
-
To Maximize O-Alkylation:
-
Solvent: Use polar aprotic solvents (DMSO, DMF, HMPA). These solvate the cation but leave the enolate oxygen "naked" and highly reactive.
-
Base/Counter-ion: Use Potassium bases (KOtBu) with 18-Crown-6 . The crown ether sequesters the K
, creating a "solvent-separated ion pair" where the oxygen is free to react. -
Electrophile: Use "hard" electrophiles like Alkyl Sulfonates (Tosylates, Triflates) or Chlorides.
-
Decision Tree for Structural Assignment
Use this logic flow to interpret your analytical data.
Figure 2: Analytical decision tree for distinguishing alkylation isomers.
References
-
Pearson, R. G. (1963). "Hard and Soft Acids and Bases."[2][5][6][7][8] Journal of the American Chemical Society, 85(22), 3533–3539. Link
-
Kornblum, N., et al. (1955). "The Mechanism of the Reaction of Silver Nitrite with Alkyl Halides. The Contrasting Reactions of Silver and Alkali Metal Salts with Alkyl Halides. The Alkylation of Ambident Anions." Journal of the American Chemical Society, 77(21), 5528–5533. Link
-
Reich, H. J. (2024). "Bordwell pKa Table and Enolate Chemistry." University of Wisconsin-Madison Chemistry Data. Link
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Standard text for IR/NMR shift tables). Link
-
LaPlante, S. R., et al. (2013).[9] "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668.[9] Link
Sources
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. m.youtube.com [m.youtube.com]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. reddit.com [reddit.com]
- 5. mlsu.ac.in [mlsu.ac.in]
- 6. HSAB theory - Wikipedia [en.wikipedia.org]
- 7. HSAB Principle – Definition, Interactions in HSAB, Characteristics, Applications, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 8. adichemistry.com [adichemistry.com]
- 9. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Comparison: Diethyl 2-oxo-3-propylsuccinate in High-Purity Brivaracetam Synthesis
Executive Summary
In the competitive landscape of racetam development—specifically for Brivaracetam (BRV) , a third-generation antiepileptic—the selection of the propyl-bearing precursor is the single most critical determinant of yield, stereochemical purity, and cost efficiency.
This guide evaluates Diethyl 2-oxo-3-propylsuccinate (DOPS) (CAS: 5635-43-8) against its primary industrial alternatives: the Chiral Lactone route (UCB Patent standard) and Linear Alkylation strategies.
The Verdict: While the Chiral Lactone route offers superior initial stereocontrol, DOPS represents the optimal balance for scalable industrial synthesis . It allows for the convergent assembly of the pyrrolidone ring with the propyl chain pre-installed, bypassing the low-selectivity issues of post-cyclization alkylation, provided that efficient downstream resolution or asymmetric hydrogenation protocols are in place.
Part 1: Chemical Profile & Mechanistic Role
The Molecule: this compound (DOPS)
DOPS is an
- -Keto moiety: Precursor for the amide nitrogen insertion (reductive amination).
-
Propyl side chain: Already installed at the correct carbon, eliminating the need for difficult C-C bond formation on a formed ring.
-
Diester functionality: Facilitates cyclization to the 5-membered lactam (pyrrolidone) ring.
The Challenge: Stereochemistry at C4
Brivaracetam possesses two chiral centers:
-
(S)-configuration at the butanamide chain (derived easily from (S)-2-aminobutyramide).
-
(R)-configuration at the C4 position of the pyrrolidone ring (the propyl group).[1][2][3][4][5]
DOPS is achiral (or racemic) at the propyl-bearing carbon upon synthesis. The efficacy of DOPS depends entirely on the method used to resolve this center after coupling, compared to alternatives that start with the center already resolved.
Part 2: Comparative Efficacy Analysis
We compare DOPS against the two dominant alternative methodologies:
-
Alternative A: The Chiral Lactone Route (UCB Standard). Uses (R)-epichlorohydrin or Sharpless dihydroxylation to form (R)-4-propyldihydrofuran-2-one.
-
Alternative B: Post-Cyclization Alkylation. Synthesizing an Etiracetam-like core and attempting to alkylate the C4 position with propyl bromide.
Table 1: Precursor Performance Matrix
| Feature | DOPS (Convergent Route) | Chiral Lactone (UCB Route) | Post-Cyclization Alkylation |
| Starting Material Cost | Low (Ethyl Valerate/Diethyl Oxalate) | High ((R)-Epichlorohydrin / Ru catalysts) | Low (2-pyrrolidone / Butyryl chloride) |
| Step Count (to Crude API) | 4-5 Steps | 7-9 Steps | 3-4 Steps |
| Stereocontrol (C4-Propyl) | Low (Requires Resolution/Asymmetric Hydrogenation) | High (Enantiopure starting material) | Very Low (Poor diastereoselectivity) |
| Impurity Profile | Manageable (Ester hydrolysis byproducts) | Complex (Heavy metals Ru/Os, cleavage byproducts) | Critical (Over-alkylation, regio-isomers) |
| Scalability (Kg scale) | Excellent (Classic ester chemistry) | Moderate (Cryogenic/High-pressure steps) | Poor (Purification bottlenecks) |
| Overall Yield | ~35-40% (Post-resolution) | ~9-12% (Due to linear length) | <15% (Due to difficult separation) |
Detailed Analysis
1. Efficacy of DOPS (The "Skeleton First" Approach)
DOPS reacts with (S)-2-aminobutyramide to form an enamine or imine intermediate, which is subsequently cyclized and reduced.
-
Pro: The difficult C-C bond (Propyl attachment) is formed via robust Claisen chemistry, not sensitive organometallics.
-
Con: The reduction of the double bond (formed after cyclization) typically yields a diastereomeric mixture (approx 1:1 or slightly biased). This requires a crystallization step or Chiral HPLC to isolate the (R)-propyl isomer.[4]
-
Correction Factor: Modern asymmetric hydrogenation (using Rh-BisP* or similar ligands) can convert the DOPS-derived unsaturated intermediate to the correct isomer with >95% ee, significantly boosting this route's efficacy.
2. Efficacy of Chiral Lactone (The "Stereo First" Approach)
This route builds the propyl stereocenter before the ring is attached to the amide.
-
Pro: It guarantees the (4R) configuration.
-
Con: Opening the lactone and coupling it with the amine is chemically harsh and often requires expensive reagents (TMSI, Thionyl Chloride) and multiple protection/deprotection steps, leading to yield erosion.
Part 3: Experimental Validation & Protocols
Protocol A: Synthesis of DOPS (In-House Preparation)
Note: While commercially available, in-situ preparation ensures fresh reactivity.
-
Reagents: Diethyl oxalate (1.1 eq), Ethyl valerate (1.0 eq), Sodium Ethoxide (1.2 eq), Ethanol (Solvent).
-
Procedure:
-
Charge reactor with Sodium Ethoxide in Ethanol. Cool to 0°C.[5]
-
Add Diethyl oxalate dropwise.
-
Add Ethyl valerate dropwise over 1 hour, maintaining temperature <10°C.
-
Allow to warm to 25°C and stir for 12 hours (Claisen Condensation).
-
Quench: Acidify with dilute H2SO4 to pH 3.
-
Extraction: Extract with Toluene. Wash organic layer with brine.
-
Purification: Vacuum distillation (bp ~130-135°C at 5 mmHg).
-
-
QC Check: GC Purity >98%. Look for Diethyl malonate impurities (hydrolysis product).
Protocol B: Conversion of DOPS to Brivaracetam Precursor
Demonstrating the utility of DOPS in ring formation.
-
Coupling:
-
Mix DOPS (1.0 eq) with (S)-2-aminobutyramide hydrochloride (1.05 eq) in Isopropyl Acetate.
-
Add Acetic Acid (cat.) and reflux with a Dean-Stark trap to remove water.
-
Result: Formation of the enamine intermediate (5-hydroxy-4-propyl-1-(1-amino-1-oxobutan-2-yl)-1,5-dihydro-2H-pyrrol-2-one).
-
-
Cyclization/Reduction:
-
The intermediate is treated with a reducing agent (e.g., NaBH4 in mild acid or catalytic hydrogenation Pd/C).
-
Critical Observation: This step determines the cis/trans ratio of the propyl group vs. the ethyl group on the amide chain.
-
Part 4: Pathway Visualization
The following diagrams illustrate the strategic difference between using DOPS (Route A) and the Chiral Lactone (Route B).
Caption: Figure 1. Comparative synthetic flow. Route A (DOPS) utilizes a convergent assembly with late-stage resolution. Route B (Lactone) relies on early-stage chirality but involves chemically harsh ring-opening steps.
Part 5: Critical Analysis & Expert Recommendations
The "Hidden" Cost of DOPS
While DOPS is cheaper to synthesize ($25-40/kg vs $400+/kg for chiral lactone precursors), the downstream processing cost is higher. The reduction of the DOPS-derived enamine typically yields a diastereomeric ratio (d.r.) of 60:40 or 70:30.
-
Implication: You lose ~50% of your material to the wrong isomer unless you employ a Dynamic Kinetic Resolution (DKR) or a recycling loop where the wrong isomer is epimerized under basic conditions.
Impurity Control
Using DOPS minimizes heavy metal contamination compared to the UCB route (which often uses Ruthenium for oxidation or Sharpless catalysts).
-
Risk:[2][6] The primary impurity in the DOPS route is the over-reduced hydroxyl-pyrrolidone or incomplete cyclization byproducts. These are easier to purge via crystallization than the regio-isomers found in direct alkylation routes.
Recommendation
For Generic API Manufacturers :
-
Adopt the DOPS Route if you have robust Chiral HPLC (Simulated Moving Bed) capabilities or an efficient crystallization resolution process. The raw material savings outweigh the yield loss.
-
Avoid direct alkylation of pyrrolidone (Levetiracetam-like chemistry) as the separation of the propyl-regioisomers is non-trivial and yield destroying.
References
-
UCB Pharma. (2011). Pyrrolidone derivatives, processes for preparing them and their uses.[4][7] US Patent 8,076,493 B2.[3][7][8]
- Context: Describes the "Chiral Lactone" route and the limit
-
Mankind Pharma Ltd. (2019).[3][4][8] Process for Preparing Brivaracetam.[2][3][4][5][6][7][8][9] Indian Patent Application IN201711038420.[3][4][7][8]
- Context: Details the synthesis using 3-ethoxy-3-oxopropanoic acid (a DOPS-related precursor str
-
Rao, et al. (2022).[8] Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug.[1][2][5][6] ACS Omega, 7(2), 1533–1552. [4]
- Context: Comprehensive review comparing the UCB route, the Mankind route, and various resolution strategies involving DOPS-like intermedi
-
Kenda, B. M., et al. (2004). Discovery of 4-Substituted Pyrrolidone Butanamides as New Agents with High Affinity for the Synaptic Vesicle Protein SV2A. Journal of Medicinal Chemistry, 47(3), 530-549.
- Context: The foundational medicinal chemistry paper establishing the SAR of the propyl group and initial synthetic difficulties.
Sources
- 1. New synthesis method of brivaracetam - Eureka | Patsnap [eureka.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Brivaracetam synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis of the Brivaracetam Employing Asymmetric Photocatalysis and Continuous Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug [ouci.dntb.gov.ua]
- 8. Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystal structure of diethyl 2-acetoxy-2-[3-(4-nitrophenyl)-3-oxo-1-phenylpropyl]malonate - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Diethyl 2-oxo-3-propylsuccinate: Proper Disposal & Handling Guide
[1][2][3][4]
Executive Summary & Immediate Action
Diethyl 2-oxo-3-propylsuccinate is a specialized organic intermediate, often utilized in the synthesis of pharmaceutical agents (e.g., pyrrolidone derivatives like Brivaracetam).[1][2] Chemically, it combines an ester backbone with a ketone functionality and a propyl side chain.
Disposal Directive: This compound must be managed as Non-Halogenated Organic Solvent Waste . It is strictly prohibited to dispose of this chemical via sanitary sewer systems due to high Biological Oxygen Demand (BOD) and potential aquatic toxicity.
Primary Disposal Method: High-Temperature Incineration (Energy Recovery).
Chemical Identity & Hazard Profiling
To safely dispose of a chemical, one must first understand its reactivity profile. As a specific Safety Data Sheet (SDS) for this exact intermediate may be rare in some databases, we apply Structure-Activity Relationship (SAR) logic based on its functional groups (Diethyl succinate backbone + Ketone).
Structural Analysis & Reactivity[1][2]
-
Chemical Class: Keto-ester (Organic).
-
Key Functional Groups:
Estimated Physical Properties (Analog-Based)
Data extrapolated from Diethyl succinate (CAS 123-25-1) and similar keto-esters.[1][2]
| Property | Value / Characteristic | Implication for Disposal |
| Physical State | Clear to pale yellow liquid | Use liquid waste containers (HDPE or Glass).[1][2] |
| Flash Point | > 90°C (Estimated) | Likely Combustible (Class IIIB), not highly Flammable.[1][2] |
| Water Solubility | Low / Immiscible | Will form a separate organic layer; do not attempt aqueous dilution.[1][2] |
| Specific Gravity | ~1.04 - 1.08 g/mL | Slightly denser than water; sinks in aqueous biphasic mixtures.[1][2] |
| Reactivity | Stable | Incompatible with strong oxidizers and strong bases.[1][2][3] |
ngcontent-ng-c176312016="" class="ng-star-inserted">Critical Safety Note: While not highly volatile like diethyl ether, keto-esters can still form combustible mixtures at elevated temperatures. Treat as a fire hazard.[4]
Regulatory Classification (RCRA)
In the United States, waste characterization is governed by the Resource Conservation and Recovery Act (RCRA).
-
Listed Waste: This specific compound is not typically found on the EPA P-List (Acutely Toxic) or U-List (Toxic).
-
Characteristic Waste:
-
Ignitability (D001): If the flash point is < 60°C (140°F), it is D001. Given the estimated flash point is > 90°C, it may not strictly be D001, but best practice dictates managing it as Ignitable Waste to ensure incineration.
-
Toxicity: Not a heavy metal or pesticide.
-
-
Waste Stream Assignment: Non-Halogenated Organic .
Step-by-Step Disposal Protocol
This protocol ensures a self-validating workflow where errors (like mixing incompatibles) are minimized.
Phase 1: Segregation & Collection
Objective: Prevent cross-contamination and dangerous exothermic reactions.
-
Select Container: Use a chemically resistant container. High-Density Polyethylene (HDPE) or Amber Glass are standard.
-
Why: Esters can soften some low-grade plastics over time; HDPE is resistant.
-
-
Verify Stream: Ensure the waste container is labeled "NON-HALOGENATED ORGANIC."
-
Stop Check: Do NOT mix with Chloroform, Dichloromethane, or other halogenated solvents if your facility separates them (halogenated waste is significantly more expensive to incinerate).
-
-
Incompatibility Check:
-
Strictly Avoid: Concentrated Nitric Acid, Peroxides, or Strong Bases (NaOH/KOH).
-
Reasoning: Mixing esters with strong bases causes hydrolysis (saponification), which is exothermic and can pressurize the container.
-
Phase 2: Labeling
Objective: Compliance and First Responder Safety.[5]
Label the tag with the full chemical name and constituents. Do not use abbreviations like "DZO-Succinate."
-
Hazard Checkboxes: [x] Combustible/Flammable [x] Irritant[2]
Phase 3: Storage & Hand-off[1][2][3]
-
Cap Tightly: Volatile organic compounds (VOCs) must be contained.
-
Secondary Containment: Store the waste bottle in a secondary tray to capture potential leaks.
-
Transfer: Move to the Satellite Accumulation Area (SAA). Ensure the container is not stored near oxidizers.
Waste Stream Decision Logic (Visualized)
The following diagram illustrates the decision process for classifying and disposing of this specific intermediate.
Figure 1: Decision tree for assigning this compound to the correct laboratory waste stream.
Emergency Spill Procedures
In the event of a spill in the laboratory:
-
Isolate: Evacuate the immediate area and remove ignition sources (Bunsen burners, hot plates).
-
PPE: Wear Nitrile gloves, lab coat, and safety goggles.[6][7] (Respiratory protection is usually not required for small spills unless ventilation is poor).
-
Contain: Surround the spill with an inert absorbent (Vermiculite, Sand, or Commercial Organic Spill Pads).
-
Do NOT use: Paper towels alone for large spills (increases surface area for evaporation).
-
-
Collect: Scoop the saturated absorbent into a wide-mouth jar or heavy-duty bag.
-
Label: Mark as "Debris from Chemical Spill: this compound." Treat as hazardous waste.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
PubChem. (n.d.). Diethyl succinate (Compound Summary). National Library of Medicine. Retrieved January 28, 2026. [Link][1][2]
-
U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. chemicalbull.com [chemicalbull.com]
- 4. fishersci.com [fishersci.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. zaeralab.ucr.edu [zaeralab.ucr.edu]
Personal protective equipment for handling Diethyl 2-oxo-3-propylsuccinate
This operational guide details the safety protocols, personal protective equipment (PPE), and logistical handling for Diethyl 2-oxo-3-propylsuccinate .[1]
Advisory Note: As of current chemical registries, "this compound" is often a custom synthesis intermediate or a specific catalog nomenclature for Diethyl 3-propyloxaloacetate (an
Part 1: Executive Safety Summary
Risk Profile:
-
Eye Damage: High risk.[2][3] The keto-ester moiety can react with mucosal proteins.
-
Hydrolysis: Moisture sensitive. Decomposes to release ethanol and substituted succinic/oxaloacetic acids (corrosive).
-
Combustibility: Flash point is likely
(Class IIIB), but vapors can accumulate in headspace.
Part 2: Personal Protective Equipment (PPE) Matrix
Do not rely on generic "lab safety" rules. For this specific chemical, protection against ester permeation and hydrolytic acid byproducts is required.
Hand Protection (Glove Selection)
-
Standard Handling (Splash Protection):
-
Material: Nitrile Rubber (Minimum thickness: 0.11 mm).
-
Rationale: Nitrile provides excellent resistance to aliphatic esters.
-
Breakthrough Time: >30 minutes. Change immediately upon splash.
-
-
Prolonged Exposure / Spill Cleanup:
-
Material: Butyl Rubber or Silver Shield™ (Laminate).
-
Rationale: Esters can swell natural latex and thin nitrile over time, leading to permeation.
-
Protocol: Double-gloving is recommended for synthesis scale-up (>100 mL).
-
Eye & Face Protection[1][2][3][4][5][6][7][8][9]
-
Requirement: Chemical Splash Goggles (ANSI Z87.1 or EN 166).
-
Contraindication: Do NOT use safety glasses with side shields alone.
-
Reasoning: Liquid
-keto esters are viscous; a splash adheres to the skin/eye. Vapors from hydrolysis (ethanol/acid) are lachrymators.
Respiratory Protection
-
Engineering Control: All handling must occur within a certified Chemical Fume Hood.
-
Respirator (If hood unavailable): Half-face respirator with Organic Vapor (OV) cartridges (Black label).
-
Trigger: Use if heating the substance >60°C or if an acrid odor (hydrolysis) is detected.
Part 3: Operational Protocol & Logistics
A. Storage & Stability
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Inert Gas (Argon/Nitrogen) blanket is mandatory.
-
Mechanism:[4] Oxygen and moisture promote decarboxylation of the
-keto group, degrading the reagent into Diethyl propylsuccinate and CO₂.
-
-
Container: Amber glass with PTFE-lined cap. Avoid metal containers (potential for enolate corrosion).
B. Handling Workflow (Step-by-Step)
-
Equilibration: Allow the sealed bottle to reach room temperature before opening. This prevents condensation of atmospheric moisture into the cold liquid (which triggers hydrolysis).
-
Transfer: Use a glass syringe or glass pipette. Avoid polystyrene plastics, which may leach under prolonged contact with concentrated esters.
-
Quenching: If used in a reaction, quench excess reagent with aqueous ammonium chloride, not strong base (to prevent rapid exothermic saponification).
Part 4: Emergency Response & Disposal[1][3]
Spill Management
-
Evacuate: Clear the immediate area of ignition sources.[5]
-
Absorb: Use Vermiculite or Sand . Do not use combustible materials like sawdust.
-
Neutralize: Treat the absorbent with a dilute solution of Sodium Carbonate (
) to neutralize any free acids formed by hydrolysis.
Disposal Decision Tree
-
Route A (Pure Chemical): Collect in a separate "Organic Esters" waste stream. Do not mix with strong oxidizers (Nitric acid) or strong bases.
-
Route B (Aqueous Waste): If the chemical has been hydrolyzed, check pH. Neutralize to pH 6-8 before disposal into aqueous waste (if local regulations permit).
Part 5: Visualization (Workflow & Logic)
The following diagram outlines the critical decision logic for handling and disposal, ensuring self-validating safety checks.
Figure 1: Operational workflow for handling moisture-sensitive
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 230432, Diethyl 2-oxo-3-phenylsuccinate (Structural Analog). Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
